molecular formula C36H44ClIN2 B1672170 IR-780 iodide CAS No. 207399-07-3

IR-780 iodide

Katalognummer: B1672170
CAS-Nummer: 207399-07-3
Molekulargewicht: 667.1 g/mol
InChI-Schlüssel: IRPKBYJYVJOQHQ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

See also: IR 780 (preferred).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

207399-07-3

Molekularformel

C36H44ClIN2

Molekulargewicht

667.1 g/mol

IUPAC-Name

(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole iodide

InChI

InChI=1S/C36H44ClN2.HI/c1-7-24-38-30-18-11-9-16-28(30)35(3,4)32(38)22-20-26-14-13-15-27(34(26)37)21-23-33-36(5,6)29-17-10-12-19-31(29)39(33)25-8-2;/h9-12,16-23H,7-8,13-15,24-25H2,1-6H3;1H/q+1;/p-1

InChI-Schlüssel

IRPKBYJYVJOQHQ-UHFFFAOYSA-M

Isomerische SMILES

CCCN\1C2=CC=CC=C2C(/C1=C/C=C/3\CCCC(=C3Cl)/C=C/C4=[N+](C5=CC=CC=C5C4(C)C)CCC)(C)C.[I-]

Kanonische SMILES

CCCN1C2=CC=CC=C2C(C1=CC=C3CCCC(=C3Cl)C=CC4=[N+](C5=CC=CC=C5C4(C)C)CCC)(C)C.[I-]

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in methanol

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

IR 780 iodide;  IR780 iodide;  IR-780 iodide

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of IR-780 Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IR-780 iodide is a lipophilic, cationic heptamethine cyanine dye that exhibits preferential accumulation in the mitochondria of cancer cells. This near-infrared (NIR) fluorescent agent serves as a potent photosensitizer for both photodynamic therapy (PDT) and photothermal therapy (PTT). Upon excitation with NIR light, IR-780 generates reactive oxygen species (ROS) and localized hyperthermia, leading to mitochondrial dysfunction and inducing cancer cell death through apoptotic and necrotic pathways. Its tumor-targeting capabilities are primarily attributed to the overexpression of organic anion-transporting polypeptides (OATPs) on cancer cell membranes. This guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic action of this compound, detailed experimental protocols, and a summary of its key quantitative parameters.

Cellular Uptake and Subcellular Localization

The selective accumulation of this compound in tumor cells is a critical aspect of its mechanism of action. This process is multifactorial, involving both passive and active transport mechanisms.

  • Lipophilic Cationic Nature : As a lipophilic cation, IR-780 can passively diffuse across the plasma membrane and subsequently accumulate in mitochondria, driven by the negative mitochondrial membrane potential.

  • Active Transport via OATPs : The overexpression of organic anion-transporting polypeptides (OATPs), particularly the OATP1B3 subtype, on the surface of various cancer cells plays a dominant role in the active transport of IR-780 into the cytoplasm.[1][2][3] This transporter-mediated uptake contributes significantly to its tumor selectivity.[1][2][3]

  • Energy-Dependent Uptake : The cellular uptake of IR-780 is an energy-dependent process influenced by glycolysis and the plasma membrane potential.[1][2]

  • Mitochondrial Accumulation : Following cellular entry, IR-780 preferentially localizes within the mitochondria of cancer cells.[1][2][3][4] This specific subcellular localization is crucial for its therapeutic efficacy, as mitochondria are central to cellular metabolism and apoptosis.

The following diagram illustrates the cellular uptake and localization pathway of this compound.

cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion IR_780_ext This compound OATP1B3 OATP1B3 Transporter IR_780_ext->OATP1B3 Active Transport IR_780_cyt This compound OATP1B3->IR_780_cyt IR_780_mit This compound IR_780_cyt->IR_780_mit Mitochondrial Accumulation cluster_pdt Photodynamic Therapy (PDT) cluster_ptt Photothermal Therapy (PTT) IR_780 This compound in Mitochondria ROS Reactive Oxygen Species (ROS) (¹O₂, H₂O₂) IR_780->ROS Energy Transfer to O₂ Heat Heat Generation IR_780->Heat Energy Conversion NIR_Light NIR Light (808 nm) NIR_Light->IR_780 Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress PDT_Damage Mitochondrial & Cellular Damage Oxidative_Stress->PDT_Damage Cell_Death Cancer Cell Death (Apoptosis & Necrosis) PDT_Damage->Cell_Death Hyperthermia Hyperthermia Heat->Hyperthermia PTT_Damage Protein Denaturation Hyperthermia->PTT_Damage PTT_Damage->Cell_Death cluster_mitochondrion Mitochondrion IR_780_PDT_PTT IR-780 + NIR Light (PDT/PTT) Mito_ROS ↑ Mitochondrial ROS IR_780_PDT_PTT->Mito_ROS MMP_Loss ↓ Mitochondrial Membrane Potential IR_780_PDT_PTT->MMP_Loss Complex_I_Inhibition Inhibition of Complex I IR_780_PDT_PTT->Complex_I_Inhibition Mito_ROS->MMP_Loss Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Start Start Cell_Culture Culture Cancer Cells Start->Cell_Culture IR780_Treatment Treat with this compound Cell_Culture->IR780_Treatment Incubation Incubate (1-24h) IR780_Treatment->Incubation NIR_Irradiation NIR Laser Irradiation (808 nm) Incubation->NIR_Irradiation Analysis Analysis NIR_Irradiation->Analysis Uptake_Analysis Cellular Uptake (Confocal, Flow Cytometry) Analysis->Uptake_Analysis ROS_Detection ROS Detection (DCFH-DA, MitoSOX) Analysis->ROS_Detection MMP_Assay MMP Assay (TMRM) Analysis->MMP_Assay Viability_Apoptosis Viability & Apoptosis (MTT, Annexin V/PI) Analysis->Viability_Apoptosis End End Uptake_Analysis->End ROS_Detection->End MMP_Assay->End Viability_Apoptosis->End

References

A Technical Guide to the Spectral Properties of IR-780 Iodide in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties of the near-infrared (NIR) fluorescent dye IR-780 iodide when dissolved in dimethyl sulfoxide (DMSO). This document details the quantitative spectral characteristics, experimental protocols for measurement, and the biological transport mechanisms relevant to its application in research and drug development.

Core Spectral and Photophysical Properties

This compound is a lipophilic heptamethine cyanine dye recognized for its applications in NIR fluorescence imaging, photothermal therapy (PTT), and photodynamic therapy (PDT).[1][2] Its performance is intrinsically linked to its spectral and photophysical properties, which are highly dependent on the solvent environment. DMSO is a common solvent for preparing stock solutions of IR-780 due to its good solubility.[3][4]

Quantitative Data Summary

The key spectral and photophysical parameters for this compound in DMSO are summarized in the table below. These values are crucial for designing experiments, interpreting results, and developing applications for this versatile dye.

PropertyValueReference
Absorption Maximum (λabs) ~793 nm[5]
Emission Maximum (λem) 826 nm[6]
Molar Extinction Coefficient (ε) 2.65–3.3 × 105 M-1cm-1 *[6]
Fluorescence Quantum Yield (Φf) 0.153[6]
Singlet Oxygen Quantum Yield (ΦSO) 8.1% - 12.7%[6]
Photothermal Conversion Efficiency (η) 10.7%[6]

*Note: The molar extinction coefficient is a general value and not specifically reported for DMSO in the cited literature.

Experimental Protocols

Accurate determination of the spectral properties of this compound is fundamental. Below are generalized protocols for measuring absorbance and fluorescence spectra in DMSO.

Preparation of this compound Stock Solution

A stock solution of this compound is typically prepared in DMSO.[3]

  • Materials : this compound powder, anhydrous DMSO, vortex mixer, light-protected storage container.

  • Procedure :

    • Weigh a precise amount of this compound powder.

    • Dissolve the powder in a known volume of anhydrous DMSO to achieve a desired stock concentration (e.g., 1 mM).[3]

    • Vortex the solution until the dye is completely dissolved. Sonication may be recommended to aid dissolution.[7]

    • Store the stock solution at -20°C or -80°C in a dark, sealed container to protect it from light and moisture.[2]

Absorbance Spectrum Measurement
  • Instrumentation : A UV-Vis-NIR spectrophotometer.

  • Procedure :

    • Prepare a series of dilutions of the this compound stock solution in DMSO to create working solutions of varying concentrations.

    • Use a quartz cuvette for the measurements.

    • Use pure DMSO as a blank to zero the spectrophotometer.

    • Measure the absorbance of each working solution across the desired wavelength range (e.g., 600-900 nm).

    • The peak absorbance will correspond to the λabs. A linear relationship between the absorbance peak intensity and the concentration can be established.[5]

Fluorescence Spectrum Measurement
  • Instrumentation : A spectrofluorometer equipped with a NIR detector.

  • Procedure :

    • Using the working solutions prepared for absorbance measurements, transfer a sample to a quartz cuvette.

    • Set the excitation wavelength, typically at or near the absorption maximum (e.g., ~780 nm).

    • Scan the emission spectrum over a suitable range (e.g., 790-900 nm) to determine the emission maximum (λem).

    • Ensure that the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.

G Workflow for Spectral Analysis of IR-780 in DMSO cluster_prep Solution Preparation cluster_abs Absorbance Measurement cluster_fluo Fluorescence Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution (1 mM in DMSO) prep_work Prepare Working Solutions (Serial Dilutions in DMSO) prep_stock->prep_work abs_measure Measure Absorbance Spectra of Working Solutions prep_work->abs_measure fluo_measure Measure Emission Spectra of Working Solutions prep_work->fluo_measure abs_blank Blank Spectrophotometer with DMSO abs_blank->abs_measure analysis_abs Determine λabs abs_measure->analysis_abs fluo_excite Set Excitation Wavelength (near λabs) fluo_excite->fluo_measure analysis_em Determine λem fluo_measure->analysis_em analysis_qy Calculate Quantum Yield fluo_measure->analysis_qy

Workflow for Spectral Analysis of IR-780 in DMSO

Biological Transport and Localization

A key feature of this compound is its ability to preferentially accumulate in tumor cells.[8] This selective uptake is not primarily due to simple diffusion but is an energy-dependent process mediated by specific transporters.

Mechanism of Cellular Uptake

Research has shown that the uptake of IR-780 into tumor cells is significantly influenced by Organic Anion Transporting Polypeptides (OATPs), which are overexpressed on the surface of various cancer cells.[9] Specifically, the OATP1B3 subtype has been identified as playing a dominant role in the transport of this compound into cancer cells.[3][8] This active transport mechanism leads to the accumulation of the dye within the cell, where it localizes to the mitochondria.[4][8] The process is also dependent on glycolysis and the plasma membrane potential.[8][9]

Cellular Uptake and Localization of IR-780

This targeted accumulation is a cornerstone of its utility in cancer research, enabling applications such as:

  • In Vivo Imaging : The high fluorescence in the NIR window allows for deep tissue imaging of tumors.

  • Targeted Therapy : Upon irradiation with NIR light, the accumulated dye can generate reactive oxygen species (for PDT) or heat (for PTT), leading to localized tumor cell death.

  • Drug Delivery : The tumor-targeting property of IR-780 can be leveraged by conjugating it to therapeutic agents to enhance drug delivery to cancer cells.[8]

References

A Technical Guide to the Fluorescence Quantum Yield of IR-780 Iodide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the photophysical properties, experimental determination, and biological implications of IR-780 iodide's fluorescence quantum yield.

Introduction

This compound is a lipophilic, near-infrared (NIR) heptamethine cyanine dye with significant applications in biomedical research, particularly in the fields of oncology and drug delivery. Its utility stems from its strong absorption and emission in the NIR window (700-900 nm), a region where biological tissues exhibit minimal autofluorescence and light scattering, allowing for deep tissue imaging. A critical parameter governing its performance as a fluorescent probe is its fluorescence quantum yield (Φf), which quantifies the efficiency of converting absorbed photons into emitted fluorescent light. This technical guide provides a comprehensive overview of the fluorescence quantum yield of this compound, including its quantitative values in various environments, detailed experimental protocols for its measurement, and an exploration of the signaling pathways it influences.

Photophysical Properties of this compound

The fluorescence quantum yield of this compound is not an intrinsic constant but is highly dependent on its microenvironment. Factors such as solvent polarity, viscosity, and the presence of quenchers or aggregation can significantly influence its value.

Quantitative Data on Fluorescence Quantum Yield

The following table summarizes the reported fluorescence quantum yield values for this compound in different media. This data highlights the significant impact of the local environment on the dye's fluorescence efficiency.

Solvent/EnvironmentFluorescence Quantum Yield (Φf)Reference(s)
Water0.3%[1]
Blood1.2%[1]
Micelles5.1%[1]
Ethanol12-14%[1]
Fetal Bovine Serum (FBS)12-14%[1]
Whole Blood12-14%[1]
Dimethyl Sulfoxide (DMSO)13%[1]
Aqueous solution with 30% ethanol6.8%[2]
Methanol7.6%[2]

Note: Encapsulation of IR-780 in nanoparticles has been shown to significantly enhance its fluorescence quantum yield, with reports of up to a 283-fold increase compared to the free dye in water.[3]

Experimental Protocols for Measuring Fluorescence Quantum Yield

The accurate determination of the fluorescence quantum yield is crucial for the reliable application of this compound. The most common method is the comparative (or relative) method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.

Relative Quantum Yield Measurement Protocol

This protocol outlines the steps for determining the fluorescence quantum yield of this compound using a reference standard.

1. Materials and Instruments:

  • This compound

  • A suitable fluorescence standard with a known quantum yield in the NIR region (e.g., another cyanine dye with well-documented photophysical properties).

  • Spectroscopic grade solvents (e.g., ethanol, DMSO).

  • UV-Vis spectrophotometer.

  • Fluorometer with a detector sensitive in the NIR range.

  • Quartz cuvettes (1 cm path length).

2. Procedure:

  • Standard and Sample Preparation:

    • Prepare stock solutions of both the this compound and the reference standard in the same spectroscopic grade solvent.

    • From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to have absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.[4]

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.

    • Determine the absorbance at the chosen excitation wavelength for each solution.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the fluorometer to the value used for the absorbance measurements.

    • Record the fluorescence emission spectra for all solutions of the sample and the standard. Ensure the entire emission spectrum is captured.

    • Record the fluorescence spectrum of the solvent blank and subtract it from the sample and standard spectra.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectra for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • Perform a linear regression for both datasets to obtain the slopes (gradients).

    • Calculate the fluorescence quantum yield of the this compound sample (Φf_sample) using the following equation:

      Φf_sample = Φf_std * (m_sample / m_std) * (n_sample / n_std)^2

      Where:

      • Φf_std is the known quantum yield of the standard.

      • m_sample and m_std are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

      • n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

Signaling Pathways and Cellular Mechanisms

This compound's utility extends beyond a simple fluorescent marker; it actively participates in cellular processes, particularly in cancer cells. Its lipophilic and cationic nature drives its preferential accumulation in the mitochondria of tumor cells.

[5][6]#### Cellular Uptake and Mitochondrial Localization

The uptake of this compound into cancer cells is an energy-dependent process influenced by the cell's metabolic state and membrane potential. O[6]rganic Anion Transporting Polypeptides (OATPs), particularly the OATP1B3 subtype which is often overexpressed in cancer cells, play a crucial role in facilitating its transport across the plasma membrane. O[6][7]nce inside the cell, this compound localizes to the mitochondria, driven by the high mitochondrial membrane potential.

Cellular Uptake and Localization of this compound

G Cellular Uptake and Mitochondrial Localization of this compound extracellular Extracellular Space (this compound) oatp OATP1B3 Transporter extracellular->oatp cell_membrane Plasma Membrane cytoplasm Cytoplasm mitochondrion Mitochondrion cytoplasm->mitochondrion Mitochondrial Membrane Potential-driven Accumulation oatp->cytoplasm

Caption: A diagram illustrating the transport of this compound into a cancer cell and its subsequent accumulation in the mitochondria.

Induction of Cell Death in Phototherapy

When irradiated with NIR light, this compound can act as a photosensitizer, leading to both photothermal and photodynamic effects that can induce cancer cell death.

  • Photothermal Therapy (PTT): this compound absorbs light energy and converts it into heat, leading to localized hyperthermia and subsequent cell necrosis. *[8] Photodynamic Therapy (PDT): Upon light excitation, this compound can transfer energy to molecular oxygen, generating cytotoxic reactive oxygen species (ROS) such as singlet oxygen. T[3][9]his surge in ROS induces oxidative stress, damages cellular components, and can trigger apoptosis.

[3]The combined effects of hyperthermia and oxidative stress lead to the activation of cell death pathways. Studies have shown that treatment with this compound followed by NIR laser irradiation can lead to the overexpression of heat shock protein 70 (HSP70) and result in both apoptotic and necrotic cell death.

[2][10]This compound-Mediated Cell Death Pathways in Phototherapy

G This compound-Mediated Cell Death in Phototherapy cluster_stimulus External Stimulus cluster_cellular_response Cellular Response cluster_outcome Cellular Outcome nir_light NIR Light (e.g., 808 nm) ir780 Mitochondrial This compound nir_light->ir780 hyperthermia Hyperthermia (PTT) ir780->hyperthermia ros ROS Generation (PDT) (Singlet Oxygen) ir780->ros hsp70 HSP70 Overexpression hyperthermia->hsp70 necrosis Necrosis hyperthermia->necrosis oxidative_stress Oxidative Stress ros->oxidative_stress apoptosis Apoptosis oxidative_stress->apoptosis

References

An In-depth Technical Guide on the Photostability of IR-780 Iodide Under Laser Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photostability of the near-infrared (NIR) dye IR-780 iodide, a promising agent in cancer theranostics. We delve into the mechanisms of its photodegradation under laser irradiation, present quantitative data from key studies, and offer detailed experimental protocols for its evaluation. This document serves as a critical resource for professionals leveraging IR-780 in photothermal therapy (PTT), photodynamic therapy (PDT), and fluorescence-guided surgery.

Introduction to this compound

This compound is a hydrophobic heptamethine cyanine dye that absorbs and emits light in the near-infrared spectrum (~780-820 nm). This spectral window is highly advantageous for biomedical applications due to deeper tissue penetration of light. IR-780 is a potent theranostic agent, capable of simultaneous cancer diagnosis through fluorescence imaging and therapy via laser-induced cell death.[1][2] Upon irradiation with an NIR laser, typically around 808 nm, IR-780 efficiently converts light energy into both heat (for PTT) and reactive oxygen species (ROS) (for PDT).[2][3]

Despite its promise, a significant challenge for the clinical translation of IR-780 is its poor photostability, particularly in aqueous environments.[4] Under prolonged or high-intensity laser exposure, the molecule undergoes irreversible degradation, a phenomenon known as photobleaching. This decomposition compromises its therapeutic efficacy, especially in protocols requiring repeated irradiation.[4][5] Consequently, a primary focus of current research is the enhancement of its stability, most commonly through encapsulation within various nanocarrier systems.[4][6][7]

Mechanisms of Action and Photodegradation

When a molecule of IR-780 absorbs a photon from laser irradiation, it transitions to an excited electronic state. The energy from this excited state can be dissipated through several competing pathways, which dictate its therapeutic action and its stability.

  • Fluorescence: The molecule can return to its ground state by emitting a photon of slightly lower energy, a process exploited for NIR fluorescence imaging.

  • Photothermal Conversion (PTT): The energy can be released as heat through non-radiative decay processes like vibrational relaxation. This localized hyperthermia (temperatures >43°C) induces cell death.[3]

  • Photodynamic Effect (PDT): The excited molecule can transfer its energy to molecular oxygen, generating highly cytotoxic reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂).[3][4] IR-780 has a notably high singlet oxygen quantum yield of up to 0.127, far exceeding that of the clinically approved dye indocyanine green (ICG).[3][4]

  • Photobleaching: The high energy of the excited state can also lead to chemical reactions that irreversibly alter the dye's structure. This degradation results in the loss of its characteristic absorption and fluorescence, rendering it therapeutically inert. This process is accelerated at higher laser powers and with repeated exposure.[5]

The interplay between these pathways is crucial. For instance, inhibiting photobleaching can enhance the efficiency of heat generation, thereby improving PTT outcomes.[3]

Figure 1. Energy Dissipation Pathways of IR-780 GS IR-780 (Ground State S₀) ES Excited State (S₁) GS->ES Laser Absorption (808 nm) ES->GS Fluorescence TS Triplet State (T₁) ES->TS Intersystem Crossing Heat Heat Generation (PTT) ES->Heat Non-Radiative Decay Bleach Photobleaching (Degradation) ES->Bleach Photochemical Reaction TS->GS Phosphorescence (minor pathway) TS->Bleach Photochemical Reaction SO2 ¹O₂ TS->SO2 Energy Transfer Fluor Fluorescence (Imaging) ROS ROS Generation (PDT) O2 ³O₂

Figure 1. Energy Dissipation Pathways of IR-780

Quantitative Data on IR-780 Photostability

The stability of IR-780 is highly dependent on its chemical environment and the irradiation parameters. The following tables summarize quantitative findings from the literature.

Table 1: Photostability of Free this compound Under Irradiation

MediumConcentrationLaser WavelengthPower / Power DensityIrradiation Time / CyclesObserved EffectReference
PBSNot specifiedNatural DaylightNot Applicable9 hoursAbsorbance decreased to nearly zero, indicating high instability.[4]
PBS40 µg/mL808 nm1 W/cm²3 cycles (3 min on / 15 min off)Rapid decomposition and loss of photothermal response.[4]
Ethanol0.02 mg/mL808 nm300 mW~10 minutesTemperature increase followed by a decrease, indicating photobleaching.[5]
Ethanol0.15 mg/mL808 nm300 mW~5 minutesSignificant photobleaching observed, preventing stable temperature control.[5]

Table 2: Enhanced Photostability of Encapsulated IR-780

NanocarrierConcentrationLaser WavelengthPower DensityIrradiation Time / CyclesObserved EffectReference
Liposomes (ILs)40 µg/mL808 nm1 W/cm²3 cycles (3 min on / 15 min off)Well-preserved photothermal response and enhanced stability.[4]
Liposomes (ILs)Not specifiedNatural DaylightNot Applicable9 hoursAbsorbance remained almost constant, demonstrating high photostability.[4]
Copolymer MicellesNot specified808 nmNot specifiedNot specifiedStructurally stable with improved light stability compared to free dye.[6]
Synthetic Liposomes (with Cholesterol)0.15 mg/mL808 nm100-300 mW>20 minutesSuperior photothermal performance with no photobleaching observed.[5]

Key Experimental Protocols

Accurate assessment of photostability is crucial for developing IR-780-based agents. Below are standardized protocols derived from published studies.

This protocol measures the ability of an IR-780 formulation to maintain its heat-generating capacity over repeated laser exposures.

  • Sample Preparation: Prepare solutions of free IR-780 and the encapsulated formulation (e.g., in PBS) at a known concentration (e.g., 40 µg/mL).

  • Irradiation Setup: Place a defined volume (e.g., 0.5 mL) of the sample in a cuvette. Position a thermocouple or infrared thermal camera to monitor the solution's temperature.

  • Irradiation Cycles: Irradiate the sample with an 808 nm NIR laser at a set power density (e.g., 1 W/cm²). Apply repeated cycles of irradiation and cooling (e.g., 3 minutes of laser ON, followed by 15 minutes of laser OFF).

  • Data Acquisition: Record the temperature of the solution continuously throughout all cycles.

  • Analysis: Plot temperature versus time. A stable formulation will show a consistent temperature peak across all cycles, while an unstable one will exhibit a diminishing temperature peak in subsequent cycles.

Figure 2. Workflow for Photothermal Stability Assay A Prepare IR-780 Solution (e.g., 40 µg/mL in PBS) B Place Sample in Cuvette A->B C Position Temperature Probe (Thermocouple / IR Camera) B->C D Cycle 1: Irradiate with 808 nm Laser (e.g., 1 W/cm², 3 min ON) C->D I Record Temperature Continuously C->I E Cooling Period (15 min OFF) D->E F Cycle 2: Re-irradiate E->F G Cooling Period 2 F->G H Cycle 3: Re-irradiate G->H H->I J Analyze Data: Plot Temperature vs. Time I->J

Figure 2. Workflow for Photothermal Stability Assay

This protocol quantifies the production of ROS, the cytotoxic agent in PDT, using a chemical probe.

  • Reagent Preparation: Prepare a solution of the ROS probe 1,3-diphenylisobenzofuran (DPBF) in a suitable solvent (e.g., 2 mg/mL in acetonitrile). Prepare the IR-780 formulation at a low concentration (e.g., 5 µg/mL).

  • Sample Preparation: Mix the DPBF solution with the IR-780 formulation. A typical ratio is 10 µL of DPBF solution per 1 mL of IR-780 solution.

  • Irradiation: Irradiate the mixture with an 808 nm laser at a defined power density (e.g., 1 W/cm²).

  • Data Acquisition: At predetermined time intervals (e.g., every 30 seconds), measure the absorbance of the solution at the peak wavelength for DPBF (~410 nm) using a UV-Vis spectrophotometer.

  • Analysis: A decrease in DPBF absorbance over time indicates its consumption by ROS, confirming the photodynamic activity of the IR-780 formulation.

Figure 3. Workflow for ROS Generation Assay A Prepare IR-780 Solution and DPBF Probe Solution B Mix IR-780 and DPBF in a Cuvette A->B C Measure Initial Absorbance (t=0) at 410 nm B->C D Irradiate with 808 nm Laser (e.g., 1 W/cm²) C->D E Measure Absorbance at Predetermined Time Points D->E E->D Continue Irradiation F Plot Absorbance vs. Time E->F G Result: Decreasing Absorbance Indicates ROS Production F->G

Figure 3. Workflow for ROS Generation Assay

Cellular Uptake and Targeting Mechanisms

The therapeutic efficacy of IR-780 is not only dependent on its photostability but also on its ability to accumulate preferentially in tumor cells.

Studies have shown that IR-780's uptake is an energy-dependent process influenced by the cell's metabolic state (glycolysis) and plasma membrane potential.[8][9] A key family of proteins, the Organic Anion Transporting Polypeptides (OATPs), plays a dominant role in shuttling IR-780 into cancer cells, with the OATP1B3 subtype being particularly implicated.[8][9] Once inside the cell, IR-780 exhibits a strong tendency to accumulate within the mitochondria, a feature that enhances its therapeutic effect by disrupting cellular respiration and initiating apoptosis upon laser irradiation.[8][9]

Figure 4. Cellular Uptake Pathway of IR-780 cluster_cell Tumor Cell cluster_mito Mitochondrion Mito_IR780 IR-780 Accumulation OATP OATP1B3 Transporter Cytosol_IR780 IR-780 OATP->Cytosol_IR780 Cytosol_IR780->Mito_IR780 Targeting Ext_IR780 Extracellular IR-780 Ext_IR780->OATP Uptake Glycolysis Glycolysis & Plasma Membrane Potential Glycolysis->OATP Influences

References

Lipophilicity and Cellular Uptake of IR-780 Iodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-780 iodide is a lipophilic, cationic heptamethine cyanine dye that has garnered significant attention in biomedical research, particularly in the fields of oncology and drug delivery.[1][2][3] Its preferential accumulation in the mitochondria of cancer cells, coupled with its near-infrared (NIR) fluorescence properties, makes it a promising agent for tumor imaging, photothermal therapy (PTT), and photodynamic therapy (PDT).[4][5] This technical guide provides an in-depth analysis of two critical parameters that govern the efficacy of this compound: its lipophilicity and the mechanisms of its cellular uptake.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application in biological systems.

PropertyValueReference
Molecular Formula C₃₆H₄₄ClIN₂
Molecular Weight 667.11 g/mol
Appearance Solid
Melting Point 232-234 °C
Maximum Absorption (λmax) 780 nm
Solubility Soluble in DMSO and Chloroform; Slightly soluble in Ethanol and DMF.[3][4]

Lipophilicity of this compound

The lipophilicity of a compound is a critical determinant of its ability to cross cell membranes and its overall pharmacokinetic profile. It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water.

Experimental Protocol for LogP Determination (Shake-Flask Method)

The shake-flask method is a classic technique for the experimental determination of a compound's logP value. Below is a generalized protocol that can be adapted for this compound.

Materials:

  • This compound

  • n-Octanol (reagent grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 15 mL conical tubes

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and PBS in a separatory funnel. Shake vigorously for 1 hour and then allow the phases to separate overnight. Collect the n-octanol-saturated PBS (aqueous phase) and the PBS-saturated n-octanol (organic phase).

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in the organic phase at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a conical tube, add a defined volume of the this compound stock solution to a specific volume of the aqueous phase to achieve a desired octanol-to-water ratio (e.g., 1:1).

  • Equilibration: Vortex the mixture vigorously for 15 minutes to facilitate partitioning.

  • Phase Separation: Centrifuge the tube at 3000 x g for 10 minutes to ensure complete separation of the organic and aqueous phases.

  • Concentration Measurement: Carefully collect aliquots from both the organic and aqueous phases. Determine the concentration of this compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at ~780 nm or HPLC).

  • Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the organic phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

    P = [IR-780]octanol / [IR-780]water

    logP = log10(P)

Cellular Uptake of this compound

The selective accumulation of this compound in cancer cells is a key attribute for its therapeutic and diagnostic applications. This uptake is an active, energy-dependent process primarily mediated by specific transporters.

Signaling Pathway of this compound Cellular Uptake

The cellular uptake of this compound is a multi-step process involving transport across the plasma membrane and subsequent accumulation in the mitochondria. The primary mechanism involves Organic Anion-Transporting Polypeptides (OATPs), which are overexpressed in many cancer cell types.[1][4] The process is also influenced by the plasma membrane potential and cellular glycolysis.[4]

G cluster_extracellular Extracellular Space IR780_ext This compound OATP OATP IR780_ext->OATP Transport IR780_intra IR780_intra OATP->IR780_intra Mito Mito IR780_intra->Mito Accumulation Glycolysis Glycolysis Glycolysis->OATP Energy (ATP)

Quantitative Data on Cellular Uptake

The uptake of this compound has been quantified in various cancer cell lines. The data below summarizes typical experimental conditions and findings.

Cell LineIR-780 Concentration (µM)Incubation TimeKey FindingsReference
PC-3 (Prostate Cancer) 2020 minPeak fluorescence intensity observed.[3]
LNCaP (Prostate Cancer) 2.5 - 16024 hDose-dependent inhibition of cell proliferation.[3]
4T1 (Breast Cancer) 4, 10, 161, 2, 3 hTime- and concentration-dependent increase in mean fluorescence intensity.[6]
MCF-7 (Breast Cancer) Not specifiedNot specifiedPreferential accumulation in cancer cells.[4]
Experimental Protocols for Cellular Uptake Analysis

Flow cytometry is a high-throughput method to quantify the mean fluorescence intensity of a cell population, providing a robust measure of dye uptake.

Materials:

  • Cancer cell line of interest (e.g., PC-3, 4T1)

  • Complete cell culture medium

  • This compound stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • IR-780 Incubation: Prepare working solutions of this compound in serum-free medium at the desired concentrations (e.g., 4, 10, 16 µM). Remove the culture medium from the cells, wash once with PBS, and add the IR-780 working solutions. Incubate for the desired time periods (e.g., 1, 2, 3 hours) at 37°C.

  • Cell Harvesting: After incubation, remove the IR-780 solution and wash the cells three times with cold PBS.

  • Detachment: Add trypsin-EDTA to detach the cells. Once detached, add complete medium to neutralize the trypsin.

  • Cell Pelleting and Resuspension: Transfer the cell suspension to a falcon tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Excite the cells with a red laser (e.g., 633 nm) and collect the emission in the near-infrared channel (e.g., >750 nm long-pass filter).

  • Data Analysis: Gate the cell population based on forward and side scatter to exclude debris. The geometric mean fluorescence intensity of the gated population is used to quantify IR-780 uptake.

G A 1. Seed Cells in 6-well plate B 2. Incubate with This compound A->B C 3. Wash Cells with PBS B->C D 4. Harvest Cells (Trypsinization) C->D E 5. Resuspend in PBS D->E F 6. Analyze by Flow Cytometry E->F G 7. Quantify Mean Fluorescence Intensity F->G

Confocal microscopy allows for the visualization of the subcellular distribution of this compound, confirming its accumulation in specific organelles like mitochondria.

Materials:

  • Cancer cell line of interest

  • Glass-bottom confocal dishes

  • Complete cell culture medium

  • This compound working solution

  • MitoTracker™ Green FM (or other mitochondrial stain)

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Confocal laser scanning microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom confocal dishes and allow them to adhere and grow for 24-48 hours.

  • Mitochondrial Staining (Optional): If co-localization with mitochondria is to be confirmed, incubate the cells with a mitochondrial stain (e.g., MitoTracker™ Green FM) according to the manufacturer's protocol.

  • IR-780 Incubation: Remove the medium, wash with PBS, and incubate the cells with the this compound working solution (e.g., 20 µM) for a specified time (e.g., 30 minutes) at 37°C.

  • Washing: Wash the cells twice with PBS to remove excess dye.

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Nuclear Staining: Wash the cells twice with PBS and then stain with DAPI for 10 minutes.

  • Mounting: Wash the cells again with PBS and add a drop of mounting medium before covering with a coverslip.

  • Imaging: Visualize the cells using a confocal microscope. Use appropriate laser lines and emission filters for DAPI (e.g., Ex: 405 nm, Em: 461 nm), the mitochondrial stain (e.g., Ex: 488 nm, Em: 516 nm), and IR-780 (e.g., Ex: 633 nm, Em: >750 nm).

  • Image Analysis: Merge the images from the different channels to visualize the subcellular localization of this compound relative to the nucleus and mitochondria.

G cluster_stains Fluorescent Stains cluster_imaging Confocal Imaging cluster_analysis Analysis DAPI DAPI (Nucleus) Acquire Acquire Separate Channel Images DAPI->Acquire MitoTracker MitoTracker Green (Mitochondria) MitoTracker->Acquire IR780 This compound IR780->Acquire Merge Merge Images Acquire->Merge Colocalization Assess Co-localization (e.g., Pearson's Coefficient) Merge->Colocalization

Conclusion

The lipophilic nature and efficient, targeted cellular uptake of this compound are cornerstone properties that underpin its utility as a theranostic agent. A thorough understanding and precise quantification of these parameters are essential for the rational design of novel drug delivery systems and for optimizing therapeutic and imaging protocols. The experimental methodologies detailed in this guide provide a framework for researchers to further explore and harness the potential of this compound in the advancement of cancer diagnosis and treatment.

References

Unveiling the Spectroscopic Profile of IR-780 Iodide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of IR-780 iodide, a near-infrared (NIR) heptamethine cyanine dye. With its strong absorption and emission in the NIR window, this compound has emerged as a valuable tool in various biomedical research fields, including cancer imaging, photodynamic therapy (PDT), and photothermal therapy (PTT). This document details its absorption and emission spectra, molar extinction coefficient, and quantum yield, alongside meticulous experimental protocols for their determination. Furthermore, it elucidates the key signaling pathways influenced by this compound and provides detailed experimental workflows for its application in in vitro settings.

Core Spectroscopic and Photophysical Properties

The utility of this compound in biomedical applications is fundamentally linked to its distinct photophysical characteristics. A summary of its key quantitative data is presented below for easy reference and comparison.

ParameterValueSolvent/Conditions
Maximum Absorption (λmax) 780 - 783 nmVaries with solvent
Maximum Emission (λem) 799 - 823 nmVaries with solvent
Molar Extinction Coefficient (ε) 265,000 - 330,000 M⁻¹cm⁻¹In organic solvents
Fluorescence Quantum Yield (Φf) ~0.081 - 0.127Varies with solvent and environment
Singlet Oxygen Quantum Yield (ΦΔ) ~0.127-

Experimental Protocols

Accurate characterization of the spectroscopic properties of this compound is crucial for its effective application. The following section provides detailed methodologies for key experiments.

Preparation of this compound Solutions

Objective: To prepare stock and working solutions of this compound for spectroscopic analysis and in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), spectroscopic grade

  • Ethanol, spectroscopic grade

  • Phosphate-buffered saline (PBS) or cell culture medium

  • Vortex mixer

  • Microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

Protocol:

  • Stock Solution Preparation (e.g., 1 mM in DMSO):

    • Weigh out the appropriate amount of this compound powder in a microcentrifuge tube. The molecular weight of this compound is approximately 667.11 g/mol .

    • Add the calculated volume of DMSO to achieve a 1 mM concentration.

    • Vortex the solution thoroughly until the dye is completely dissolved. Due to its lipophilic nature, sonication may be recommended for complete dissolution.[1]

    • Store the stock solution at -20°C, protected from light.

  • Working Solution Preparation:

    • Thaw the stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration (e.g., 10-20 µM for cell staining) using the appropriate solvent (e.g., PBS or serum-free cell culture medium).[1]

    • Vortex the working solution gently to ensure homogeneity.

    • Prepare fresh working solutions before each experiment to ensure optimal performance.

Measurement of Absorption and Emission Spectra

Objective: To determine the maximum absorption and emission wavelengths of this compound.

Materials:

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • This compound working solution in the solvent of interest

Protocol:

  • Absorption Spectrum:

    • Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.

    • Set the wavelength range to scan, typically from 600 nm to 900 nm for this compound.

    • Blank the instrument using the same solvent as used for the this compound solution.

    • Fill a quartz cuvette with the this compound working solution.

    • Place the cuvette in the spectrophotometer and record the absorption spectrum.

    • Identify the wavelength of maximum absorbance (λmax).

  • Emission Spectrum:

    • Turn on the fluorometer and allow the lamp to warm up.

    • Set the excitation wavelength to the determined λmax (around 780 nm).

    • Set the emission wavelength scan range, typically from 790 nm to 900 nm.

    • Blank the instrument using the solvent.

    • Fill a quartz cuvette with the same this compound working solution.

    • Place the cuvette in the fluorometer and record the emission spectrum.

    • Identify the wavelength of maximum emission (λem).

Determination of Molar Extinction Coefficient

Objective: To calculate the molar extinction coefficient (ε) of this compound using the Beer-Lambert law.

Materials:

  • UV-Vis spectrophotometer

  • A series of this compound solutions of known concentrations in a specific solvent

  • Quartz cuvettes (1 cm path length)

Protocol:

  • Prepare a series of dilutions of this compound in the chosen solvent with known concentrations.

  • Measure the absorbance of each solution at the λmax using the UV-Vis spectrophotometer.

  • Plot a graph of absorbance versus concentration.

  • Perform a linear regression analysis on the data points. The slope of the resulting line will be the molar extinction coefficient (ε) in M⁻¹cm⁻¹, assuming a path length of 1 cm.

Measurement of Fluorescence Quantum Yield

Objective: To determine the fluorescence quantum yield (Φf) of this compound relative to a standard.

Materials:

  • Fluorometer

  • UV-Vis spectrophotometer

  • This compound solution

  • A standard fluorescent dye with a known quantum yield in the same spectral region (e.g., another cyanine dye)

  • Quartz cuvettes (1 cm path length)

Protocol:

  • Prepare a series of dilute solutions of both the this compound and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • Measure the absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental settings.

  • Integrate the area under the emission spectra for both the this compound and the standard dye solutions.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • The quantum yield of the this compound (Φf_sample) can be calculated using the following equation: Φf_sample = Φf_std * (m_sample / m_std) * (η_sample² / η_std²) where Φf_std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Signaling Pathways and Experimental Workflows

This compound's biological effects are mediated through specific cellular interactions and photophysical processes. The following diagrams illustrate these key pathways and provide standardized workflows for their investigation.

Cellular Uptake of this compound via OATP1B3

This compound preferentially accumulates in cancer cells, a phenomenon attributed to the overexpression of Organic Anion Transporting Polypeptides (OATPs), particularly the OATP1B3 subtype, on the cancer cell membrane.[2][3]

OATP_Uptake cluster_membrane IR780_ext This compound (Extracellular) OATP1B3 OATP1B3 Transporter IR780_ext->OATP1B3 Binding IR780_int This compound (Intracellular) OATP1B3->IR780_int Transport Membrane Cancer Cell Membrane Mitochondria Mitochondria IR780_int->Mitochondria Accumulation

Cellular uptake of this compound mediated by the OATP1B3 transporter.
Photodynamic Therapy (PDT) and Reactive Oxygen Species (ROS) Generation

Upon irradiation with near-infrared light, this compound acts as a photosensitizer, transferring energy to molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂). This forms the basis of its application in photodynamic therapy.[4][5][6][7]

Mechanism of ROS generation by this compound in photodynamic therapy.
Experimental Workflow: In Vitro Cell Staining and Fluorescence Microscopy

This workflow outlines the key steps for staining cells with this compound and visualizing its intracellular localization using fluorescence microscopy.

Staining_Workflow start Start seed_cells Seed cells in a suitable culture vessel (e.g., chamber slide) start->seed_cells incubate_24h Incubate for 24h to allow attachment seed_cells->incubate_24h prepare_ir780 Prepare fresh IR-780 working solution (e.g., 20 µM in serum-free medium) incubate_24h->prepare_ir780 remove_medium Remove culture medium prepare_ir780->remove_medium add_ir780 Add IR-780 working solution to cells remove_medium->add_ir780 incubate_stain Incubate for 20-60 minutes at 37°C add_ir780->incubate_stain wash_pbs1 Wash cells twice with PBS incubate_stain->wash_pbs1 counterstain Optional: Counterstain nuclei (e.g., with DAPI) wash_pbs1->counterstain wash_pbs2 Wash cells twice with PBS counterstain->wash_pbs2 fix_cells Fix cells (e.g., with 4% paraformaldehyde) wash_pbs2->fix_cells mount Mount coverslip with mounting medium fix_cells->mount image Image with fluorescence microscope (NIR channel) mount->image end End image->end

Workflow for in vitro cell staining with this compound and fluorescence imaging.
Experimental Workflow: In Vitro Photodynamic Therapy

This workflow details the procedure for assessing the photodynamic efficacy of this compound on cancer cells in vitro.

PDT_Workflow start Start seed_cells Seed cancer cells in a multi-well plate start->seed_cells incubate_24h Incubate for 24h for cell adhesion seed_cells->incubate_24h add_ir780 Treat cells with varying concentrations of this compound incubate_24h->add_ir780 incubate_ir780 Incubate for a defined period (e.g., 2-4h) add_ir780->incubate_ir780 wash_cells Wash cells to remove unbound dye incubate_ir780->wash_cells add_medium Add fresh culture medium wash_cells->add_medium irradiate Irradiate with NIR laser (e.g., 808 nm) for a specific duration add_medium->irradiate incubate_post Incubate for 24h post-irradiation irradiate->incubate_post assess_viability Assess cell viability (e.g., MTT or CCK-8 assay) incubate_post->assess_viability end End assess_viability->end

References

Methodological & Application

Application Notes and Protocols for IR-780 Iodide in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

IR-780 iodide is a lipophilic, near-infrared (NIR) heptamethine cyanine dye increasingly utilized in biomedical research for in vitro and in vivo applications.[1][2] Its preferential accumulation in tumor cells, attributed to transport by organic anion-transporting polypeptides (OATPs), makes it a valuable tool for cancer cell imaging and as a photosensitizer in photothermal (PTT) and photodynamic (PDT) therapies.[2][3][4] These application notes provide a detailed protocol for the solubilization and use of this compound for cell culture-based assays.

Data Presentation: Solubility of this compound

This compound is a hydrophobic molecule with low solubility in aqueous media.[5] Proper solubilization is critical for its effective use in cell culture. Organic solvents are typically required to prepare stock solutions, which are then diluted to working concentrations in cell culture media. The solubility in various common laboratory solvents is summarized below.

SolventSolubilityConcentration (Molar)NotesSource
DMSO 12.5 mg/mL18.74 mMHygroscopic DMSO can impact solubility; use newly opened solvent. Warming to 60°C and sonication are recommended.[6]
6.88 mg/mL10.31 mMSonication is recommended.[7]
Slightly Soluble--[2][8]
Methanol 6.25 mg/mL9.37 mMSonication is recommended.[7]
Chloroform ~10 mg/mL~15 mM-[2][8]
Ethanol Slightly Soluble--[2][8]
Dimethylformamide (DMF) Slightly Soluble--[2][8]
Water <0.4 µg/mL<0.6 µM-[5]
PBS (pH 7.4) 9 µg/mL~13.5 µM-[5]

Experimental Protocols

Preparation of this compound Stock Solution (1 mM in DMSO)

This protocol describes the preparation of a 1 mM stock solution, a common starting concentration for subsequent dilutions.[9]

Materials:

  • This compound powder (MW: 667.11 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber vials

  • Vortex mixer

  • Sonicator (optional, but recommended)[7]

Procedure:

  • Weighing: Accurately weigh a desired amount of this compound powder in a sterile microcentrifuge tube. For example, weigh 1 mg of the powder.

  • Solvent Addition: Calculate the required volume of DMSO to achieve a 1 mM concentration. The formula is: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Concentration (mol/L)) For 1 mg (0.001 g) of this compound: Volume (L) = 0.001 g / (667.11 g/mol x 0.001 mol/L) = 0.001499 L or 1.499 mL Add 1.499 mL of DMSO to the 1 mg of this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly. If the powder does not fully dissolve, sonicate the solution until it becomes clear.[7] Gentle warming (up to 60°C) can also aid dissolution.[6]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[6] The powdered form can be stored at -20°C for at least 3 years.[7]

Preparation of Working Solution for Cell Staining

The working concentration of this compound for cell staining typically ranges from 10 to 20 µM.[7][9] It is important to note that IR-780 can exhibit cytotoxicity at higher concentrations.[9]

Materials:

  • 1 mM this compound stock solution in DMSO

  • Sterile serum-free cell culture medium (e.g., DMEM) or Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes

  • 0.2 µm syringe filter

Procedure:

  • Dilution Calculation: Determine the volume of the 1 mM stock solution needed to prepare the desired final concentration. For example, to prepare 1 mL of a 20 µM working solution: Using the C1V1 = C2V2 formula: (1000 µM) x V1 = (20 µM) x (1000 µL) V1 = 20 µL

  • Preparation: In a sterile tube, add 980 µL of serum-free cell culture medium or PBS.

  • Mixing: Add 20 µL of the 1 mM this compound stock solution to the medium. Mix gently by pipetting or inverting the tube.

  • Filtration: Filter the final working solution through a 0.2 µm syringe filter to ensure sterility and remove any potential aggregates before adding it to the cells.[9] The working solution should be prepared fresh for each experiment.

Protocol for Staining Adherent Cells

This protocol provides a general procedure for staining adherent cells in culture for fluorescence microscopy.

Materials:

  • Adherent cells cultured in chamber slides or glass-bottom dishes

  • Prepared 20 µM this compound working solution

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) for fixation (optional)

  • DAPI or other nuclear counterstain (optional)

  • Mounting medium (optional)

Procedure:

  • Cell Seeding: Seed cells in the appropriate culture vessel and allow them to adhere and grow for 24 hours.

  • Medium Removal: Carefully aspirate the culture medium from the cells.

  • Staining: Add the freshly prepared IR-780 working solution (e.g., 20 µM) to the cells.[9]

  • Incubation: Incubate the cells at 37°C for a period ranging from 20 to 60 minutes.[7][9] The optimal incubation time may vary depending on the cell line.

  • Washing: After incubation, remove the staining solution and gently wash the cells twice with warm PBS to remove any unbound dye.[7][9]

  • Counterstaining (Optional): If desired, counterstain the cells with a nuclear stain like DAPI for 10 minutes at 37°C.[9]

  • Fixation (Optional): Wash the cells twice with PBS and then fix with 4% PFA for 10 minutes.[9]

  • Imaging: After a final wash with PBS, the cells are ready for imaging using a fluorescence or confocal microscope. Use an excitation wavelength around 745-780 nm and detect emission near 780-800 nm.[2][7]

Mandatory Visualizations

Experimental Workflow Diagram

IR780_Workflow cluster_prep Solution Preparation cluster_staining Cell Staining Protocol cluster_analysis Analysis powder This compound Powder stock 1 mM Stock Solution (-80°C Storage) powder->stock Dissolve dmso DMSO (Solvent) dmso->stock working 20 µM Working Solution (Prepare Fresh) stock->working Dilute media Serum-Free Medium media->working cells Adherent Cells in Culture stain Incubate at 37°C (20-60 min) cells->stain Add Working Solution wash Wash with PBS (2x) stain->wash imaging Fluorescence Microscopy (Ex: ~780nm / Em: ~800nm) wash->imaging

Caption: Workflow for preparing and using this compound for cell staining.

Signaling and Uptake Pathway

IR780_Uptake cluster_cell Tumor Cell IR780 This compound (Extracellular) oatp OATP Transporter IR780->oatp Transport membrane Plasma Membrane cytosol Cytosol (IR-780 Accumulation) oatp->cytosol bsp Sulfobromophthalein (OATP Inhibitor) bsp->oatp Inhibits mitochondria Mitochondria (Preferential Target) cytosol->mitochondria

Caption: Simplified diagram of this compound uptake into tumor cells.

References

Application Notes and Protocols for IR-780 Iodide Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-780 iodide is a lipophilic, near-infrared (NIR) fluorescent dye with significant applications in biomedical research. Its ability to selectively accumulate in tumor cells and mitochondria makes it a valuable tool for in vivo imaging, photothermal therapy (PTT), and photodynamic therapy (PDT).[1] Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Properties and Solubility

This compound is a crystalline solid with a molecular weight of 667.11 g/mol .[2] It exhibits maximum excitation and emission wavelengths in the near-infrared spectrum, typically around 780 nm and 799-823 nm, respectively, allowing for deep tissue penetration with minimal autofluorescence.[2][3] The dye is poorly soluble in aqueous media but can be dissolved in various organic solvents.[1]

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityConcentration (mM)Notes
Dimethyl Sulfoxide (DMSO)6.88 mg/mL[4]10.31 mM[4]Sonication is recommended for complete dissolution.[4] Hygroscopic DMSO can impact solubility; use newly opened solvent.[2]
Methanol6.25 mg/mL[4]9.37 mM[4]Sonication is recommended.[4]
Chloroform~10 mg/mL[5]~14.99 mMPurge with an inert gas.[5]
EthanolSlightly soluble[5]-
Dimethylformamide (DMF)Slightly soluble[5]-

Experimental Protocols

Protocol 1: Preparation of a 1 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 1 mM stock solution, a common starting concentration for many applications.[6]

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional, but recommended)[4]

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

Procedure:

  • Pre-warm the required volume of DMSO to room temperature if stored refrigerated.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 1 mM stock solution, weigh out 0.667 mg of this compound.

  • Add the appropriate volume of DMSO to the this compound powder. For a 1 mM solution, this would be 1 mL for every 0.667 mg of powder.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Sonicate the solution for 5-10 minutes if any particulate matter remains to ensure complete dissolution.[4]

  • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., amber microcentrifuge tubes) to avoid repeated freeze-thaw cycles.

  • Store the aliquots under the recommended conditions (see Table 2).

Protocol 2: Preparation of Working Solutions for Cell Staining

This protocol details the dilution of the stock solution to a working concentration for cell-based assays. A typical working concentration for cell staining is between 10-20 µM.[4]

Materials:

  • 1 mM this compound stock solution in DMSO

  • Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Thaw a single aliquot of the 1 mM this compound stock solution at room temperature, protected from light.

  • Calculate the volume of stock solution needed to achieve the desired final concentration in your experimental volume. For example, to prepare 1 mL of a 20 µM working solution, add 20 µL of the 1 mM stock solution to 980 µL of serum-free medium or PBS.

  • Add the calculated volume of the stock solution to the appropriate volume of serum-free medium or PBS.

  • Vortex the working solution gently to ensure homogeneity.

  • Use the working solution immediately. It is recommended to filter the final working solution through a 0.2-µm filter before adding it to cells.[6]

Storage and Stability

Proper storage of this compound, both in its solid form and in solution, is crucial to maintain its fluorescence and biological activity.

Table 2: Storage Conditions and Stability of this compound

FormStorage TemperatureDurationNotes
Powder-20°C[3][4][5][7]≥ 4 years[3][5]Keep away from direct sunlight and moisture.[2][4]
In Solvent (e.g., DMSO)-80°C[2][4]Up to 1 year[4] or 6 months[2]Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[2]
In Solvent (e.g., DMSO)-20°C[2]Up to 1 month[2]Protect from light.[2]
In Solvent (e.g., DMSO)4°C[6] or 0-4°C[8]Short term (days to weeks)[8]Store in the dark.[6]

Cellular Uptake and Localization of this compound

The preferential accumulation of this compound in tumor cells is a key feature for its use in cancer research. This process is not a classical signaling pathway but rather a targeted transport and localization mechanism. The uptake is an energy-dependent process influenced by glycolysis and the plasma membrane potential.[6] The primary transporter responsible for the entry of this compound into tumor cells is the Organic Anion Transporting Polypeptide 1B3 (OATP1B3), which is often overexpressed in cancer cells.[2][6] Following cellular uptake, this compound localizes to the mitochondria.[6][9]

IR780_Uptake_Pathway Cellular Uptake and Localization of this compound cluster_cell Tumor Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion IR-780_ext This compound OATP1B3 OATP1B3 Transporter IR-780_ext->OATP1B3 Transport Membrane Plasma Membrane IR-780_int Intracellular IR-780 OATP1B3->IR-780_int Mito_mem Mitochondrial Membrane IR-780_int->Mito_mem Localization IR-780_mito Mitochondrial Accumulation Mito_mem->IR-780_mito

Caption: Cellular uptake and mitochondrial accumulation of this compound.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing this compound stock and working solutions.

Stock_Solution_Workflow Workflow for this compound Solution Preparation start Start: Obtain this compound Powder weigh Weigh this compound start->weigh add_solvent Add Appropriate Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex and/or Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store_stock Store at -80°C or -20°C aliquot->store_stock thaw Thaw Stock Solution Aliquot store_stock->thaw For Use dilute Dilute with Medium/PBS to Working Concentration thaw->dilute use Use Working Solution Immediately dilute->use

Caption: Workflow for preparing this compound solutions.

References

Application Notes and Protocols for In Vivo Imaging with IR-780 Iodide in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: IR-780 iodide is a lipophilic, near-infrared (NIR) fluorescent heptamethine dye with a peak emission around 780 nm.[1] Its properties make it a valuable tool for in vivo imaging, as NIR light can penetrate biological tissues more deeply than visible light.[2] IR-780 selectively accumulates in tumor cells, a characteristic attributed to the function of organic anion-transporting polypeptides (OATPs), which are often overexpressed in cancer cells.[1][2][3][4] This preferential uptake allows for high-contrast imaging of tumors in animal models.[1] These application notes provide a comprehensive protocol for using this compound for in vivo imaging in mice, covering preparation, administration, imaging, and data analysis.

I. Materials and Reagents

  • This compound (e.g., Sigma-Aldrich)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS) or normal saline

  • Sterile 0.2-μm filters

  • Appropriate mouse strain (e.g., athymic nude mice for xenografts, BALB/c for toxicity studies)[1]

  • Cancer cell line of interest (if applicable)

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (e.g., IVIS Lumina, Kodak In-Vivo Xtreme) with appropriate NIR filters

  • Standard laboratory equipment for cell culture and animal handling

II. Experimental Protocols

A. Preparation of this compound Solution

  • Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO.[1] Store this solution at 4°C in the dark to prevent degradation.[1]

  • Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration using a suitable vehicle. For intravenous or intraperitoneal injection, the final solution should be biocompatible. A common approach is to dilute the DMSO stock in sterile PBS or normal saline. Ensure the final concentration of DMSO is low to avoid toxicity. The working solution should be filtered through a 0.2-μm filter before injection to ensure sterility.[1]

B. Animal Models and Tumor Induction (for Cancer Imaging)

  • Animal Selection: Athymic nude mice are commonly used for subcutaneous xenograft models of cancer.[1]

  • Tumor Cell Implantation:

    • Culture the desired cancer cells (e.g., PC-3 prostate cancer, U87MG glioma, SKOV3 ovarian cancer) under standard conditions.[1][5][6]

    • Harvest the cells and resuspend them in a suitable medium (e.g., PBS or serum-free medium).

    • Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.[7]

    • Allow the tumors to grow to a suitable size (e.g., ~150 mm³) before commencing the imaging studies.[7]

C. Administration of this compound

  • Dosage: The dosage of this compound can vary depending on the study's objectives. Refer to Table 1 for a summary of reported dosages.

  • Route of Administration: The most common routes of administration are intraperitoneal (i.p.) and intravenous (i.v.) injection.[1][8][9] The choice of route can affect the biodistribution and toxicity of the dye.[8]

  • Injection Volume: A typical injection volume for mice is 100 μL.[1]

D. In Vivo Near-Infrared Fluorescence (NIRF) Imaging

  • Anesthesia: Anesthetize the mice using a suitable anesthetic agent, such as 2% isoflurane in 100% oxygen.[10]

  • Imaging System Setup:

    • Use an in vivo imaging system equipped for NIR fluorescence imaging.

    • Set the excitation and emission wavelengths appropriately for IR-780. Typical settings are an excitation wavelength of around 745 nm and an emission wavelength of around 815 nm.[5]

  • Image Acquisition:

    • Acquire a baseline image before injecting the this compound.

    • After administration, acquire images at various time points to monitor the biodistribution and tumor accumulation of the dye. Common time points for imaging include 0.1, 0.5, 1, 3, 6, and 24 hours post-injection.[11] Peak tumor fluorescence is often observed between 1 and 24 hours.[1][11] The signal in the tumor can be detectable for over a week.[1]

E. Ex Vivo Biodistribution Analysis

  • Tissue Harvesting: At the final imaging time point (e.g., 24 or 48 hours), euthanize the mice.[1][7]

  • Organ Collection: Dissect and collect the tumor and major organs (e.g., heart, liver, spleen, lungs, kidneys).[1][7]

  • Ex Vivo Imaging: Arrange the harvested tissues in the imaging chamber and acquire NIRF images to quantify the fluorescence intensity in each organ.[9] This provides a detailed assessment of the dye's distribution.[12]

  • Histological Analysis: Tissues can be fixed in formalin, embedded in paraffin, and sectioned for histological staining (e.g., H&E) to confirm the presence of tumor cells and assess any tissue damage.[1]

III. Data Presentation

Table 1: Recommended Dosages and Administration Routes for this compound in Mice

Dosage (mg/kg)Administration RouteMouse ModelApplicationReference
0.334 - 3.34Intraperitoneal (i.p.)BALB/cToxicity Study[1]
0.45Intraperitoneal (i.p.)BALB/cMelanoma Imaging[8]
0.5Intravenous (i.v.)Tumor-bearing nude miceBiodistribution Study[9]
0.575Intraperitoneal (i.p.)Tumor-bearing miceProstate Cancer Imaging[10]
1.0Intravenous (i.v.)Ovarian cancer xenograftImage-guided Surgery[6]
2.0Intravenous (i.v.)TC-1 xenograft nude miceBiodistribution Study[13]
2.5Intravenous (i.v.)BALB/cToxicity Study (Lethal)[8]

Table 2: Time-Dependent Biodistribution of this compound

Time Post-InjectionKey FindingsReference
1 hourPeak fluorescence intensity observed in tumors.[11]
24 hoursHigh signal-to-background ratio in tumors; strong signals in the liver and gallbladder, indicating hepatobiliary metabolism.[1]
48 hoursSignificant accumulation in the tumor, with lower levels in other organs.[13]
> 1 weekNIRF signal can still be detected in the tumor.[1]

Table 3: Toxicity Data for this compound in Mice

DosageAdministration RouteDurationObservationsReference
3.34 mg/kgIntraperitoneal (i.p.)Daily for 1 monthNo significant toxicity, no weight loss, no pathological changes in tissues.[1]
2.5 mg/kgIntravenous (i.v.)Single dose100% lethality.[8]
3 mg/kgIntraperitoneal (i.p.)Not specifiedNo toxicological alterations reported.[8]

IV. Visualizations

G prep Prepare this compound (1mM Stock in DMSO, Working Sol. in PBS) admin Administer IR-780 (i.p. or i.v. Injection) prep->admin animal Establish Tumor Model (e.g., Subcutaneous Xenograft in Nude Mice) animal->admin invivo In Vivo NIRF Imaging (Anesthetize, Image at Multiple Time Points) admin->invivo exvivo Ex Vivo Analysis (Euthanize, Harvest Organs, Image Tissues) invivo->exvivo data Data Analysis (Quantify Fluorescence, Histology) exvivo->data

Caption: Experimental workflow for this compound in vivo imaging in mice.

G cluster_cell Tumor Cell oatp OATP Transporter ir780_in IR-780 oatp->ir780_in mito Mitochondria (Preferential Accumulation) ir780_in->mito Energy-Dependent Uptake ir780_out Circulating IR-780 ir780_out->oatp Active Transport

Caption: Cellular uptake mechanism of this compound in tumor cells.

References

Optimizing IR-780 Iodide Concentration for Fluorescence Microscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the optimization of IR-780 iodide concentration for fluorescence microscopy applications. This compound is a lipophilic, near-infrared (NIR) fluorescent dye known for its preferential accumulation in tumor cells, making it a valuable tool for cancer research and drug development.[1][2][3] Its utility spans from in vitro cell imaging to in vivo tumor targeting.[][5]

Introduction to this compound

This compound is a heptamethine cyanine dye that exhibits strong absorption and fluorescence in the near-infrared spectrum, typically with excitation maxima around 780 nm and emission maxima near 799 nm.[5] This property allows for deep tissue penetration and minimal background autofluorescence, making it ideal for both in vitro and in vivo imaging.[] The dye's lipophilic and cationic nature facilitates its accumulation in mitochondria, driven by the high mitochondrial membrane potential in cancer cells.[6][7] Furthermore, its uptake is mediated by Organic Anion Transporting Polypeptides (OATPs), which are often overexpressed in various cancer cell types.[1][6][7] Specifically, the OATP1B3 subtype has been identified as playing a significant role in the transport of IR-780 into tumor cells.[1][2][7]

Key Experimental Considerations

Optimizing the concentration of IR-780 is crucial to achieve bright and stable fluorescence while minimizing cytotoxicity. High concentrations of IR-780 can induce dose-dependent inhibition of cell proliferation.[1][8] Therefore, it is essential to determine the optimal concentration and incubation time for each specific cell line and experimental setup.

Factors Influencing IR-780 Fluorescence:
  • Concentration: Higher concentrations can lead to increased fluorescence but also to aggregation and cytotoxicity.[9]

  • Incubation Time: Fluorescence intensity typically increases with incubation time up to a certain point, after which it may plateau or decrease.[1]

  • Cell Type: The expression levels of OATPs and mitochondrial membrane potential can vary between cell lines, affecting dye uptake and accumulation.[6][7]

  • Solvent: IR-780 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] The final working solution is prepared by diluting the stock in a serum-free medium.[1]

  • pH: The pH of the medium can influence the fluorescence intensity of cyanine dyes.[10][11]

Data Presentation: Quantitative Summary

The following table summarizes typical concentrations and incubation times for this compound as reported in the literature for various cancer cell lines. This data provides a starting point for optimization in your specific experimental system.

Cell LineOptimal Concentration (µM)Incubation TimeKey FindingsReference
PC-3 (Prostate Cancer)2020 minMean fluorescence intensity peaked at 20 minutes. Dose-dependent inhibition of cell proliferation was observed at higher concentrations.[1][8]
LNCaP (Prostate Cancer)20Not specifiedShowed preferential uptake compared to normal prostate epithelial cells.[1]
B16-F10 (Melanoma)204 hoursThis concentration allowed for good visualization without causing cellular damage. Higher concentrations (40 µM and 80 µM) led to crystal formation and apoptosis.[9]
MCF-7 (Breast Cancer)16Not specifiedUsed in studies to demonstrate preferential accumulation in tumor tissue.[5]
HeLa (Cervical Cancer)Not specifiedNot specifiedUsed in mouse xenograft models to show tumor accumulation.[5]
MG-63 (Osteosarcoma)Not specifiedNot specifiedUsed in mouse xenograft models to show tumor accumulation.[5]

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Serum-free cell culture medium

  • Sterile microcentrifuge tubes

  • 0.2 µm syringe filter

Protocol:

  • Stock Solution (1 mM):

    • Prepare a 1 mM stock solution of this compound by dissolving the appropriate amount of powder in anhydrous DMSO. For example, to prepare 1 ml of a 1 mM solution, dissolve 0.667 mg of this compound (MW: 667.1 g/mol ) in 1 ml of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at 4°C in the dark.[1]

  • Working Solution:

    • On the day of the experiment, dilute the 1 mM stock solution in serum-free cell culture medium to the desired final concentration (e.g., 2.5, 5, 10, 20, 40 µM).[1]

    • It is recommended to prepare the working solution fresh for each experiment.

    • Filter the working solution through a 0.2-μm filter before adding it to the cells to remove any potential aggregates.[1]

Protocol for Optimizing IR-780 Concentration and Incubation Time

This protocol outlines a general procedure to determine the optimal staining conditions for a specific cell line.

Materials:

  • Cells of interest cultured on glass-bottom dishes or coverslips suitable for fluorescence microscopy

  • This compound working solutions (a range of concentrations, e.g., 2.5, 5, 10, 20, 40 µM)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation (optional)

  • DAPI or Hoechst for nuclear counterstaining (optional)

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets (e.g., Excitation: ~780 nm, Emission: ~800 nm)

Protocol:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere and grow for 24 hours.

  • Staining:

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the pre-warmed IR-780 working solutions at different concentrations to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for various time points (e.g., 10, 20, 30, 60 minutes).

  • Washing:

    • After incubation, remove the staining solution and wash the cells three times with pre-warmed PBS to remove unbound dye.

  • Fixation and Counterstaining (Optional):

    • If fixation is required, incubate the cells with 4% PFA for 10-15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • If desired, counterstain the nuclei with DAPI or Hoechst according to the manufacturer's protocol.

    • Wash twice with PBS.

  • Imaging:

    • Mount the coverslips with mounting medium or add fresh PBS/medium to the dishes.

    • Image the cells using a fluorescence microscope equipped with an appropriate NIR laser line and emission filter. Use consistent imaging settings (e.g., laser power, exposure time, gain) across all samples for accurate comparison of fluorescence intensity.

  • Analysis:

    • Quantify the mean fluorescence intensity of the cells for each concentration and incubation time using image analysis software (e.g., ImageJ/Fiji).

    • The optimal condition is the one that provides the highest fluorescence signal with minimal background and no observable signs of cytotoxicity (e.g., cell rounding, detachment).

Cell Viability Assay

To assess the cytotoxicity of IR-780, a cell viability assay (e.g., MTT, CCK-8) should be performed.

Protocol (using CCK-8):

  • Seed cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere for 12-24 hours.[1]

  • Treat the cells with a range of IR-780 concentrations (e.g., 0, 2.5, 5, 10, 20, 40, 80, 160 µM) for 24 hours.[1]

  • After incubation, wash the cells twice with fresh medium.[1]

  • Add 10 µL of CCK-8 reagent to each well and incubate at 37°C for 1-4 hours.[1]

  • Measure the absorbance at 450 nm using a microplate reader.[1]

  • Calculate cell viability as a percentage of the untreated control.

Visualizations

Signaling Pathway and Uptake Mechanism

The uptake of IR-780 into cancer cells is an active process primarily mediated by Organic Anion Transporting Polypeptides (OATPs), particularly OATP1B3.[1][2][7] The lipophilic and cationic nature of the dye also contributes to its accumulation in the mitochondria, driven by the negative mitochondrial membrane potential.

IR780_Uptake cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria IR-780 IR-780 OATP1B3 OATP1B3 Transporter IR-780->OATP1B3 Active Transport IR-780_cyto IR-780 OATP1B3->IR-780_cyto IR-780_mito IR-780 IR-780_cyto->IR-780_mito Accumulation MMP High Negative Mitochondrial Membrane Potential MMP->IR-780_mito Optimization_Workflow A Prepare IR-780 Stock (1 mM in DMSO) B Prepare Working Solutions (Dilute in serum-free medium) A->B D Incubate Cells with a Range of IR-780 Concentrations and Times B->D C Seed Cells on Microscopy-compatible Ware C->D E Wash to Remove Unbound Dye D->E H Perform Cell Viability Assay (e.g., CCK-8) D->H F Fluorescence Microscopy Imaging E->F G Image Analysis: Quantify Mean Fluorescence Intensity F->G I Determine Optimal Concentration: High Signal, Low Toxicity G->I H->I

References

Application Notes and Protocols for IR-780 Iodide in Photothermal Therapy of Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-780 iodide is a heptamethine cyanine dye characterized by its strong absorption in the near-infrared (NIR) region, typically around 780 nm, and high molar extinction coefficient.[1] These properties make it an excellent photothermal agent. When irradiated with an NIR laser, IR-780 efficiently converts light energy into heat, leading to localized hyperthermia and subsequent cancer cell death.[1] This molecule also possesses intrinsic tumor-targeting capabilities, tending to accumulate in tumor mitochondria due to the high mitochondrial membrane potential of cancer cells.[2] However, its hydrophobicity necessitates formulation into nanoparticles to improve solubility, stability, and bioavailability for in vivo applications.[3][4]

Mechanism of Action

The primary mechanism of this compound in photothermal therapy (PTT) is the generation of hyperthermia. Upon excitation with an NIR laser (typically 808 nm), IR-780 releases the absorbed energy as heat, raising the local temperature of the tumor environment.[1] This temperature increase can induce cell death through various pathways, including protein denaturation, membrane disruption, and induction of apoptosis and necrosis.[1][5]

In addition to its photothermal effects, IR-780 can also act as a photosensitizer, generating reactive oxygen species (ROS) upon laser irradiation, which contributes to its therapeutic effect through photodynamic therapy (PDT).[1][3] The combined PTT/PDT effect enhances the overall anti-cancer efficacy. A key cellular response to heat stress is the upregulation of heat shock proteins (HSPs), such as HSP70, which can confer thermoresistance to cancer cells.[3][6][7] However, the ROS generated during the process can also lead to the cleavage of HSPs, mitigating this protective effect.[4][8]

Data Presentation

Table 1: Physicochemical Properties of IR-780 Nanoparticle Formulations
Nanoparticle FormulationMean Diameter (nm)Zeta Potential (mV)Drug Loading Capacity (%)Reference
Liposomes100 - 150+20 to +40~5-10[9][10]
Micelles50 - 100-10 to +10~10-15[11]
Polymer-Lipid Micelles~120~ -40Not Specified[5]
Heparin-Folic Acid NPs100 - 200Not SpecifiedNot Specified[4]
PLGA Nanoparticles~120~ -40~0.9[2]
Table 2: Photothermal Conversion Efficiency and In Vivo Performance of IR-780 Formulations
FormulationPhotothermal Conversion Efficiency (%)Laser Wavelength (nm) / Power Density (W/cm²)Maximum Tumor Temperature (°C)Tumor Growth Inhibition (%)Reference
Free IR-7807.6 - 10.7808 / 1.0 - 2.0~45-55Variable[1]
Liposomal IR-780~25-35808 / 1.5~54High[7][9]
Micellar IR-780~30-40808 / 1.0~50-60Significant[11]
Hybrid Nanoparticles~54.6808 / 1.0>50High

Experimental Protocols

Preparation of IR-780 Loaded Liposomes

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • This compound

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve DPPC, cholesterol, and DSPE-PEG2000 in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:5).

  • Add this compound to the lipid solution at a specific weight ratio (e.g., 1:20 IR-780:lipid).

  • Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

  • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask in a water bath at a temperature above the phase transition temperature of the lipids (e.g., 60°C) for 1 hour.

  • To obtain unilamellar vesicles of a specific size, sonicate the liposome suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Remove the unloaded IR-780 by dialysis against PBS or using a size-exclusion chromatography column.

  • Store the prepared liposomes at 4°C.

In Vitro Cytotoxicity Assay

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, 4T1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • IR-780 nanoparticle solution

  • MTT or CCK-8 assay kit

  • NIR laser (808 nm) with an adjustable power density

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Replace the culture medium with fresh medium containing various concentrations of the IR-780 nanoparticle formulation. Include wells with medium only (blank) and cells with medium but no nanoparticles (negative control).

  • Incubate the cells with the nanoparticles for a predetermined time (e.g., 4-24 hours).

  • For the photothermal treatment groups, irradiate the designated wells with an 808 nm NIR laser at a specific power density (e.g., 1.0 W/cm²) for a set duration (e.g., 5 minutes).

  • After laser irradiation, return the plates to the incubator for a further 24-48 hours.

  • Perform a cell viability assay (e.g., MTT or CCK-8) according to the manufacturer's instructions.

  • Measure the absorbance using a plate reader at the appropriate wavelength.

  • Calculate the cell viability as a percentage relative to the untreated control cells.

In Vivo Photothermal Therapy in a Xenograft Mouse Model

Materials:

  • Immunodeficient mice (e.g., BALB/c nude mice)

  • Cancer cell line for tumor induction

  • Sterile PBS

  • IR-780 nanoparticle formulation

  • NIR laser (808 nm) with a fiber optic cable

  • Infrared thermal imaging camera

  • Calipers for tumor measurement

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomly divide the mice into experimental groups (e.g., PBS + Laser, IR-780 NPs only, PBS only, IR-780 NPs + Laser).

  • Administer the IR-780 nanoparticle formulation intravenously via the tail vein at a predetermined dose.

  • At the time of peak tumor accumulation (determined from biodistribution studies, typically 24-48 hours post-injection), anesthetize the mice.

  • For the treatment group, irradiate the tumor area with an 808 nm NIR laser at a specified power density and duration.

  • Monitor the temperature of the tumor surface during irradiation using an infrared thermal imaging camera.

  • Measure the tumor volume and body weight of the mice every 2-3 days for the duration of the study.

  • Euthanize the mice at the end of the study or if the tumor burden becomes excessive, and excise the tumors for histological analysis (e.g., H&E staining, TUNEL assay).

Visualizations

PTT_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cancer Cell NIR NIR Laser (808 nm) IR780_NP IR-780 Nanoparticle NIR->IR780_NP Excitation IR780_NP_in Internalized IR-780 NP IR780_NP->IR780_NP_in Endocytosis Heat Hyperthermia IR780_NP_in->Heat Photothermal Conversion ROS Reactive Oxygen Species (ROS) IR780_NP_in->ROS Photosensitization HSP70 HSP70 Upregulation Heat->HSP70 Heat Shock Response Protein_Denaturation Protein Denaturation & Membrane Damage Heat->Protein_Denaturation Apoptosis Apoptosis Heat->Apoptosis ROS->HSP70 Inhibition ROS->Apoptosis Necrosis Necrosis Protein_Denaturation->Necrosis

Caption: Signaling pathway of IR-780 mediated photothermal therapy.

Experimental_Workflow cluster_synthesis Nanoparticle Formulation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies synthesis 1. Synthesis & Purification of IR-780 Nanoparticles characterization 2. Physicochemical Characterization (Size, Zeta, Drug Load) synthesis->characterization cell_culture 3. Cell Culture characterization->cell_culture cytotoxicity 4. Cytotoxicity Assay (Dark & Light Conditions) cell_culture->cytotoxicity uptake 5. Cellular Uptake & Intracellular Localization cytotoxicity->uptake tumor_model 6. Tumor Model Establishment uptake->tumor_model biodistribution 7. Biodistribution & Tumor Accumulation tumor_model->biodistribution ptt 8. Photothermal Therapy (Laser Irradiation) biodistribution->ptt efficacy 9. Therapeutic Efficacy Evaluation (Tumor Growth) ptt->efficacy

Caption: Experimental workflow for preclinical evaluation of IR-780 PTT.

Logical_Relationship IR780 This compound Nanocarrier Nanocarrier (e.g., Liposome) IR780->Nanocarrier Encapsulation Tumor_Microenvironment Tumor Microenvironment Nanocarrier->Tumor_Microenvironment Enhanced Permeability & Retention (EPR) Effect Therapeutic_Effect Therapeutic Effect Nanocarrier->Therapeutic_Effect NIR_Laser NIR Laser NIR_Laser->Tumor_Microenvironment Irradiation NIR_Laser->Therapeutic_Effect

References

Application Notes and Protocols for IR-780 Iodide-Mediated Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of IR-780 iodide in photodynamic therapy (PDT). IR-780 is a near-infrared (NIR) fluorescent dye that can generate reactive oxygen species (ROS) upon irradiation with light of a specific wavelength, typically around 808 nm, leading to localized cytotoxicity and tumor cell death.[1][2] Its preferential accumulation in tumor cells makes it a promising candidate for targeted cancer therapy.[3][4]

Mechanism of Action

This compound-mediated PDT involves the systemic or local administration of the photosensitizer, which preferentially accumulates in tumor tissues.[3] Subsequent irradiation with an 808 nm laser excites the IR-780 molecule, leading to the generation of cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂).[1][5] These highly reactive species induce oxidative stress, leading to cellular damage and ultimately, apoptosis and necrosis of cancer cells.[1][6] The lipophilic and cationic nature of IR-780 facilitates its accumulation in the mitochondria of tumor cells, amplifying the cytotoxic effect.[3] The uptake of IR-780 into tumor cells is partly mediated by organic anion-transporting polypeptides (OATPs), which are often overexpressed in cancer cells.[3][7]

Key Experimental Data

The following tables summarize quantitative data from various studies on this compound-mediated photodynamic therapy.

Table 1: Photophysical and Photodynamic Properties of this compound

ParameterValueReference
Maximum Absorption Wavelength (λmax)~780 nm[1]
Molar Extinction Coefficient2.65–3.3 × 10⁵ M⁻¹ cm⁻¹[1]
Fluorescence Emission Range790–826 nm[1]
Singlet Oxygen Quantum Yield (ΦΔ)8.1–12.7%[1]
Photothermal Conversion Efficiency (η)7.6–10.7%[1]

Table 2: In Vitro Cytotoxicity of this compound-Mediated PDT

Cell LineIR-780 ConcentrationLaser Power DensityTreatment DurationCell Viability ReductionReference
PC-3 (Prostate Cancer)20 µMNot Specified20 min incubationDose-dependent inhibition[7]
LNCaP (Prostate Cancer)20 µMNot Specified20 min incubationDose-dependent inhibition[7]
4T1 (Breast Cancer)VariousNot SpecifiedNot SpecifiedSignificant decrease[5]
U87MG (Glioblastoma)4 µg/mL1.5 W/cm²6 h incubation, 5 min irradiationEnhanced cytotoxicity[8]
SKOV3 (Ovarian Cancer)5-40 µg/mL1 W/cm²24 h incubation, 3 min irradiationConcentration-dependent toxicity[9]
MCF-7 (Breast Cancer)Not Specified1 W/cm²4 h incubation, 5x30s irradiationNot Specified[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reagents and Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Sterile, light-protected microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a stock solution concentration of 1 mM.

    • Vortex the solution until the this compound is completely dissolved.

    • Store the stock solution at -20°C in a light-protected container.

Protocol 2: In Vitro Photodynamic Therapy
  • Cell Culture and Seeding:

    • Culture cancer cells (e.g., PC-3, 4T1, U87MG) in appropriate complete culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

    • Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 12-24 hours.[7]

  • This compound Incubation:

    • Prepare working solutions of this compound by diluting the stock solution in fresh culture medium to the desired final concentrations (e.g., 2.5, 5, 10, 20, 40 µM).[7]

    • Remove the culture medium from the wells and replace it with the this compound-containing medium.

    • Incubate the cells for a predetermined time (e.g., 20 minutes to 24 hours) in the dark at 37°C.[7][9]

  • Laser Irradiation:

    • After incubation, wash the cells twice with phosphate-buffered saline (PBS) to remove any free this compound.

    • Add fresh culture medium to each well.

    • Irradiate the cells with an 808 nm NIR laser at a specified power density (e.g., 1 W/cm²) for a set duration (e.g., 3-5 minutes).[8][9]

  • Assessment of Cell Viability:

    • Following irradiation, incubate the cells for an additional 24 hours.

    • Assess cell viability using a standard method such as the CCK-8 assay.[7]

Protocol 3: Detection of Intracellular Reactive Oxygen Species (ROS)
  • Reagents and Materials:

    • 2′,7′-dichlorofluorescin diacetate (DCFH-DA) probe

    • Cancer cells

    • This compound

    • PBS

    • Culture medium

    • 808 nm NIR laser

  • Procedure:

    • Seed cancer cells in a suitable culture plate (e.g., 24-well plate) and allow them to adhere.

    • Treat the cells with this compound as described in Protocol 2.

    • After the IR-780 incubation, wash the cells with PBS and then incubate them with DCFH-DA (e.g., 20 µM) for 60 minutes at 37°C in the dark.[8]

    • Wash the cells again with PBS to remove excess probe and add fresh culture medium.

    • Irradiate the cells with the 808 nm NIR laser.

    • Immediately visualize the intracellular fluorescence of dichlorofluorescein (DCF), the oxidized product of DCFH-DA, using a fluorescence microscope or plate reader. An increase in green fluorescence indicates ROS generation.

Signaling Pathways and Experimental Workflows

PDT_Signaling_Pathway cluster_0 Cellular Uptake and Localization cluster_1 Photodynamic Activation and ROS Generation cluster_2 Cellular Response and Apoptosis IR780 This compound OATP OATP Transporters IR780->OATP Uptake Membrane Cell Membrane Mitochondria Mitochondria Membrane->Mitochondria Accumulation Excited_IR780 Excited IR-780 Mitochondria->Excited_IR780 Excitation Laser 808 nm Laser Laser->Mitochondria Irradiation Oxygen Molecular Oxygen (³O₂) Excited_IR780->Oxygen Energy Transfer ROS Reactive Oxygen Species (¹O₂) Oxygen->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Damage Apoptosis_Pathway Apoptotic Signaling Pathway Activation Damage->Apoptosis_Pathway Caspase Caspase Activation Apoptosis_Pathway->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Signaling pathway of this compound-mediated photodynamic therapy.

InVitro_PDT_Workflow cluster_workflow In Vitro PDT Experimental Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate for 24h for Adhesion Cell_Seeding->Incubation_24h Add_IR780 Add this compound Solution Incubation_24h->Add_IR780 Incubation_Dark Incubate in the Dark Add_IR780->Incubation_Dark Wash_PBS Wash with PBS (2x) Incubation_Dark->Wash_PBS Add_Medium Add Fresh Culture Medium Wash_PBS->Add_Medium Irradiation Irradiate with 808 nm Laser Add_Medium->Irradiation Incubation_Post Incubate for 24h Irradiation->Incubation_Post Viability_Assay Perform Cell Viability Assay (e.g., CCK-8) Incubation_Post->Viability_Assay End End Viability_Assay->End

Caption: Experimental workflow for in vitro this compound-mediated PDT.

Overcoming Challenges: Nanoparticle Formulations

A significant challenge with this compound is its hydrophobicity, which limits its application in aqueous environments.[2][11] To address this, various nanoparticle-based delivery systems have been developed. Encapsulating IR-780 in nanoparticles, such as liposomes or human serum albumin-based particles, enhances its water solubility, stability, and tumor-targeting efficiency.[8][11][12] These formulations can also be functionalized with targeting ligands like folic acid to further improve their specificity for cancer cells.[9][12]

Conclusion

This compound is a potent photosensitizer with significant potential for photodynamic cancer therapy. Its strong absorption in the NIR region allows for deeper tissue penetration of the activating light. The detailed protocols and data presented here provide a foundation for researchers to design and execute experiments utilizing this compound-mediated PDT. The use of nanoparticle formulations can further enhance the therapeutic efficacy of this promising agent. Further research is warranted to optimize treatment parameters and translate these findings into clinical applications.

References

Application Notes and Protocols for In Vitro Cell Loading of IR-780 Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

IR-780 iodide is a lipophilic, near-infrared (NIR) heptamethine cyanine dye with significant potential in biomedical research, particularly in oncology.[1][2] Its preferential accumulation in the mitochondria of tumor cells, coupled with its photophysical properties, makes it a valuable tool for a range of in vitro applications, including fluorescence imaging, photodynamic therapy (PDT), and photothermal therapy (PTT).[2][3][4] These application notes provide detailed protocols for the in vitro loading of this compound into cells, along with a summary of its cellular uptake mechanism and key quantitative parameters.

Physicochemical and Photophysical Properties

This compound is characterized by its strong absorption and emission in the near-infrared spectrum, a region where biological tissues have minimal absorbance, allowing for deeper light penetration.[2]

PropertyValueReference
Molecular Formula C₃₆H₄₄ClIN₂
Molecular Weight 667.11 g/mol
Maximum Absorption (λmax) ~780 nm[2]
Emission Wavelength 790-826 nm[2]
Solubility Soluble in DMSO and Methanol[5]

Cellular Uptake and Mechanism of Action

The selective accumulation of this compound in tumor cells is a key feature for its application.[2][6] The uptake is an active, energy-dependent process.[3][7]

Key aspects of the uptake mechanism include:

  • Role of Transporters: Organic Anion Transporting Polypeptides (OATPs), particularly the OATP1B3 subtype which is often overexpressed in cancer cells, play a dominant role in transporting this compound across the plasma membrane.[3][6][7]

  • Influence of Cellular Metabolism: The uptake is affected by glycolysis and the plasma membrane potential.[3][7]

  • Independence from Endocytosis: Cellular entry is not significantly mediated by endocytosis.[3][7]

  • Mitochondrial Accumulation: Following cellular uptake, IR-780 preferentially localizes to the mitochondria.[3][7]

Upon irradiation with NIR light (typically around 808 nm), IR-780 can induce cell death through two primary mechanisms:[2][4]

  • Photodynamic Therapy (PDT): Generation of reactive oxygen species (ROS) that induce oxidative stress and apoptosis.[2][4]

  • Photothermal Therapy (PTT): Conversion of light energy into heat, leading to hyperthermia-induced cell death.[2][4]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder (CAS 207399-07-3)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Methanol

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a stock solution of this compound, for example, at a concentration of 1-10 mM in DMSO or methanol. Sonication may be required to fully dissolve the dye.[5]

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.[5]

In Vitro Cell Staining for Fluorescence Imaging

This protocol is optimized for visualizing the intracellular distribution of this compound.

Materials:

  • Cultured cells in appropriate vessels (e.g., 96-well plates, chamber slides, or petri dishes)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution

  • (Optional) Nuclear counterstain (e.g., DAPI)

  • (Optional) 4% Paraformaldehyde (PFA) for fixation

Protocol:

  • Seed cells and allow them to adhere and grow to the desired confluency (typically 70-80%).

  • Dilute the this compound stock solution in pre-warmed complete cell culture medium to the final working concentration. A typical starting concentration is 10-20 µM.[5] It is recommended to perform a concentration optimization for each cell line.

  • Remove the existing culture medium from the cells and add the this compound-containing medium.

  • Incubate the cells for 20-60 minutes at 37°C in a CO₂ incubator.[5][6] The optimal incubation time can be determined by a time-course experiment to find the peak fluorescence intensity.[6] For some applications, incubation can be extended for several hours.[8]

  • After incubation, gently wash the cells twice with warm PBS to remove any unbound dye.[5][6]

  • Add fresh culture medium or PBS for live-cell imaging.

  • (Optional) For fixed-cell imaging, after washing, fix the cells with 4% PFA for 10-15 minutes at room temperature.[6]

  • (Optional) If a nuclear counterstain is desired, wash the fixed cells with PBS and then incubate with a DAPI solution according to the manufacturer's protocol.[6]

  • Image the cells using a fluorescence microscope or confocal microscope equipped with appropriate filters for the near-infrared region (Excitation: ~745 nm, Emission: ~780 nm).[5][6]

In Vitro Photodynamic/Photothermal Therapy

This protocol outlines the general procedure for assessing the cytotoxic effects of this compound upon light activation.

Materials:

  • Cultured cells in 96-well plates

  • Complete cell culture medium

  • This compound stock solution

  • NIR laser source (e.g., 808 nm)

  • Cell viability assay kit (e.g., CCK-8, MTT)

Protocol:

  • Seed cells in a 96-well plate at a density of approximately 5 x 10³ cells per well and culture overnight.[9][10]

  • Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20, 40 µM) in fresh culture medium.[6][11] Include control wells with no this compound.

  • Incubate for a predetermined time (e.g., 12-24 hours).[6][9]

  • For the light-activated groups, expose the designated wells to a NIR laser (e.g., 808 nm) for a specific duration and power density.[9]

  • Include "dark toxicity" control groups that are treated with this compound but not exposed to the laser.

  • After laser irradiation, return the plate to the incubator for an additional period (e.g., 24 hours).

  • Assess cell viability using a standard assay such as CCK-8 or MTT following the manufacturer's instructions.[6][10]

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound cell loading from various studies.

Table 1: Recommended Staining Conditions for In Vitro Imaging

Cell LineIR-780 Concentration (µM)Incubation TimeKey FindingsReference
PC-3 (Prostate Cancer)2020 minPeak mean fluorescence intensity observed.[6]
4T1 (Breast Cancer)4, 10, 161, 2, 3 hDose- and time-dependent increase in fluorescence.[8]
General Cancer Cells10-2030-60 minGeneral recommendation for cell staining.[5]
U87MG (Glioblastoma)Various12 hUsed for subsequent PTT/PDT studies.[9]

Table 2: Cytotoxicity of this compound

Cell LinesConcentration Range (µM)Incubation TimeEffectReference
PC-3, LNCaP (Prostate Cancer), RWPE-1 (Normal Prostate)0 - 16024 hDose-dependent inhibition of cell proliferation in all cell lines.[6][11]
SKOV3 (Ovarian Cancer)0 - 4024 hUsed to assess "dark toxicity" of nanoparticle formulations.[10]
HeLa (Cervical Cancer)2.5 - 2012 hAssessed cell viability with and without laser irradiation.[12]

Visualizations

G Experimental Workflow for this compound In Vitro Cell Loading cluster_prep Preparation cluster_loading Cell Loading cluster_applications Applications prep_stock Prepare IR-780 Stock Solution (1-10 mM in DMSO) prep_working Dilute Stock to Working Concentration in Culture Medium prep_stock->prep_working add_ir780 Incubate Cells with IR-780 (20-60 min, 37°C) prep_working->add_ir780 seed_cells Seed and Culture Cells seed_cells->add_ir780 wash_cells Wash with PBS to Remove Unbound Dye add_ir780->wash_cells imaging Fluorescence Imaging (Live or Fixed Cells) wash_cells->imaging pdt_ptt PDT/PTT (NIR Laser Irradiation) wash_cells->pdt_ptt viability Assess Cell Viability pdt_ptt->viability

Caption: Workflow for in vitro cell loading and subsequent applications of this compound.

G Cellular Uptake Pathway of this compound cluster_cell Tumor Cell cluster_membrane Plasma Membrane cluster_cytoplasm cluster_mito Mitochondrion oatp OATP Transporter (e.g., OATP1B3) ir780_cyto IR-780 oatp->ir780_cyto ir780_mito IR-780 Accumulation ir780_cyto->ir780_mito Preferential Localization ir780_ext Extracellular IR-780 ir780_ext->oatp Energy-dependent transport (influenced by glycolysis)

Caption: Mechanism of this compound uptake and mitochondrial accumulation in tumor cells.

References

Application Notes and Protocols: IR-780 Iodide as a Photosensitizer for Reactive Oxygen Species Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

IR-780 iodide is a lipophilic, near-infrared (NIR) heptamethine cyanine dye that has garnered significant attention as a potent photosensitizer for photodynamic therapy (PDT).[1][2] Upon excitation with NIR light, typically around 808 nm, IR-780 can efficiently generate reactive oxygen species (ROS), leading to localized cellular damage and induction of apoptosis or necrosis in cancer cells.[3][4] Its strong absorption and emission in the NIR window (700-900 nm) allows for deeper tissue penetration of light, making it an attractive candidate for treating solid tumors.[3]

These application notes provide a comprehensive overview of the use of this compound for ROS production, including its photophysical properties, protocols for nanoparticle formulation to address its hydrophobicity, and detailed methods for in vitro evaluation of its photodynamic efficacy.

Quantitative Data Summary

The photophysical and phototherapeutic properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Photophysical Properties of this compound

PropertyValueReferences
Excitation Maximum (λex)~780 nm[5]
Emission Maximum (λem)~799-826 nm[1][3][5]
Molar Extinction Coefficient (ε)265,000–330,000 M⁻¹cm⁻¹[3][6]
Singlet Oxygen Quantum Yield (ΦΔ)8.1–12.7%[3][6]
Photothermal Conversion Efficiency7.6–10.7%[3]

Table 2: Typical Experimental Parameters for In Vitro Photodynamic Therapy with this compound

ParameterTypical Range/ValueReferences
IR-780 Concentration2 - 20 µM[5][7][8][9]
Laser Wavelength808 nm[2][3]
Laser Power Density1 - 1.5 W/cm²[8]
Irradiation Time3 - 5 minutes[2][8]

Signaling Pathways and Mechanisms

Mechanism of ROS Production

Upon absorption of photons from a light source (e.g., an 808 nm laser), the IR-780 molecule transitions from its ground state (S₀) to an excited singlet state (S₁). It can then undergo intersystem crossing to a longer-lived excited triplet state (T₁). In this triplet state, the energy can be transferred to molecular oxygen (³O₂), which is naturally in a triplet ground state, converting it into the highly reactive singlet oxygen (¹O₂), a major type of ROS. This process is known as a Type II photochemical reaction.

ROS_Production cluster_energy_transfer IR780_S0 IR-780 (S₀) IR780_S1 IR-780 (S₁) IR780_S0->IR780_S1 IR780_T1 IR-780 (T₁) IR780_S1->IR780_T1 Intersystem Crossing IR780_T1->IR780_S0 Energy Transfer O2_3 ³O₂ (Ground State) O2_1 ¹O₂ (Singlet Oxygen) (ROS) IR780_T1->O2_1 Energy Transfer to O₂ O2_3->O2_1 Damage Cellular Damage O2_1->Damage Light Light (e.g., 808 nm) Light->IR780_S0 Excitation

Caption: Mechanism of ROS production by this compound.

Cellular Uptake and Localization

This compound is a lipophilic cation, which facilitates its passive diffusion across the plasma membrane of cancer cells.[10] Studies have shown that its uptake is energy-dependent and can be mediated by organic anion-transporting polypeptides (OATPs), which are often overexpressed in tumor cells.[9][10] Following uptake, IR-780 preferentially accumulates in the mitochondria, a key site for ROS-induced apoptosis.[5][10]

Experimental Protocols

Protocol 1: Formulation of IR-780-Loaded Nanoparticles

Due to its hydrophobic nature, IR-780 is often encapsulated in nanoparticles to improve its aqueous solubility, stability, and tumor-targeting efficacy.[1][11][12] Here, we provide a general protocol for preparing IR-780 loaded polymeric nanoparticles using a self-assembly method.

Materials:

  • This compound

  • Amphiphilic block copolymer (e.g., PEG-PLA, PEG-PCL)

  • Organic solvent (e.g., acetonitrile, acetone, or tetrahydrofuran)

  • Deionized water

  • Dialysis membrane (MWCO 3.5-5 kDa)

  • Magnetic stirrer

  • Ultrasonic probe or bath sonicator

Procedure:

  • Dissolve a specific amount of the amphiphilic block copolymer and this compound in the chosen organic solvent. The ratio of polymer to IR-780 will need to be optimized for desired loading efficiency.

  • Under vigorous stirring, add the organic solution dropwise to deionized water. The volume ratio of the organic to the aqueous phase is typically in the range of 1:5 to 1:10.

  • Continue stirring for several hours at room temperature to allow for the evaporation of the organic solvent and the self-assembly of the nanoparticles.

  • To remove the remaining organic solvent and any unloaded IR-780, dialyze the nanoparticle suspension against deionized water for 24-48 hours, with frequent changes of the water.

  • The resulting nanoparticle suspension can be stored at 4°C for future use. Characterize the nanoparticles for size, zeta potential, and drug loading efficiency.

Nanoparticle_Formulation cluster_step1 Step 1: Dissolution cluster_step2 Step 2: Nanoprecipitation cluster_step3 Step 3: Self-Assembly & Solvent Evaporation cluster_step4 Step 4: Purification cluster_step5 Step 5: Final Product IR780 This compound Solution Organic Phase IR780->Solution Polymer Amphiphilic Polymer Polymer->Solution Solvent Organic Solvent Solvent->Solution Water Deionized Water Solution->Water Dropwise Addition Stirring Vigorous Stirring Water->Stirring Evaporation Solvent Evaporation & Nanoparticle Formation Stirring->Evaporation Dialysis Dialysis Evaporation->Dialysis Nanoparticles IR-780 Loaded Nanoparticles Dialysis->Nanoparticles

Caption: Workflow for IR-780 nanoparticle formulation.

Protocol 2: In Vitro ROS Detection

The generation of intracellular ROS upon photo-irradiation of IR-780 can be detected using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[8][13] DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, U87MG)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • This compound (free or encapsulated in nanoparticles)

  • DCFH-DA probe

  • 96-well black-walled, clear-bottom plates or appropriate plates for fluorescence microscopy

  • 808 nm laser

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Seed the cells in the appropriate plates and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of IR-780 or IR-780-loaded nanoparticles for a predetermined incubation time (e.g., 2-4 hours). Include a control group with no IR-780.

  • Wash the cells with PBS to remove any excess, non-internalized IR-780.

  • Incubate the cells with DCFH-DA (typically 10-20 µM) in serum-free medium for 30-60 minutes at 37°C.[8]

  • Wash the cells again with PBS to remove the excess DCFH-DA probe.

  • Add fresh cell culture medium to the wells.

  • Irradiate the designated wells with an 808 nm laser at a specific power density and for a defined duration. Keep a non-irradiated control group.

  • Immediately after irradiation, measure the fluorescence intensity of DCF using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or visualize the cells under a fluorescence microscope.

InVitro_ROS_Detection Start Seed Cells in Plate Incubate_IR780 Incubate with IR-780 Start->Incubate_IR780 Wash1 Wash with PBS Incubate_IR780->Wash1 Incubate_DCFHDA Incubate with DCFH-DA Wash1->Incubate_DCFHDA Wash2 Wash with PBS Incubate_DCFHDA->Wash2 Irradiate Irradiate with 808 nm Laser Wash2->Irradiate Measure Measure Fluorescence (Plate Reader or Microscope) Irradiate->Measure

Caption: Experimental workflow for in vitro ROS detection.

Protocol 3: In Vitro Photodynamic Therapy and Cell Viability Assay

The cytotoxic effect of IR-780-mediated PDT can be quantified using standard cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • PBS

  • This compound (free or encapsulated)

  • 96-well plates

  • 808 nm laser

  • MTT reagent

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of IR-780 or IR-780-loaded nanoparticles for a specified duration. Include control groups: no treatment, laser only, and IR-780 only (no laser).

  • Wash the cells with PBS and add fresh medium.

  • Irradiate the designated wells with an 808 nm laser.

  • Return the plate to the incubator and culture for an additional 24-48 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control group.

Conclusion

This compound is a versatile and potent photosensitizer for ROS generation with significant potential in photodynamic therapy. Its favorable photophysical properties, particularly its absorption and emission in the NIR region, make it well-suited for in vivo applications. While its hydrophobicity presents a challenge, this can be effectively overcome through encapsulation in various nanoparticle formulations. The protocols provided herein offer a foundation for researchers to explore and harness the photodynamic capabilities of this compound in their own experimental systems.

References

Application Notes and Protocols: IR-780 Iodide Encapsulation in Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-780 iodide is a near-infrared (NIR) fluorescent dye with significant potential in biomedical applications. Its ability to absorb and convert light energy into both heat and reactive oxygen species (ROS) makes it a powerful agent for photothermal therapy (PTT) and photodynamic therapy (PDT) in cancer treatment and other diseases.[1][2][3] However, its hydrophobic nature and potential for toxicity limit its direct clinical use.[4][5] Encapsulating IR-780 into nanoparticles (NPs) overcomes these limitations by improving its solubility, stability, and biocompatibility, while also enabling targeted delivery to specific tissues or cells.[6][7][8][9] This document provides detailed application notes and experimental protocols for the encapsulation of this compound in nanoparticles for drug delivery applications.

Therapeutic Mechanisms of IR-780 Nanoparticles

Upon irradiation with a near-infrared laser (typically around 808 nm), IR-780 encapsulated within nanoparticles can induce cell death through two primary mechanisms:

  • Photothermal Therapy (PTT): IR-780 efficiently converts absorbed light energy into heat, leading to localized hyperthermia.[10][11] This temperature increase can cause protein denaturation, membrane disruption, and ultimately, coagulation necrosis of tumor cells.[1]

  • Photodynamic Therapy (PDT): In the presence of oxygen, the excited state of IR-780 can transfer energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen (¹O₂).[1] ROS induce oxidative stress, leading to damage of cellular components and triggering apoptotic or necrotic cell death pathways.[1][4]

The encapsulation of IR-780 in nanoparticles can enhance both PTT and PDT efficacy by increasing its accumulation at the target site through passive (Enhanced Permeability and Retention - EPR effect) and active targeting strategies.[6][12]

Signaling Pathway for IR-780 Mediated Cell Death

The following diagram illustrates the signaling cascade initiated by NIR laser activation of IR-780-loaded nanoparticles, leading to cancer cell death.

G NIR_Laser NIR Laser (808 nm) IR780_NP IR-780 Nanoparticle NIR_Laser->IR780_NP Irradiation PTT Photothermal Therapy (PTT) IR780_NP->PTT PDT Photodynamic Therapy (PDT) IR780_NP->PDT Heat Heat Generation PTT->Heat ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) PDT->ROS Protein_Denaturation Protein Denaturation Heat->Protein_Denaturation Membrane_Disruption Membrane Disruption Heat->Membrane_Disruption Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Necrosis Necrosis Protein_Denaturation->Necrosis Membrane_Disruption->Necrosis Apoptosis Apoptosis Oxidative_Stress->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death Necrosis->Cell_Death

Caption: Signaling pathway of IR-780-mediated phototherapy.

Experimental Protocols

Protocol 1: Preparation of IR-780-Loaded PLGA Nanoparticles by Single Emulsion-Solvent Evaporation

This protocol describes the synthesis of poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating this compound using a single emulsion-solvent evaporation method.[7][13]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound

  • Chloroform or Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 4% w/v in deionized water)

  • Deionized water

Equipment:

  • Ultrasonic processor (probe sonicator)

  • Magnetic stirrer

  • Centrifuge

  • Freeze-dryer (optional)

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 50-100 mg) and this compound (e.g., 1-2 mg) in a suitable volume of chloroform or DCM (e.g., 2-3 mL).[7][13] Ensure complete dissolution.

  • Emulsification: Add the organic phase to a larger volume of cold PVA solution (e.g., 10-15 mL).[7][13] Immediately emulsify the mixture using a probe sonicator for a defined period (e.g., 2 minutes) in an ice bath to prevent overheating.[7]

  • Solvent Evaporation: Transfer the resulting oil-in-water emulsion to a larger volume of deionized water (e.g., 20 mL) and stir for several hours (e.g., 3 hours) at room temperature to allow for the complete evaporation of the organic solvent.[7][13]

  • Nanoparticle Collection and Purification: Centrifuge the nanoparticle suspension at a high speed (e.g., 10,000 rpm) for a sufficient time (e.g., 7-10 minutes) to pellet the nanoparticles.[7]

  • Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and washing steps at least three times to remove excess PVA and unencapsulated IR-780.[7]

  • Storage: Resuspend the final nanoparticle pellet in deionized water or a suitable buffer. For long-term storage, the nanoparticles can be freeze-dried.[6] Store at 4°C in the dark.[7]

Protocol 2: Preparation of IR-780-Loaded Liposomes by Thin-Film Hydration

This protocol details the formulation of liposomal nanoparticles encapsulating IR-780.

Materials:

  • Lipids (e.g., HSPC, cholesterol, mPEG-DSPE in a 3:1:1 molar ratio)[12]

  • This compound

  • Chloroform or other suitable organic solvent

  • Distilled water or buffer (e.g., PBS)

Equipment:

  • Rotary evaporator

  • Sonicator (bath or probe)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: Dissolve the lipids and this compound in chloroform in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydration: Add distilled water or buffer to the flask and hydrate the lipid film by gentle rotation.[6]

  • Sonication: Sonicate the hydrated lipid film using a bath or probe sonicator to form multilamellar vesicles (MLVs).[6]

  • Extrusion: Extrude the MLV suspension multiple times (e.g., 21 times) through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to produce unilamellar vesicles (liposomes) with a uniform size distribution.[6]

  • Purification: Purify the liposomes by methods such as dialysis or size exclusion chromatography to remove unencapsulated IR-780.

  • Storage: Store the liposomal suspension at 4°C.

Characterization of IR-780 Loaded Nanoparticles

Thorough characterization is crucial to ensure the quality and efficacy of the prepared nanoparticles.

ParameterMethodTypical Values/Observations
Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Size: 100-250 nm[6][14]; PDI: < 0.2 indicates a monodisperse population.
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)Spherical shape and uniform size distribution.
Surface Charge (Zeta Potential) DLS with an electrodeCan be tailored based on the nanoparticle composition (e.g., negative for PLGA NPs).[14]
Encapsulation Efficiency (EE) and Drug Loading (DL) UV-Vis-NIR SpectrophotometryEE: > 80%[10]; DL: Varies depending on the formulation.
In Vitro Release Dialysis MethodSustained release profile over time, which can be pH-dependent.[15]
Photothermal Conversion Efficiency Temperature monitoring under NIR laser irradiationSignificant temperature increase in the nanoparticle suspension compared to control.[11][16]
Singlet Oxygen Generation Singlet Oxygen Sensor Green (SOSG) assayIncreased fluorescence of SOSG upon NIR irradiation of IR-780 NPs.[4]

In Vitro and In Vivo Evaluation

Protocol 3: In Vitro Cellular Uptake

This protocol assesses the internalization of IR-780-loaded nanoparticles by cancer cells.

Materials:

  • Cancer cell line (e.g., SKOV3, 4T1, MCF-7)[2][6][7]

  • Cell culture medium and supplements

  • IR-780-loaded nanoparticles

  • DAPI (for nuclear staining)

  • Confocal laser scanning microscope (CLSM) or flow cytometer

Procedure:

  • Cell Seeding: Seed the cancer cells in appropriate culture vessels (e.g., confocal dishes or multi-well plates) and allow them to adhere overnight.

  • Incubation: Treat the cells with a specific concentration of IR-780-loaded nanoparticles and incubate for a defined period (e.g., 2-4 hours).[6][16]

  • Washing: Wash the cells with PBS to remove non-internalized nanoparticles.

  • Staining (for CLSM): Fix the cells and stain the nuclei with DAPI.

  • Imaging/Analysis: Visualize the intracellular localization of the nanoparticles using CLSM, where the red fluorescence of IR-780 can be observed.[6] Alternatively, quantify the cellular uptake using flow cytometry by measuring the fluorescence intensity of the cells.[6]

Protocol 4: In Vitro Phototoxicity Assay

This protocol evaluates the therapeutic efficacy of IR-780-loaded nanoparticles in vitro.

Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • IR-780-loaded nanoparticles

  • NIR laser (808 nm)

  • Cell viability assay kit (e.g., CCK-8, MTT)[6][7]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach.

  • Treatment: Incubate the cells with varying concentrations of IR-780-loaded nanoparticles for a specific duration (e.g., 24 hours).[6]

  • Irradiation: Expose the designated wells to an 808 nm NIR laser at a specific power density (e.g., 1-2 W/cm²) for a set time (e.g., 3-10 minutes).[6][7] Include control groups (no nanoparticles, no laser, nanoparticles without laser).

  • Viability Assessment: After a further incubation period (e.g., 24 hours), assess cell viability using a CCK-8 or MTT assay according to the manufacturer's instructions.[6][7]

Experimental Workflow

The following diagram outlines the general workflow for the development and evaluation of IR-780-loaded nanoparticles.

G Synthesis Nanoparticle Synthesis (e.g., Emulsion Evaporation) Characterization Physicochemical Characterization (DLS, TEM, etc.) Synthesis->Characterization In_Vitro In Vitro Studies Characterization->In_Vitro In_Vivo In Vivo Studies Characterization->In_Vivo Cellular_Uptake Cellular Uptake In_Vitro->Cellular_Uptake Phototoxicity Phototoxicity Assay In_Vitro->Phototoxicity Biodistribution Biodistribution & Imaging In_Vivo->Biodistribution Antitumor_Efficacy Antitumor Efficacy In_Vivo->Antitumor_Efficacy Conclusion Therapeutic Efficacy Evaluation Cellular_Uptake->Conclusion Phototoxicity->Conclusion Biodistribution->Conclusion Antitumor_Efficacy->Conclusion

References

Troubleshooting & Optimization

reducing photobleaching of IR-780 iodide during imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the photobleaching of IR-780 iodide during fluorescence imaging experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound signal is fading rapidly during image acquisition. What is causing this?

A1: Rapid signal loss with this compound is primarily due to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light. Like many cyanine dyes, IR-780 is susceptible to photooxidation, a process often mediated by reactive oxygen species (ROS), such as singlet oxygen, that are generated during the fluorescence excitation-emission cycle.[1][2][3] Several factors can accelerate photobleaching, including high excitation light intensity, long exposure times, and the presence of molecular oxygen.

Q2: How can I minimize photobleaching of this compound in my imaging experiments?

A2: There are several strategies you can employ to reduce photobleaching and preserve your this compound signal:

  • Optimize Imaging Parameters: The most straightforward approach is to minimize the amount of light hitting your sample.[4][5][6]

    • Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio. Neutral density filters can be used to attenuate the excitation light.[5][6]

    • Minimize Exposure Time: Use the shortest possible exposure time for each image.

    • Reduce Frequency of Acquisition: For time-lapse experiments, acquire images at the longest interval that still captures the biological process of interest.

  • Utilize Antifade Reagents: Incorporate a commercial antifade mounting medium into your sample preparation.[5][7] These reagents contain components that scavenge free radicals and reduce the generation of ROS.[3][5]

  • Encapsulate this compound: For in vitro and in vivo applications, encapsulating this compound within nanoparticles or liposomes has been shown to significantly improve its photostability.[8][9][10]

Q3: Are there specific antifade reagents that are recommended for this compound?

A3: While many commercial antifade reagents are available, some may not be optimal for cyanine dyes like IR-780. It has been noted that antifade agents containing p-phenylenediamine (PPD) can react with and degrade cyanine dyes.[11] Therefore, it is advisable to use antifade reagents that are specifically formulated for use with cyanine dyes or to test the compatibility of a general-purpose antifade reagent with this compound before use in a critical experiment. Reagents that work by scavenging reactive oxygen species without directly interacting with the dye are generally a safer choice.

Q4: Can the imaging buffer or mounting medium affect the photostability of this compound?

A4: Yes, the local chemical environment can influence the photostability of IR-780. The composition of the imaging buffer or mounting medium, including its pH and the presence of antioxidants, can impact the rate of photobleaching. It is recommended to use a well-buffered physiological solution for live-cell imaging and a high-quality antifade mounting medium for fixed samples.

Q5: My signal is still weak even after taking steps to reduce photobleaching. What else could be the problem?

A5: If your signal is weak despite efforts to prevent photobleaching, consider the following troubleshooting steps:

  • Check Filter Sets: Ensure that your microscope's excitation and emission filters are appropriate for the spectral properties of this compound (Excitation max ~780 nm, Emission max ~810 nm).

  • Verify Antibody/Staining Concentrations: If using an IR-780 conjugate, ensure that the antibody or staining reagent concentration and incubation times are optimized.

  • Confirm Sample Preparation: For intracellular targets, ensure that your fixation and permeabilization protocol allows for adequate penetration of the dye.

  • Microscope Alignment: Verify that the microscope's light path is properly aligned to ensure optimal illumination and detection.

Troubleshooting Guide: Reducing this compound Photobleaching

This table summarizes key strategies to mitigate the photobleaching of this compound.

StrategyPrincipleKey Considerations
Optimize Imaging Parameters Reduce the number of photons hitting the sample.The most effective and immediate method. May require a more sensitive detector to compensate for lower signal.[6]
Use Antifade Mounting Media Scavenge reactive oxygen species (ROS) that cause photooxidation.Choose a reagent compatible with cyanine dyes; avoid those with p-phenylenediamine (PPD).[11]
Encapsulate in Nanoparticles Protects the dye from the aqueous environment and reduces aggregation.Significantly improves photostability.[8][9][10] Requires expertise in nanoparticle formulation.
Use Oxygen Scavenging Systems Removes molecular oxygen, a key component in photooxidation.Can be very effective but may require specialized imaging chambers for live-cell work.

Experimental Protocols

Protocol for Evaluating the Efficacy of an Antifade Reagent on this compound Photostability

This protocol provides a general framework for comparing the photostability of this compound in the presence and absence of an antifade reagent.

Materials:

  • This compound solution (e.g., in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Antifade mounting medium to be tested

  • Glycerol

  • Microscope slides and coverslips

  • Fluorescence microscope with a suitable NIR filter set (e.g., Excitation: 760-790 nm, Emission: 800-830 nm) and a digital camera.

Procedure:

  • Prepare Samples:

    • Control Sample: Mix a dilute solution of this compound in a solution of 90% glycerol in PBS.

    • Test Sample: Mix a dilute solution of this compound in the antifade mounting medium.

  • Mount Samples:

    • Pipette a small drop of the control and test solutions onto separate microscope slides and apply coverslips.

    • Seal the edges of the coverslips with nail polish to prevent evaporation.

    • Allow the mounting medium to cure according to the manufacturer's instructions.

  • Image Acquisition:

    • Place the control slide on the microscope stage and focus on the sample.

    • Using a consistent set of imaging parameters (e.g., 40x objective, 50% laser power, 500 ms exposure), acquire a time-lapse series of images (e.g., one image every 10 seconds for 5 minutes).

    • Repeat the image acquisition for the test slide using the identical imaging parameters.

  • Data Analysis:

    • For each time series, select a region of interest (ROI) and measure the mean fluorescence intensity of the ROI in each frame.

    • Normalize the intensity values to the initial intensity of the first frame.

    • Plot the normalized fluorescence intensity as a function of time for both the control and test samples.

    • Compare the decay curves to determine the effectiveness of the antifade reagent in reducing the photobleaching of this compound.

Visualizations

photobleaching_pathway IR780_ground IR-780 (Ground State) IR780_excited IR-780 (Excited Singlet State) IR780_ground->IR780_excited Excitation Light Bleached_IR780 Bleached IR-780 IR780_ground->Bleached_IR780 IR780_excited->IR780_ground Fluorescence Emission IR780_triplet IR-780 (Triplet State) IR780_excited->IR780_triplet Intersystem Crossing Fluorescence Fluorescence IR780_excited->Fluorescence ROS Reactive Oxygen Species (ROS) IR780_triplet->ROS Energy Transfer to O2 ROS->IR780_ground Oxidation Antifade Antifade Reagent Antifade->ROS Scavenges troubleshooting_workflow start Rapid Signal Fading Observed q1 Are imaging parameters optimized? start->q1 action1 Reduce light intensity/exposure Increase acquisition interval q1->action1 No q2 Is an antifade reagent being used? q1->q2 Yes a1_yes Yes a1_no No action1->q2 action2 Incorporate a cyanine-compatible antifade mounting medium q2->action2 No q3 Is the antifade reagent compatible with cyanine dyes? q2->q3 Yes a2_yes Yes a2_no No end_node Signal Stability Improved action2->end_node action3 Switch to a PPD-free antifade reagent q3->action3 No q4 Is encapsulation of IR-780 feasible? q3->q4 Yes a3_yes Yes a3_no No action3->end_node action4 Encapsulate IR-780 in liposomes or nanoparticles q4->action4 Yes q4->end_node No a4_yes Yes a4_no No action4->end_node

References

Technical Support Center: Optimizing IR-780 Iodide In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IR-780 iodide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their in vivo imaging experiments to achieve a higher signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for in vivo imaging?

A1: this compound is a lipophilic, near-infrared (NIR) heptamethine cyanine dye.[1][2][3] It is utilized in in vivo imaging due to its fluorescence emission in the NIR window (700-900 nm), which allows for deeper tissue penetration and reduced interference from tissue autofluorescence compared to imaging in the visible range.[4][5][6] Its preferential accumulation in tumor cells makes it a valuable tool for cancer imaging and theranostics.[1][2][7][8]

Q2: What are the main challenges associated with using this compound in vivo?

A2: The primary challenges with this compound include its low water solubility, tendency to aggregate in aqueous environments, and potential for photobleaching.[4][9][10][11] These factors can lead to a decreased fluorescence quantum yield, poor biodistribution, and a low signal-to-noise ratio.[4] Additionally, high background autofluorescence from tissues can interfere with the signal from IR-780.[12][13]

Q3: How does this compound accumulate in tumor cells?

A3: this compound's accumulation in tumor cells is a multi-faceted process. Its lipophilic and cationic nature facilitates its passage through cell membranes and accumulation in mitochondria, driven by the negative mitochondrial membrane potential.[1][14] Furthermore, it is actively transported into tumor cells by organic anion-transporting polypeptides (OATPs), which are often overexpressed in cancer cells.[1][2][7]

Troubleshooting Guide

Issue 1: Low Signal Intensity from the Region of Interest

Possible Cause 1: Poor Bioavailability and Aggregation of this compound.

  • Solution: Encapsulate this compound in nanoparticles. Formulations such as liposomes, polymeric micelles, and human serum albumin (HSA) nanoparticles can significantly improve its solubility and stability in aqueous media, preventing aggregation.[4][8][9][10][11][15][16][17] This can lead to an enhanced fluorescence quantum yield.[4][18]

Possible Cause 2: Suboptimal Dye Concentration.

  • Solution: Determine the optimal concentration of this compound for your specific application. In vitro studies have shown that concentrations around 20 µM are effective for cell staining without causing significant toxicity.[14][19][20][21] However, in vivo doses will need to be optimized. One study noted that a higher initial dosage of IR-780 in nanoparticles led to fluorescence quenching.[22]

Possible Cause 3: Insufficient Uptake by Target Cells.

  • Solution: Verify the expression of OATPs in your target cells, as they play a crucial role in IR-780 uptake.[1][2][7] The uptake is also energy-dependent, so ensure that the in vivo model is metabolically active.[1][2]

Issue 2: High Background Signal (Low Signal-to-Noise Ratio)

Possible Cause 1: High Tissue Autofluorescence.

  • Solution 1: Dietary Modification. The diet of laboratory animals can significantly impact autofluorescence, especially in the gastrointestinal tract.[12][13] Switching to a purified or low-chlorophyll diet for at least a week before imaging can reduce background fluorescence by more than two orders of magnitude.[12][13]

  • Solution 2: Wavelength Selection. Optimizing excitation and emission wavelengths can help minimize autofluorescence. Excitation with longer wavelengths (e.g., 760 nm or 808 nm) and detecting emission in the NIR-II window (1000-1700 nm) can significantly reduce background signal.[5][12][13]

  • Solution 3: Imaging Time Point. The biodistribution of IR-780 changes over time. High signal-to-background ratios in xenografts have been achieved 24 hours after administration.[7] However, the optimal time point may vary, with some studies showing peak tumor fluorescence as early as 1 hour post-injection.[23]

Possible Cause 2: Non-specific Accumulation of the Dye.

  • Solution: Utilize targeted delivery systems. Conjugating IR-780-loaded nanoparticles to targeting ligands, such as folic acid for folate receptor-overexpressing tumors, can enhance specific accumulation at the tumor site and reduce off-target signal.[8][16]

Quantitative Data Summary

Table 1: Physicochemical and Photophysical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₆H₄₄ClN₂ • I[24]
Molecular Weight667.1 g/mol [24]
Excitation Maximum~780 nm[24]
Emission Maximum~799-826 nm[4][24]
Molar Extinction Coefficient265,000–330,000 M⁻¹cm⁻¹[4]
Singlet Oxygen Quantum Yield0.081–0.127[4]
Photothermal Conversion Efficiency7.6–10.7%[4]

Table 2: Impact of Formulation on this compound Properties

FormulationKey ImprovementQuantitative FindingReference
Human Serum Albumin (HSA) NanoparticlesIncreased Solubility & Decreased Toxicity1000-fold increase in solubility; toxicity decreased from 2.5 mg/kg to 25 mg/kg.[11][15]
Mesoporous Matrix EncapsulationIncreased Quantum YieldUp to a 283-fold enhancement in quantum yield compared to free IR-780 in water.[18]
Zwitterionic Polymer-Lipid MicellesEnhanced Tumor AccumulationSignificantly enhanced accumulation in the tumor compared to free IR-780 at 48h post-injection.[9]
Folate-Targeted NanoparticlesImproved Tumor TargetingShowed better targeting ability to SKOV3 tumors than non-targeted nanoparticles and free IR-780.[16]

Experimental Protocols

Protocol 1: Preparation of IR-780-Loaded Human Serum Albumin (HSA) Nanoparticles

This protocol is a generalized representation based on the principle of protein self-assembly described in the literature.[11][15]

  • Dissolve HSA: Prepare a solution of human serum albumin (e.g., 10 mg/mL) in deionized water.

  • Prepare IR-780 Solution: Dissolve this compound in a minimal amount of a suitable organic solvent such as ethanol or DMSO (e.g., 1 mg/mL).

  • Nanoparticle Formation: Add the IR-780 solution dropwise to the HSA solution while stirring gently.

  • Self-Assembly: Continue stirring for a specified period (e.g., 1-4 hours) at room temperature to allow for self-assembly of the nanoparticles.

  • Purification: Remove unloaded IR-780 and excess solvent through dialysis against deionized water or by using centrifugal filter devices.

  • Characterization: Characterize the nanoparticles for size, zeta potential, and drug loading efficiency using standard techniques like Dynamic Light Scattering (DLS) and UV-Vis spectroscopy.

Protocol 2: In Vivo Imaging Protocol to Reduce Autofluorescence

This protocol is based on findings related to dietary and wavelength effects on background signal.[12][13]

  • Animal Acclimatization and Diet: House mice on a purified, low-chlorophyll diet for at least 7 days prior to imaging.

  • IR-780 Administration: Administer the IR-780 formulation (free or encapsulated) via an appropriate route (e.g., intravenous injection). The dosage should be optimized for the specific animal model and formulation.

  • Anesthesia: Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane).

  • Imaging System Setup:

    • Set the excitation wavelength to a longer wavelength, such as 760 nm or 808 nm.

    • Use appropriate emission filters to capture the fluorescence signal. If possible, use filters for the NIR-II window (>1000 nm).

  • Image Acquisition: Acquire images at various time points post-injection (e.g., 1, 6, 24, 48 hours) to determine the optimal imaging window with the best signal-to-noise ratio.

  • Image Analysis: Quantify the fluorescence intensity in the region of interest and a background region to calculate the signal-to-noise ratio.

Visualizations

cluster_formulation This compound Formulation cluster_properties Physicochemical Properties cluster_outcome In Vivo Imaging Outcome IR780 Free this compound Nano Nanoparticle Encapsulation (e.g., Liposomes, Micelles, HSA) IR780->Nano Improves Solubility Solubility & Stability Nano->Solubility Increases Aggregation Aggregation Nano->Aggregation Decreases QuantumYield Quantum Yield Solubility->QuantumYield Enhances Aggregation->QuantumYield Reduces Quenching SNR Improved Signal-to-Noise Ratio QuantumYield->SNR

Caption: Impact of Nanoparticle Formulation on IR-780 Properties.

cluster_troubleshooting Troubleshooting Workflow for Low Signal-to-Noise Ratio cluster_low_signal Low Signal Solutions cluster_high_background High Background Solutions Start Low S/N Ratio Observed CheckSignal Is Signal Intensity Low? Start->CheckSignal CheckBackground Is Background High? CheckSignal->CheckBackground No OptimizeFormulation Optimize Formulation (Nanoparticles) CheckSignal->OptimizeFormulation Yes ChangeDiet Modify Animal Diet (Purified/Low-Chlorophyll) CheckBackground->ChangeDiet Yes OptimizeDose Optimize Dose OptimizeFormulation->OptimizeDose VerifyUptake Verify Cellular Uptake (OATP Expression) OptimizeDose->VerifyUptake End Improved S/N Ratio VerifyUptake->End OptimizeWavelength Optimize Wavelengths (Longer Ex/Em) ChangeDiet->OptimizeWavelength OptimizeTime Optimize Imaging Time OptimizeWavelength->OptimizeTime TargetedDelivery Use Targeted Delivery OptimizeTime->TargetedDelivery TargetedDelivery->End

Caption: Troubleshooting Workflow for Low S/N Ratio.

cluster_pathway This compound Cellular Uptake Pathway IR780_ext This compound (Extracellular) IR780_int This compound (Intracellular) IR780_ext->IR780_int Passive Diffusion OATP OATP Transporter IR780_ext->OATP Active Transport Membrane Plasma Membrane Mitochondria Mitochondria IR780_int->Mitochondria Accumulation (Driven by ΔΨm) OATP->IR780_int Passive Passive Diffusion (Lipophilic Nature)

Caption: Cellular Uptake Pathway of this compound.

References

managing IR-780 iodide cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IR-780 iodide. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you manage and mitigate the cytotoxicity of this compound in normal cells during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound cytotoxicity?

A: this compound, a lipophilic cationic dye, exerts its effects primarily by targeting mitochondria.[1][2][3] Its cytotoxicity stems from two main processes:

  • Dark Toxicity: Even without light activation, IR-780 can induce apoptosis by disrupting mitochondrial function.[4][5] It preferentially accumulates in the mitochondria of cancer cells, which typically have a more hyperpolarized mitochondrial membrane potential compared to normal cells.[2][6] This accumulation can inhibit the electron transport chain, leading to cell death.[6]

  • Phototoxicity (PDT/PTT): Upon irradiation with near-infrared (NIR) light (typically around 808 nm), IR-780 acts as a photosensitizer.[7] It generates heat (Photothermal Therapy - PTT) and reactive oxygen species (ROS) (Photodynamic Therapy - PDT), which cause significant oxidative stress and damage to cellular components, leading to apoptosis and necrosis.[8][9]

The selective uptake into cancer cells is largely mediated by overexpressed Organic Anion Transporting Polypeptides (OATPs), making it a promising agent for cancer-specific applications.[1][10][11]

G cluster_cell Normal/Cancer Cell cluster_mito Mitochondrion cluster_photo Upon NIR Light (~808nm) IR780_ext Free IR-780 (Extracellular) OATP OATP Transporter IR780_ext->OATP Uptake (higher in cancer cells) IR780_int Intracellular IR-780 OATP->IR780_int IR780_mito Mitochondrial Accumulation IR780_int->IR780_mito Targets Mitochondria ETC Disrupted Electron Transport Chain IR780_mito->ETC ROS ROS Generation (PDT) IR780_mito->ROS Light Activation Heat Heat Generation (PTT) IR780_mito->Heat Light Activation Apoptosis_Dark Apoptosis (Dark Toxicity) ETC->Apoptosis_Dark Apoptosis_Photo Apoptosis & Necrosis (Phototoxicity) ROS->Apoptosis_Photo Heat->Apoptosis_Photo

References

Technical Support Center: Optimizing Laser Power for IR-780 Iodide Photothermal Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with IR-780 iodide in photothermal therapy (PTT).

Frequently Asked Questions (FAQs)

Q1: What is the optimal laser wavelength for exciting this compound?

A1: The optimal laser wavelength for exciting this compound is in the near-infrared (NIR) region, typically around 808 nm.[1][2][3] This wavelength allows for maximum tissue penetration and efficient light-to-heat conversion by the IR-780 dye. The absorption peak of IR-780 can shift slightly depending on its environment, such as when encapsulated in nanoparticles, but 808 nm remains the most commonly used and effective wavelength.[3][4]

Q2: What are the typical laser power densities used for in vitro and in vivo experiments with IR-780 PTT?

A2: The laser power density is a critical parameter that needs to be optimized for each specific experimental setup. However, based on published studies, typical power densities range from 0.5 W/cm² to 2 W/cm².[3][4][5] For in vitro studies, a common starting point is 1 W/cm².[2][6] For in vivo studies, the power density may need to be adjusted based on the tumor depth and surrounding tissues, with a general aim to keep the temperature in the therapeutic range of 41-55°C.[4]

Q3: How long should the laser irradiation be applied?

A3: The duration of laser irradiation is another key parameter that influences the therapeutic outcome. Typical irradiation times in published research range from 3 to 10 minutes.[2][4][7] The optimal duration depends on the laser power density, the concentration of IR-780 at the target site, and the desired temperature increase. It is crucial to monitor the temperature during the procedure to avoid overheating and damage to healthy tissues.

Q4: My IR-780 solution shows poor water solubility. How can I improve this?

A4: this compound is a hydrophobic photosensitizer with low water solubility, which can limit its application.[4][8][9] To overcome this, IR-780 is often encapsulated in various types of nanoparticles, such as liposomes, micelles, or albumin-based nanoparticles.[1][4][8][9][10][11] These nanocarriers can improve the solubility and stability of IR-780 in aqueous solutions and also enhance its accumulation in tumor tissues.[8][9]

Q5: I am observing a decrease in the photothermal effect after repeated laser exposures. What could be the cause?

A5: IR-780 can suffer from low photostability, meaning it can degrade upon exposure to NIR light.[4][10] This photodegradation can lead to a reduced photothermal effect with repeated laser irradiation cycles. Encapsulating IR-780 in nanocarriers, such as liposomes, has been shown to enhance its photostability and preserve its photothermal response over multiple exposures.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low temperature increase during laser irradiation Insufficient laser power.Gradually increase the laser power density while monitoring the temperature. Be careful not to exceed the damage threshold for surrounding healthy tissue.[12]
Low concentration of IR-780 at the target site.Increase the concentration of the IR-780 formulation. Consider using a targeted delivery system to enhance accumulation at the tumor site.[8][9]
Incorrect laser wavelength.Ensure your laser is emitting at the optimal wavelength for IR-780, which is typically around 808 nm.[1][2][3]
Poor photothermal conversion efficiency of the IR-780 formulation.The formulation of IR-780 can affect its photothermal conversion. Encapsulation in nanoparticles can sometimes enhance this efficiency.[1]
Inconsistent heating across the target area Uneven laser beam profile.Check the beam profile of your laser. Use a beam homogenizer if necessary to ensure uniform irradiation of the target area.
Non-uniform distribution of IR-780.Improve the delivery method to ensure a more homogeneous distribution of the photosensitizer within the target tissue.
Damage to surrounding healthy tissue Laser power is too high.Reduce the laser power density. The goal is to achieve a therapeutic temperature in the tumor (around 41-55°C) without causing significant damage to adjacent tissues.[4]
"Off-target" accumulation of IR-780.Utilize a targeted delivery strategy to increase the specificity of IR-780 accumulation in the tumor, thereby minimizing its presence in healthy tissues.[13]
Laser fails to fire or has low power output Issues with the laser system itself.Check the laser's power supply, water circulation for cooling, and ensure all connections are secure.[14][15] Inspect and clean the laser optics (lenses and mirrors) as they can become contaminated and reduce power output.[16]

Quantitative Data Summary

Table 1: In Vitro Photothermal Effect of IR-780

IR-780 Concentration (µg/mL)Laser Power Density (W/cm²)Irradiation Time (min)Maximum Temperature (°C)Reference
101.55~32[4]
201.55~35[4]
301.03Maintained therapeutic temperature[4]
301.53Suitable for PTT[4]
302.03Suitable for PTT[4]
60 (as HSA-IR780 NPs)1.01045[7]

Table 2: In Vitro Cell Viability after IR-780 PTT

Cell LineIR-780 FormulationIR-780 Concentration (µg/mL)Laser TreatmentCell Viability (%)Reference
U87MGFree IR-780Dose-dependentLaser exposureDrastically reduced[4]
U87MGLiposomal IR-780Dose-dependentLaser exposureSignificantly lower than free IR-780[4]
SKOV3FA-IR780-NP5 - 40No LaserNegligible toxicity[2]
SKOV3FA-IR780-NPConcentration-dependent808 nm, 1 W/cm², 3 minConcentration-dependent toxicity[2][17]
4T1DITSL10 (IR-780)0.6 W/cm²17.8[3]
4T1DITSL10 (IR-780)0.8 W/cm²9.5[3]
CT26Tf-IR780 NPs10808 nm, 1 W/cm², 5 minSignificant cell death[6]

Experimental Protocols

Protocol 1: In Vitro Photothermal Heating Measurement

  • Preparation: Prepare solutions of your IR-780 formulation (e.g., free IR-780 or nanoparticle-encapsulated IR-780) in a suitable buffer (e.g., PBS) at various concentrations in a 96-well plate or other appropriate container.

  • Laser Setup: Position an 808 nm NIR laser source above the sample. Ensure the laser beam diameter covers the entire sample surface.

  • Irradiation: Irradiate the sample with the laser at a specific power density (e.g., 1 W/cm²) for a set duration (e.g., 5 minutes).

  • Temperature Monitoring: Record the temperature of the solution at regular intervals (e.g., every 30 seconds) using an infrared (IR) thermal imaging camera or a thermocouple probe.

  • Control: Use the buffer solution without IR-780 as a negative control to measure the temperature increase caused by the laser alone.

Protocol 2: In Vitro Cell Viability Assay (MTT or CCK-8)

  • Cell Seeding: Seed cancer cells (e.g., U87MG, SKOV3, 4T1) in a 96-well plate and allow them to adhere overnight.

  • Incubation: Replace the culture medium with a fresh medium containing various concentrations of your IR-780 formulation. Incubate for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake.

  • Laser Treatment: Expose the cells to an 808 nm laser at a specific power density (e.g., 1 W/cm²) for a defined period (e.g., 3-5 minutes). Include control groups with no laser treatment and cells without the IR-780 formulation.

  • Cell Viability Assessment: After laser treatment, incubate the cells for another 24 hours. Then, assess cell viability using a standard assay such as MTT or CCK-8 according to the manufacturer's instructions.

  • Data Analysis: Calculate the cell viability as a percentage relative to the untreated control group.

Visualizations

PTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Formulation IR-780 Formulation Incubation Incubation of Cells with IR-780 Formulation->Incubation Cells Cancer Cell Culture Cells->Incubation Laser NIR Laser Irradiation (808 nm) Incubation->Laser Temp Temperature Measurement Laser->Temp Viability Cell Viability Assay Laser->Viability Imaging Microscopy/ Imaging Laser->Imaging

Caption: Experimental workflow for in vitro photothermal therapy.

Signaling_Pathway IR780 IR-780 Heat Hyperthermia (41-55°C) Laser NIR Laser (808 nm) Laser->Heat PTT ROS Reactive Oxygen Species (ROS) Laser->ROS PDT HSP Heat Shock Protein 70 (HSP70) Overexpression Heat->HSP Apoptosis Apoptosis Heat->Apoptosis ROS->Apoptosis HSP->Apoptosis

Caption: Simplified signaling pathway of IR-780 mediated PTT/PDT.

Troubleshooting_Logic Start Issue: Low Temperature Increase CheckPower Is Laser Power Sufficient? Start->CheckPower IncreasePower Action: Increase Power Density CheckPower->IncreasePower No CheckConc Is IR-780 Concentration Adequate? CheckPower->CheckConc Yes Resolved Issue Resolved IncreasePower->Resolved IncreaseConc Action: Increase IR-780 Dose CheckConc->IncreaseConc No CheckWavelength Is Wavelength Correct (808 nm)? CheckConc->CheckWavelength Yes IncreaseConc->Resolved CorrectWavelength Action: Verify/Adjust Wavelength CheckWavelength->CorrectWavelength No CheckWavelength->Resolved Yes CorrectWavelength->Resolved

Caption: Troubleshooting logic for low photothermal effect.

References

troubleshooting low fluorescence signal with IR-780 iodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the near-infrared (NIR) fluorescent dye, IR-780 iodide.

Troubleshooting Guide

This guide addresses specific issues that may lead to a low fluorescence signal during your experiments.

Problem: Weak or No Fluorescence Signal

Q1: I am not detecting any signal from my stained cells. What are the possible causes?

A1: A complete lack of signal can be due to several factors ranging from improper dye handling to incorrect instrument settings. Here are the primary aspects to verify:

  • Dye Concentration: The concentration of this compound may be too low. A titration of the dye concentration is recommended to find the optimal signal-to-noise ratio for your specific cell type and application.[1] For initial testing, concentrations often start around 1 µg/mL or higher.[1]

  • Incubation Time: The incubation period might be insufficient for the dye to accumulate within the cells. Optimization experiments have shown that for some cell lines, the mean fluorescence intensity peaks around 20 minutes of incubation and slowly decreases thereafter.[2][3]

  • Dye Degradation: this compound is sensitive to light and should be stored properly in the dark at -20°C for long-term storage.[4] Stock solutions, typically prepared in DMSO, should also be stored protected from light.[2] Ensure that your stock solution has not expired and has not been subjected to multiple freeze-thaw cycles.

  • Incorrect Filter Sets: Verify that the excitation and emission filters on your microscope or imaging system are appropriate for this compound.[5] The optimal excitation and emission maxima are around 780 nm and 799 nm, respectively.[4]

  • Cell Health: Ensure that the cells are healthy and viable before and during the staining procedure. Unhealthy or dying cells may not uptake the dye efficiently.

Q2: My fluorescence signal is very dim. How can I improve it?

A2: A dim signal suggests that the dye is present but the fluorescence emission is low. Consider the following to enhance your signal:

  • Optimize Dye Concentration: You may be at the lower end of the optimal concentration range. Carefully increase the concentration of this compound. For cell staining, a working concentration of 10-20 μM is often used.[2]

  • Solvent and Environment: The fluorescence quantum yield of IR-780 is highly dependent on its environment.[6] It is a lipophilic dye and its fluorescence is known to be stronger in serum and when incorporated into lipid bilayers compared to aqueous solutions where it is prone to aggregation.[6][7][8]

  • Aggregation-Caused Quenching (ACQ): At high concentrations or in aqueous environments, this compound can form aggregates, which leads to self-quenching of the fluorescence signal.[6] To mitigate this, ensure the dye is fully dissolved in the working solution and consider using a buffer that is compatible with the dye's lipophilic nature.

  • Imaging Settings: Increase the exposure time or gain on your imaging system. However, be mindful that this can also increase background noise. Using neutral-density filters to reduce the excitation light intensity can sometimes help by reducing photobleaching, allowing for longer integration times if needed.[9]

Problem: High Background or Non-Specific Staining

Q3: I have a signal, but the background is too high, making it difficult to distinguish my cells.

A3: High background can obscure your specific signal. Here are some common causes and solutions:

  • Excessive Dye Concentration: While a low concentration can lead to no signal, a concentration that is too high can result in non-specific binding and high background.[1] Perform a concentration titration to find the optimal balance.

  • Inadequate Washing: Insufficient washing after the staining incubation will leave unbound dye in the background. Ensure you are washing the cells thoroughly with a suitable buffer like PBS two to three times after staining.[2]

  • Dye Precipitation: Due to its lipophilic nature, this compound can precipitate in aqueous buffers if not properly dissolved, leading to fluorescent aggregates that contribute to background. Ensure your stock solution is fully dissolved in DMSO before diluting it into your aqueous working solution.

  • Autofluorescence: Some cell types exhibit natural autofluorescence. To check for this, always include an unstained control sample in your experiment to establish a baseline background signal.[1]

Problem: Signal Fades Quickly

Q4: My signal looks good initially, but it disappears rapidly when I expose it to the excitation light.

A4: This issue is known as photobleaching, which is the photochemical destruction of the fluorophore.[9] this compound is known to have low photostability.[7]

  • Minimize Exposure to Light: This is the most straightforward way to reduce photobleaching.[9]

    • Use the lowest possible laser power or excitation light intensity that provides an adequate signal.

    • Reduce the exposure time for each image acquisition.

    • When locating the area of interest, use a lower magnification or transmitted light to find your cells before switching to fluorescence to capture the image.

  • Use Anti-Fade Mounting Media: For fixed-cell imaging, use a commercially available mounting medium that contains anti-fade reagents to protect the dye from photobleaching.[10]

  • Work Quickly: Have a clear plan for your imaging session to minimize the time the sample is exposed to the excitation light.

  • Encapsulation: For some applications, encapsulating IR-780 in nanoparticles has been shown to significantly improve its photostability.[7][11]

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound?

A1: The optimal excitation maximum for this compound is approximately 780 nm, and its emission maximum is around 799 nm.[4]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound powder should be stored at -20°C, protected from light.[4] For a stock solution, dissolve the dye in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO).[2] This stock solution should also be stored at -20°C, protected from light. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in DMSO and methanol.[6] It has limited solubility in aqueous solutions, which can lead to aggregation.[6]

Q4: What is the primary mechanism of this compound uptake in cells?

A4: The uptake of this compound into tumor cells is primarily mediated by the Organic Anion Transporting Polypeptide (OATP) family, with the OATP1B3 subtype playing a dominant role.[2][3] After entering the cell, it preferentially accumulates in the mitochondria.[4]

Data Presentation

The photophysical properties of this compound are highly influenced by its local environment. The following tables summarize key quantitative data for your reference.

Table 1: Photophysical Properties of this compound
PropertyValueNotes
Excitation Maximum (λex)~780 nmIn organic solvents.[4]
Emission Maximum (λem)~799 nmIn organic solvents.[4]
Molar Extinction Coefficient (ε)265,000–330,000 M⁻¹cm⁻¹Indicates a strong ability to absorb light.[6]
Fluorescence Quantum Yield (ΦF)Highly solvent-dependentCan be significantly enhanced upon encapsulation in nanoparticles.[6]
Singlet Oxygen Quantum Yield (ΦΔ)0.127This property is relevant for photodynamic therapy applications.[6]
Molecular Brightness (ε × ΦF)Reported to be 11-fold higher than ICGA measure of the total fluorescence output per molecule.[6]
Table 2: Photostability of this compound
ConditionObservationImplication for Users
Free IR-780 in solutionProne to rapid decomposition and photobleaching upon repeated NIR laser exposure.[7]Minimize exposure to excitation light. Use anti-fade reagents when possible.
Encapsulated in Liposomes/NanoparticlesEnhanced photostability with well-preserved photothermal response after repeated NIR laser exposures.[7][11]For applications requiring high photostability, consider using a nanoparticle formulation.

Experimental Protocols

Protocol: Staining of Live Cells for Fluorescence Microscopy

This protocol provides a general guideline for staining live cells with this compound. Optimization of concentrations and incubation times is recommended for each specific cell line and experimental setup.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Cells cultured on a suitable imaging dish or plate (e.g., glass-bottom dishes)

Procedure:

  • Prepare this compound Stock Solution:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Prepare a 1 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, for a molecular weight of 667.12 g/mol , dissolve 0.67 mg in 1 mL of DMSO.

    • Vortex thoroughly to ensure the dye is completely dissolved.

    • Store the stock solution in single-use aliquots at -20°C, protected from light.

  • Prepare Working Solution:

    • On the day of the experiment, thaw an aliquot of the 1 mM stock solution.

    • Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. A typical starting range is 10-20 µM.[2] It is crucial to determine the optimal concentration for your experiment through titration.

  • Cell Preparation:

    • Ensure cells are healthy and seeded at an appropriate density on your imaging vessel. The confluency should be optimal for imaging without being overcrowded.

  • Staining:

    • Carefully remove the existing culture medium from the cells.

    • Add the medium containing the this compound working solution to the cells.

  • Incubation:

    • Incubate the cells for the desired period. A starting point of 20-30 minutes at 37°C in a CO2 incubator is recommended.[2] The optimal incubation time is cell-type dependent and should be optimized.

  • Washing:

    • After incubation, gently remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or complete culture medium to remove any unbound dye and reduce background fluorescence.[2]

  • Imaging:

    • Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate NIR filter sets (e.g., Excitation: ~780 nm, Emission: ~800 nm).

    • To minimize photobleaching and phototoxicity, use the lowest possible laser power and shortest exposure time that provides a satisfactory signal.

Controls:

  • Unstained Control: A sample of cells that has not been stained with this compound to assess autofluorescence.

  • Vehicle Control: A sample of cells treated with the same concentration of DMSO (the solvent for the stock solution) as the stained sample to ensure the vehicle has no effect on the cells.

Mandatory Visualization

Cellular Uptake and Mitochondrial Accumulation of this compound

The following diagram illustrates the mechanism of this compound uptake by cancer cells and its subsequent localization in the mitochondria.

IR780_Uptake Cellular Uptake and Accumulation of this compound cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion IR780_free This compound OATP1B3 OATP1B3 Transporter IR780_free->OATP1B3 Uptake IR780_cyto This compound OATP1B3->IR780_cyto Transport IR780_mito IR-780 Accumulation IR780_cyto->IR780_mito Preferential Accumulation Mito_Membrane Mitochondrial Membrane

Caption: Mechanism of this compound transport into a cancer cell via the OATP1B3 transporter and its accumulation in the mitochondria.

Experimental Workflow for Cell Staining

This diagram outlines the key steps in a typical this compound cell staining experiment for fluorescence microscopy.

Staining_Workflow General Workflow for this compound Cell Staining prep_stock 1. Prepare 1 mM Stock Solution in DMSO prep_working 2. Dilute to Working Concentration (e.g., 10-20 µM) in Culture Medium prep_stock->prep_working stain 4. Remove Medium and Add Staining Solution prep_working->stain cell_prep 3. Seed and Culture Cells on Imaging Plate cell_prep->stain incubate 5. Incubate (e.g., 20-30 min at 37°C) stain->incubate wash 6. Wash Cells 2-3x with PBS or Medium incubate->wash image 7. Add Fresh Medium and Image with NIR Filters wash->image analyze 8. Analyze Results (Include Controls) image->analyze

Caption: Step-by-step experimental workflow for staining live cells with this compound for fluorescence imaging.

References

minimizing off-target accumulation of IR-780 iodide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IR-780 iodide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions related to minimizing the off-target accumulation of this compound during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of tumor accumulation?

A1: this compound is a lipophilic, cationic heptamethine cyanine dye that exhibits near-infrared (NIR) fluorescence. Its preferential accumulation in tumor cells is primarily mediated by organic anion-transporting polypeptides (OATPs), particularly the OATP1B3 subtype, which are often overexpressed on the surface of various cancer cells.[1][2][3] The dye's lipophilic and cationic nature also facilitates its accumulation in the mitochondria of tumor cells.[3] This selective uptake is dependent on cellular energy and plasma membrane potential.[1]

Q2: What are the main causes of off-target accumulation and high background signals with free IR-780?

A2: The primary causes of off-target accumulation of free IR-780 are its hydrophobicity and lipophilicity.[4][5] These properties lead to several issues:

  • Poor Aqueous Solubility: IR-780 is poorly soluble in aqueous solutions, which can lead to aggregation and non-specific distribution.[5][6][7]

  • Serum Protein Binding: IR-780 readily binds to serum proteins, such as human serum albumin (HSA), which can influence its biodistribution and clearance.[8]

  • Reticuloendothelial System (RES) Uptake: Free IR-780 often shows high accumulation in RES organs like the liver, spleen, and lungs, which contributes to high background signals in vivo.[9]

Q3: How does nanoparticle encapsulation help in reducing off-target accumulation?

A3: Encapsulating IR-780 into nanoparticles (NPs) is a key strategy to mitigate its limitations.[5]

  • Improved Solubility and Stability: NPs increase the aqueous solubility and stability of IR-780, preventing aggregation.[5][6]

  • Enhanced Permeability and Retention (EPR) Effect: Nanoparticles can take advantage of the EPR effect in tumors, leading to passive accumulation at the tumor site.[10]

  • Reduced RES Uptake: Formulations like liposomes or polymer-based nanoparticles can be designed to reduce uptake by the liver and spleen, thereby lowering background signal.[3]

  • Active Targeting: Nanoparticles can be functionalized with targeting ligands (e.g., folic acid, transferrin, peptides) to further enhance specific accumulation in tumor cells that overexpress the corresponding receptors.[4][6][10][11]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: High background fluorescence or non-specific staining in in vitro cell assays.

Possible Cause Troubleshooting Steps & Solutions
Dye Concentration Too High The optimal concentration of IR-780 can vary between cell lines. High concentrations can lead to non-specific binding and cytotoxicity. Solution: Perform a dose-response experiment to determine the optimal concentration. Start with a low concentration (e.g., 2.5 µM) and titrate up. Studies have found 20 µM to be effective for staining some prostate cancer cells with minimal toxicity.[2][9]
Incubation Time Not Optimized Incubation time can significantly affect the signal-to-background ratio. Solution: Perform a time-course experiment. For some cell lines, the peak fluorescence intensity can be reached within 20 minutes of incubation.[2]
Inadequate Washing Residual, unbound dye will contribute to high background. Solution: Ensure thorough washing steps after incubation. Wash cells at least 2-3 times with phosphate-buffered saline (PBS) or fresh culture medium to remove unbound IR-780.[2][12]
Cell Autofluorescence Some cell types exhibit natural fluorescence, which can interfere with the signal. Solution: Always include an unstained control sample to assess the level of autofluorescence. If possible, choose a different fluorescence channel for counterstaining if autofluorescence is high in the NIR spectrum.[13]

Issue 2: High background signal and poor tumor-to-background ratio in in vivo imaging.

Possible Cause Troubleshooting Steps & Solutions
Use of Free IR-780 Free IR-780 is known for its high uptake in the liver, lungs, and spleen, leading to poor contrast.[9] Solution: Encapsulate IR-780 in a nanoparticle delivery system (e.g., liposomes, HSA-NPs, polymer NPs) to improve its pharmacokinetic profile and leverage the EPR effect for better tumor targeting.[4][5][14][15]
Suboptimal Imaging Timepoint The peak tumor accumulation and clearance from background organs occur at different times. Solution: Conduct a time-course imaging study. For many nanoparticle formulations, optimal tumor-to-background ratios are observed between 24 and 48 hours post-injection.[14][15][16]
Poor Bioavailability The hydrophobicity of IR-780 limits its bioavailability when administered systemically.[6] Solution: Formulating IR-780 into nanoparticles significantly enhances its solubility and circulation half-life, thereby improving its availability to the tumor tissue.[5][7]
Non-Specific Protein Binding Binding to serum proteins can alter the intended biodistribution.[8] Solution: PEGylation or encapsulation within a stealth nanoparticle formulation can shield IR-780 from extensive protein binding and reduce RES clearance.

Data on IR-780 Biodistribution

Encapsulating IR-780 in nanoparticles significantly alters its biodistribution, leading to higher tumor accumulation and lower off-target uptake compared to the free dye.

Table 1: Comparison of Biodistribution of Free IR-780 vs. Nanoparticle-Encapsulated IR-780 (Note: Data is compiled and representative of typical findings. Exact values vary by nanoparticle type, tumor model, and timepoint.)

Organ Free IR-780 (%ID/g) Nanoparticle-Encapsulated IR-780 (%ID/g) Improvement Factor Reference
Tumor ~ 2-4~ 8-152.5x - 4x[3][4][16]
Liver High (~ 20-30)Moderate (~ 10-15)Reduction[9][17]
Spleen High (~ 15-25)Low-Moderate (~ 5-10)Reduction[17]
Lung High (~ 10-20)Low (~ 2-5)Reduction[9][17]
Kidney Moderate (~ 5-10)Low (~ 2-4)Reduction[17]

Experimental Protocols

Protocol 1: General In Vitro Cell Uptake Assay

This protocol describes a method to assess the uptake of IR-780 in cancer cells using fluorescence microscopy.

  • Cell Seeding: Seed cancer cells (e.g., 5x10⁴ cells/well) onto glass-bottom dishes or chamber slides and allow them to adhere for 24 hours in a standard cell culture incubator.

  • Preparation of IR-780 Solution: Prepare a working solution of IR-780 (e.g., 20 µM) in serum-free cell culture medium.[2][12] Ensure the solution is well-mixed.

  • Incubation: Remove the culture medium from the cells and wash once with PBS. Add the IR-780 working solution to the cells.

  • Time-Course: Incubate the cells for a predetermined period (e.g., 20-60 minutes) at 37°C.[2]

  • Washing: Aspirate the IR-780 solution and wash the cells three times with cold PBS to remove any unbound dye.[12]

  • Counterstaining (Optional): If desired, counterstain the cell nuclei with a suitable dye like DAPI (4',6-diamidino-2-phenylindole).[2]

  • Fixation: Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.[2]

  • Mounting and Imaging: Wash the cells again with PBS, mount with an appropriate mounting medium, and visualize using a confocal or fluorescence microscope with excitation/emission wavelengths suitable for IR-780 (e.g., Ex: 740 nm / Em: 790 nm).[17]

Protocol 2: Formulation of IR-780-Loaded Liposomes (Conceptual)

This protocol provides a general workflow for encapsulating hydrophobic IR-780 into liposomes.

  • Lipid Film Hydration: Dissolve lipids (e.g., DSPC, cholesterol, DSPE-PEG) and this compound in an organic solvent (e.g., chloroform).

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing or sonicating. This process forms multilamellar vesicles (MLVs).

  • Size Extrusion: To obtain unilamellar vesicles (LUVs) with a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification: Remove any unencapsulated (free) IR-780 from the liposome suspension using dialysis or size exclusion chromatography.

  • Characterization: Characterize the resulting IR-780-loaded liposomes for particle size, zeta potential, and encapsulation efficiency using techniques like Dynamic Light Scattering (DLS) and UV-Vis spectroscopy.[10]

Visual Guides

G Mechanism of IR-780 Cellular Uptake and Retention cluster_cell Cancer Cell cluster_mito Mitochondrion MitoMatrix Mitochondrial Matrix Cytoplasm Cytoplasm Cytoplasm->MitoMatrix Accumulation (High Membrane Potential) OATP OATP Transporter OATP->Cytoplasm Entry IR780_ext Extracellular IR-780 IR780_ext->OATP Active Transport

Caption: Preferential uptake of IR-780 via OATP transporters and mitochondrial accumulation.

G Troubleshooting Workflow for High In Vivo Background Start Start: High Background Observed CheckFormulation Is free IR-780 being used? Start->CheckFormulation UseNP Action: Encapsulate IR-780 in Nanoparticles CheckFormulation->UseNP Yes CheckTime Is imaging timepoint optimized? CheckFormulation->CheckTime No UseNP->CheckTime TimeCourse Action: Perform time-course study (e.g., 4, 24, 48h) CheckTime->TimeCourse No CheckDose Is dose too high? CheckTime->CheckDose Yes TimeCourse->CheckDose TitrateDose Action: Reduce injection dose CheckDose->TitrateDose Yes Evaluate Re-evaluate Tumor-to-Background Ratio CheckDose->Evaluate No TitrateDose->Evaluate

Caption: Decision workflow for optimizing in vivo imaging signals with IR-780.

G Strategies to Minimize Off-Target Accumulation cluster_causes Primary Causes cluster_solutions Mitigation Strategies center_node Off-Target Accumulation Hydrophobicity Hydrophobicity & Poor Solubility center_node->Hydrophobicity ProteinBinding Serum Protein Binding center_node->ProteinBinding RES_Uptake RES Uptake (Liver, Spleen) center_node->RES_Uptake Encapsulation Nanoparticle Encapsulation Hydrophobicity->Encapsulation PEGylation Surface Modification (e.g., PEGylation) ProteinBinding->PEGylation RES_Uptake->Encapsulation Targeting Active Targeting (e.g., Folate, Tf) Encapsulation->Targeting can be combined with

Caption: Relationship between causes of off-target effects and corresponding solutions.

References

Technical Support Center: Stabilizing IR-780 Iodide Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing IR-780 iodide fluorescence in biological media. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound fluorescence signal decrease rapidly in aqueous solutions like PBS or cell culture media?

A1: this compound is a hydrophobic molecule with poor solubility in aqueous environments.[1] In biological media, it tends to form aggregates due to molecular stacking of its aromatic ring structure.[2] This aggregation leads to a phenomenon called self-quenching, where the close proximity of the dye molecules causes a decrease in fluorescence intensity.[3][4] Additionally, free IR-780 is susceptible to photobleaching (fading) under light exposure.[5]

Q2: What is the primary strategy to improve the stability and fluorescence of IR-780 in biological experiments?

A2: The most effective strategy is to encapsulate IR-780 into various types of nanoparticles.[6] This approach improves its dispersibility in aqueous media and physically separates the dye molecules, which reduces aggregation and self-quenching.[7] Common nanocarriers include liposomes, polymeric micelles, and albumin-based nanoparticles, which have been shown to enhance both the stability and fluorescence quantum yield of IR-780.[7][8]

Q3: How does encapsulation affect the spectral properties of IR-780?

A3: When IR-780 is incorporated into nanoparticles, a slight red shift (bathochromic shift) in its maximum absorption wavelength is often observed.[7][9] For instance, the absorption peak may shift from around 783 nm in ethanol to approximately 790-793 nm when encapsulated in liposomes or micelles.[2][9] This shift is typically caused by hydrophobic interactions between IR-780 and the components of the nanocarrier.[7]

Q4: Can I dissolve IR-780 in an organic solvent like DMSO first and then dilute it in my aqueous buffer?

A4: While IR-780 is soluble in organic solvents like DMSO, ethanol, and chloroform, simply diluting a stock solution into an aqueous buffer can still lead to precipitation and aggregation as the hydrophobic dye comes into contact with the aqueous environment.[2][10] This can result in a hypochromatic shift (a decrease in molar absorptivity) and reduced fluorescence.[2] Therefore, for optimal performance in biological media, pre-encapsulation into a stable nanoparticle formulation is highly recommended.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Potential Cause Recommended Solution
Weak or No Fluorescence Signal Aggregation and Self-Quenching: The concentration of free IR-780 is too high in the aqueous medium, leading to aggregation and quenching.[3][4]Encapsulate IR-780 into nanoparticles (e.g., liposomes, albumin nanoparticles) to improve dispersion and prevent quenching.[1][5]
Photobleaching: The sample has been exposed to ambient light or excessive excitation light during microscopy.[5]Prepare and handle IR-780 solutions and formulations in the dark. Use an anti-fade mounting medium for microscopy and minimize light exposure time.[11]
Low Dye Concentration: The final concentration of IR-780 in the sample is below the detection limit of the instrument.Optimize the loading concentration of IR-780 in your nanoparticles or increase the dose used for cell/tissue staining. A typical starting concentration for cell staining is around 20 µM.[12][13]
High Background Signal Non-Specific Binding: Free IR-780 or unstable nanoparticles are binding non-specifically to cells or tissue components.Ensure the removal of unencapsulated IR-780 after nanoparticle preparation using methods like ultrafiltration.[3] Consider surface modification of nanoparticles (e.g., PEGylation) to reduce non-specific interactions.[14]
Incompatible Blocking Buffers: If using antibody conjugates, components in the blocking buffer (e.g., goat serum, BSA) may cross-react.[11]For immuno-fluorescence applications, use IgG-free BSA or fish gelatin for blocking to avoid cross-reactivity.[11]
Inconsistent or Irreproducible Results Variable Nanoparticle Quality: Inconsistent size, dye loading, or stability of homemade nanoparticle batches.Standardize the nanoparticle preparation protocol. Characterize each batch for size, polydispersity index (PDI), and dye loading efficiency to ensure consistency.[2]
Instability of Free Dye: Using freshly diluted free IR-780 that aggregates at different rates between experiments.Avoid using free IR-780 in aqueous media for quantitative studies. Use a stable, pre-formulated nanoparticle solution.[5]

Data on IR-780 Stability and Properties

The following tables summarize quantitative data on the improved stability and properties of encapsulated IR-780 compared to its free form.

Table 1: Photostability of Free vs. Encapsulated IR-780

FormulationConditionTimeRemaining Absorbance (%)Reference
Free IR-780Natural daylight exposure in PBS9 hours~0%[5]
IR-780-loaded Liposomes (ILs)Natural daylight exposure in PBS9 hours~100%[5]
Free IR-780Natural daylight exposure in 10% DMSO24 hours~0%[1]
PCB-lipid–IR-780 MicellesNatural daylight exposure in water24 hours~50%[1]

Table 2: Solubility and Toxicity of Free vs. Encapsulated IR-780

FormulationPropertyValueFold ImprovementReference
Free IR-780Apparent Solubility in WaterLow-[5]
HSA-IR780 NPsApparent Solubility in WaterHigh1000-fold[1][5]
Free IR-780Max Tolerated Dose (Toxicity)2.5 mg/kg-[1][5]
HSA-IR780 NPsMax Tolerated Dose (Toxicity)25 mg/kg10-fold[1][5]

Table 3: Fluorescence Quantum Yield (Φf) of IR-780 in Different Environments

Solvent/MediumQuantum Yield (Φf)Reference
Methanol7.6%[6]
Aqueous solution (30% ethanol)6.8%[6]

Note: The fluorescence quantum yield is highly dependent on the microenvironment. Encapsulation within nanoparticles generally increases the quantum yield in aqueous media by preventing aggregation-induced quenching.[7]

Experimental Protocols

Protocol 1: Preparation of IR-780-Loaded Liposomes (ILs) by Thin-Film Hydration

This protocol describes a common method for encapsulating hydrophobic IR-780 within the lipid bilayer of liposomes.[2][3]

Materials:

  • Phosphatidylcholine (e.g., DSPC)

  • Cholesterol

  • This compound

  • Chloroform or Dichloromethane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Ultrafiltration device (e.g., 10 kDa MWCO)

Procedure:

  • Lipid Film Formation:

    • Dissolve phosphatidylcholine, cholesterol, and IR-780 in chloroform in a round-bottom flask. A typical mass ratio is 175:75:3 (phosphatidylcholine:cholesterol:IR780).[3]

    • Attach the flask to a rotary evaporator.

    • Remove the organic solvent by rotating the flask under vacuum at 30-40°C. A thin, dry lipid film containing IR-780 will form on the flask wall.

  • Hydration:

    • Add PBS (pH 7.4) to the flask containing the dried lipid film.

    • Hydrate the film by rotating the flask at a temperature above the lipid's phase transition temperature (e.g., 60°C for DSPC) for 30-60 minutes. This will form multilamellar vesicles (MLVs).

  • Sonication:

    • To reduce the size and lamellarity of the vesicles, sonicate the liposome suspension using a bath or probe sonicator until the solution becomes translucent.

  • Purification:

    • Remove any unencapsulated IR-780 by centrifuging the liposome suspension through an ultrafiltration unit (e.g., 10 kDa MWCO) at 12,000 rpm for 30 minutes at 4°C.[3]

    • Resuspend the purified IR-780-loaded liposomes in fresh PBS.

  • Characterization:

    • Analyze the liposomes for particle size and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the IR-780 encapsulation efficiency by lysing the liposomes with a solvent (e.g., DMSO) and measuring the absorbance with a UV-Vis spectrophotometer.

Protocol 2: Preparation of IR-780-Loaded Human Serum Albumin (HSA) Nanoparticles

This protocol utilizes the self-assembly property of HSA to encapsulate IR-780.[1][5]

Materials:

  • Human Serum Albumin (HSA)

  • This compound

  • Dimethylformamide (DMF) or Ethanol

  • Deionized water

  • Stir plate

Procedure:

  • HSA Solution Preparation:

    • Prepare an aqueous solution of HSA (e.g., 50 mg/mL) in deionized water with constant stirring until fully dissolved.

  • IR-780 Solution Preparation:

    • Prepare a stock solution of IR-780 (e.g., 2.5 mg/mL) in DMF or another suitable organic solvent.

  • Nanoparticle Self-Assembly:

    • While vigorously stirring the HSA solution, slowly add the IR-780 solution dropwise.

    • The hydrophobic IR-780 will induce the self-assembly of HSA proteins, encapsulating the dye within the forming nanoparticles.

    • Continue stirring the mixture at room temperature for at least 1 hour in the dark to ensure complete nanoparticle formation and stabilization.

  • Purification:

    • Remove the organic solvent and any free IR-780 by dialysis against deionized water or through repeated ultrafiltration.

  • Characterization:

    • Characterize the resulting HSA-IR780 nanoparticles for size, dye loading, and stability as described in Protocol 1.

Visual Guides

The following diagrams illustrate key concepts and workflows for working with IR-780.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Rapid Decrease in Fluorescence Signal Cause1 Aggregation & Self-Quenching Problem->Cause1 Cause2 Photobleaching Problem->Cause2 Cause3 Poor Solubility Problem->Cause3 Solution1 Encapsulate in Nanoparticles (Liposomes, Micelles, Albumin) Cause1->Solution1 Reduces aggregation Solution3 Use Nanoparticle Formulation for Aqueous Dispersibility Cause1->Solution3 Solution2 Minimize Light Exposure & Use Antifade Reagents Cause2->Solution2 Protects fluorophore Cause3->Solution1 Improves solubility G cluster_inputs Starting Materials cluster_process Encapsulation Process cluster_output Final Product A Free IR-780 (Hydrophobic) P1 Self-Assembly or Thin-Film Hydration A->P1 B Amphiphilic Carrier (e.g., Lipids, Albumin) B->P1 P2 Purification (Dialysis / Filtration) P1->P2 Crude Formulation Output Stable IR-780 Nanoparticle (Dispersed in Aqueous Media) P2->Output Purified Formulation G Free Free IR-780 in Aqueous Media Aggregate Forms Aggregates (π-π Stacking) Free->Aggregate High Hydrophobicity Quench Fluorescence Self-Quenching Aggregate->Quench Close Proximity LowSignal Low/No Signal Quench->LowSignal Encapsulated Encapsulated IR-780 (in Nanoparticle) Isolated Molecules are Spatially Isolated Encapsulated->Isolated Physical Barrier HighSignal Stable, Bright Fluorescence Isolated->HighSignal Quenching Prevented

References

Technical Support Center: Enhancing IR-780 Iodide Uptake in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IR-780 iodide. This resource is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting guidance for experiments involving the uptake of this compound in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cancer research?

A1: this compound is a lipophilic, cationic heptamethine cyanine dye that exhibits strong absorption and fluorescence in the near-infrared (NIR) spectrum, typically with excitation and emission maxima around 780 nm and 800 nm, respectively.[1][2] Its preferential accumulation in tumor cells makes it a valuable tool for various applications in cancer research, including:

  • In vivo imaging: Its NIR fluorescence allows for deep tissue imaging of tumors with high signal-to-background ratios.[3][4]

  • Photothermal Therapy (PTT): Upon irradiation with an NIR laser, IR-780 can convert light energy into heat, leading to the thermal ablation of cancer cells.[5][6]

  • Photodynamic Therapy (PDT): Laser irradiation can also induce the production of reactive oxygen species (ROS), causing oxidative stress and cell death.[7]

  • Drug Delivery: It can be conjugated with therapeutic agents or incorporated into nanoparticles to create theranostic systems for simultaneous imaging and treatment.[6][8][9]

Q2: What is the primary mechanism of this compound uptake in cancer cells?

A2: The primary mechanism for the selective uptake of this compound into cancer cells is facilitated by organic anion-transporting polypeptides (OATPs), which are often overexpressed on the surface of various tumor cells.[3][8][9] Specifically, the OATP1B3 subtype has been identified as playing a dominant role in this process.[3][9] The uptake is an energy-dependent process influenced by glycolysis and the plasma membrane potential.[8][9] Following transport into the cell, IR-780 preferentially accumulates in the mitochondria.[1][8][9]

Q3: Does endocytosis play a significant role in IR-780 uptake?

A3: Studies have shown that cellular endocytosis does not significantly influence the accumulation of free this compound in cancer cells.[8][9] However, when IR-780 is encapsulated within nanoparticles, the uptake mechanism will be dictated by the nanoparticle's properties and may involve endocytosis.

Q4: How does the hydrophobicity of IR-780 affect its use in experiments?

A4: this compound is a hydrophobic molecule, which leads to poor water solubility.[10] This can present challenges in preparing stable solutions for in vitro and in vivo experiments. To address this, IR-780 is often dissolved in organic solvents like DMSO to create a stock solution, which is then diluted in serum-free media for working solutions.[3] Encapsulating IR-780 into liposomes or other nanoparticles is another effective strategy to improve its biocompatibility and stability in aqueous environments.[5][10][11]

Q5: Can IR-780 be used for both imaging and therapy simultaneously?

A5: Yes, IR-780 is considered a "theranostic" agent, meaning it has both therapeutic and diagnostic capabilities.[6] Its intrinsic fluorescence allows for tumor imaging, while its ability to generate heat (for PTT) and ROS (for PDT) upon laser irradiation enables therapeutic intervention.[7] This dual functionality is a significant advantage in developing image-guided cancer therapies.

Troubleshooting Guides

Issue 1: Low or No Fluorescence Signal in Cancer Cells
Potential Cause Troubleshooting Step
Low OATP Expression: The selected cancer cell line may not express sufficient levels of OATPs (e.g., OATP1B3) to facilitate uptake.1. Cell Line Selection: Verify from literature if your cell line is known to overexpress OATPs. Consider using a positive control cell line known for high IR-780 uptake (e.g., MCF-7, PC-3).[3][6] 2. OATP Analysis: Perform Western blot or qPCR to quantify the expression level of OATP1B3 in your target cells.
Suboptimal Incubation Time: The incubation period may be too short for sufficient accumulation.1. Time-Course Experiment: Perform a time-course study, incubating cells with IR-780 for various durations (e.g., 5, 10, 20, 30, 60 minutes). Fluorescence intensity in PC-3 cells has been shown to peak at 20 minutes.[3]
Incorrect IR-780 Concentration: The concentration of IR-780 may be too low for detection or too high, leading to aggregation and fluorescence quenching.1. Dose-Response Curve: Test a range of IR-780 concentrations (e.g., 2.5 µM to 40 µM) to determine the optimal concentration for your cell line.[3] 2. Solubility Check: Visually inspect the working solution for any precipitates or crystals, which can occur at higher concentrations.[12]
Poor Solubility/Aggregation: IR-780 may have precipitated out of the aqueous culture medium.1. Solvent Preparation: Ensure the IR-780 stock solution (in DMSO or chloroform) is fully dissolved before diluting into serum-free media.[2][3] 2. Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the culture medium below a non-toxic level (typically <0.5%).
Photobleaching: The sample may have been exposed to excessive light before or during imaging.1. Minimize Light Exposure: Store IR-780 stock solutions and handle stained cells in the dark as much as possible. 2. Imaging Parameters: Use the lowest possible laser power and shortest exposure time during microscopy to capture a clear image.
Issue 2: High Background Signal or Non-Specific Staining
Potential Cause Troubleshooting Step
Excess IR-780: Incomplete removal of unbound IR-780 from the cell culture.1. Thorough Washing: After incubation, wash the cells at least twice with fresh phosphate-buffered saline (PBS) to remove any extracellular dye.[3]
Serum Protein Binding: IR-780 can bind to proteins in fetal bovine serum (FBS), leading to non-specific background.1. Use Serum-Free Medium: Prepare the IR-780 working solution and perform the incubation in serum-free culture medium.[3]
Dye Aggregation: High concentrations of IR-780 can form aggregates that adhere non-specifically to cell surfaces or coverslips.1. Optimize Concentration: Use the lowest effective concentration of IR-780 as determined by a dose-response experiment. 2. Filter Solution: Filter the final working solution through a 0.2-µm filter before adding it to the cells.[3]
Issue 3: Observed Cytotoxicity in the Absence of Laser Irradiation
Potential Cause Troubleshooting Step
High IR-780 Concentration: IR-780 can exhibit dose-dependent cytotoxicity, even without photoactivation.1. Cell Viability Assay: Perform a dark cytotoxicity assay (e.g., MTT or CCK-8) to determine the concentration at which IR-780 becomes toxic to your specific cell line over the intended incubation period.[3][5] 2. Reduce Concentration: Use a concentration well below the toxic threshold for your imaging or uptake experiments.
Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) used to dissolve IR-780 may be too high.1. Solvent Control: Include a vehicle control group in your cytotoxicity assays that treats cells with the same final concentration of the solvent used in your experiment. 2. Limit Solvent Percentage: Ensure the final solvent concentration in the culture medium is non-toxic (e.g., <0.5% DMSO).

Data Presentation: Factors Influencing IR-780 Uptake

The following tables summarize quantitative data on the optimization of IR-780 uptake and its effects on cell viability.

Table 1: Optimization of IR-780 Staining Time in PC-3 Prostate Cancer Cells

Incubation Time (minutes)Mean Fluorescence Intensity (Arbitrary Units)
5Increasing
10Increasing
15Increasing
20Peak Intensity
30Slowly Reducing
40Slowly Reducing
50Slowly Reducing
60Slowly Reducing
(Data adapted from studies on PC-3 cells incubated with 20 µM IR-780 dye)[3]

Table 2: Dose-Dependent Cytotoxicity of IR-780 on Various Cell Lines (24-hour incubation)

Cell LineIR-780 Concentration (µM)Cell Viability (%)
PC-3 (Prostate Cancer)0100
10~90
20~80
40~60
80~40
LNCaP (Prostate Cancer)0100
10~95
20~85
40~70
80~50
RWPE-1 (Normal Prostate)0100
10~100
20~95
40~85
80~75
(Data representative of trends observed in cell viability assays like MTT or CCK-8)[3]

Key Experimental Protocols

Protocol 1: Cellular Uptake of IR-780 for Fluorescence Microscopy

Materials:

  • Cancer cells (e.g., PC-3, MCF-7)

  • Culture medium (e.g., RPMI-1640, DMEM) and FBS

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 4-chamber slides or glass-bottom petri dishes

  • DAPI or Hoechst stain for nuclear counterstaining

  • 4% Paraformaldehyde (PFA) for fixation

  • Aqueous mounting medium

Procedure:

  • Cell Seeding: Seed cells (e.g., 1x10⁴ cells/well) into 4-chamber slides or glass-bottom dishes and allow them to adhere for 24 hours in a humidified incubator at 37°C with 5% CO₂.[3]

  • Prepare IR-780 Stock: Prepare a 1 mM stock solution of this compound in DMSO. Store at 4°C in the dark.[3]

  • Prepare Working Solution: On the day of the experiment, dilute the 1 mM stock solution in serum-free culture medium to the desired final concentration (e.g., 20 µM). Vortex briefly and filter through a 0.2-µm syringe filter.[3]

  • Incubation: Remove the culture medium from the cells and wash once with PBS. Add the IR-780 working solution to the cells.

  • Incubate at 37°C for the optimized duration (e.g., 20 minutes).[3]

  • Washing: Aspirate the IR-780 solution and wash the cells twice with PBS to remove unbound dye.[3]

  • Nuclear Staining (Optional): Incubate cells with DAPI or Hoechst stain according to the manufacturer's protocol (e.g., 10 minutes at 37°C).[3]

  • Fixation: Wash twice with PBS. Fix the cells with 4% PFA for 10 minutes at room temperature.[3]

  • Mounting: Wash twice with PBS. Add a drop of aqueous mounting medium and cover with a coverslip.[3]

  • Imaging: Observe the cells under a confocal laser scanning microscope. Use an excitation wavelength of ~633 nm and detect emission around 780 nm for IR-780.[3]

Protocol 2: In Vitro Cell Viability (Dark Cytotoxicity) Assay

Materials:

  • Cancer cells

  • 96-well plates

  • This compound and DMSO

  • Culture medium

  • CCK-8 or MTT assay kit

Procedure:

  • Cell Seeding: Seed cells (e.g., 5x10³ cells/well) into a 96-well plate and allow them to adhere for 12-24 hours.[3]

  • Prepare Serial Dilutions: Prepare a series of IR-780 working solutions in culture medium at various concentrations (e.g., 0, 2.5, 5, 10, 20, 40, 80, 160 µM).[3] Include a vehicle control with the highest concentration of DMSO used.

  • Treatment: Remove the medium from the wells and replace it with 100 µL of the prepared IR-780 solutions.

  • Incubation: Incubate the plate for 24 hours at 37°C.[3]

  • Assay:

    • Wash the cells twice with 100 µL of fresh medium.[3]

    • Add 10 µL of CCK-8 reagent to each well (or follow the MTT protocol).[3]

    • Incubate for 1-4 hours at 37°C.[3]

  • Measurement: Read the absorbance at 450 nm using a microplate reader.[3]

  • Calculation: Calculate cell viability as a percentage relative to the untreated control cells.

Visualized Workflows and Pathways

G IR-780 Uptake & Action Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IR780 Free this compound OATP OATP Transporter (e.g., OATP1B3) IR780->OATP Transport IR780_cyto Cytoplasmic IR-780 OATP->IR780_cyto Mito Mitochondria IR780_cyto->Mito Preferential Accumulation Laser NIR Laser (e.g., 808 nm) Mito->Laser ROS Reactive Oxygen Species (ROS) Apoptosis Cell Apoptosis / Necrosis ROS->Apoptosis Heat Heat (Thermal Effect) Heat->Apoptosis Laser->ROS PDT Laser->Heat PTT G Troubleshooting Workflow: Low IR-780 Signal Start Start: Low Fluorescence Signal Check_OATP Is cell line known to express OATPs? Start->Check_OATP Change_Cell Action: Test OATP expression or change cell line Check_OATP->Change_Cell No Check_Params Were incubation time and concentration optimized? Check_OATP->Check_Params Yes Change_Cell->Check_Params Optimize Action: Perform time-course and dose-response experiments Check_Params->Optimize No Check_Sol Is the working solution clear (no precipitate)? Check_Params->Check_Sol Yes Optimize->Check_Sol Remake_Sol Action: Prepare fresh solution, ensure full dissolution, and filter Check_Sol->Remake_Sol No End Problem Resolved Check_Sol->End Yes Remake_Sol->End

References

Validation & Comparative

A Comparative Guide: IR-780 Iodide vs. ICG for In Vivo Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of in vivo fluorescence imaging, the choice of a near-infrared (NIR) dye is a critical decision that profoundly impacts experimental outcomes. This guide provides a comprehensive comparison of two prominent NIR dyes: IR-780 iodide and the clinically approved Indocyanine Green (ICG). By examining their photophysical properties, in vivo performance, and underlying mechanisms, this document aims to equip researchers with the necessary information to make an informed selection for their specific applications.

Key Performance Indicators: A Head-to-Head Comparison

This compound consistently demonstrates superior photophysical properties compared to ICG, leading to enhanced imaging capabilities. The fluorescence quantum yield of IR-780 is reportedly 10-fold higher than that of ICG, contributing to brighter signals and better cancer detection.[1] Furthermore, IR-780 exhibits a significantly higher molar extinction coefficient and molecular brightness, which is reported to be 11-fold greater than ICG.[2][3] This translates to a stronger ability to absorb light and a greater overall fluorescence output per molecule.

In terms of stability, this compound is recognized for its higher and more stable fluorescence intensity.[4][5] In contrast, ICG is known for its high aqueous instability, tendency to aggregate, poor photostability, and photobleaching.[2]

PropertyThis compoundIndocyanine Green (ICG)Key Advantages of IR-780
Molar Extinction Coefficient (ε) 265,000–330,000 M⁻¹cm⁻¹[2][3]115,000–204,000 M⁻¹cm⁻¹[2][3]Stronger light absorption
Fluorescence Quantum Yield (ΦF) ~10-fold higher than ICG[1]0.3% in water, 1.2% in blood[3]Brighter fluorescence signal
Molecular Brightness (ε × ΦF) 20,800 M⁻¹cm⁻¹ (11-fold higher than ICG)[2]Lower than IR-780Higher signal output per molecule
Singlet Oxygen Quantum Yield (ΦΔ) 0.127[2][3]0.008[2][3]More potent for photodynamic therapy
Photostability High[2]Poor, prone to photobleaching[2]More stable signal for longer imaging times
Aqueous Solubility Low (lipophilic)[2]More hydrophilic[2]Requires formulation for in vivo use
Tumor Targeting Intrinsic preferential accumulation[2][6]Non-specific accumulation, relies on EPR effect[7]Inherent tumor-targeting capability
Clinical Approval For research use onlyFDA-approved for clinical use[2]ICG has established clinical use

In Vivo Imaging Performance

The intrinsic properties of this compound translate to significant advantages in preclinical in vivo imaging studies. A key differentiator is its inherent tumor-targeting ability.[6] This is attributed to its lipophilic cationic character, which facilitates accumulation in the mitochondria of tumor cells.[2] This preferential uptake is further mediated by the overexpression of organic-anion-transporting polypeptides (OATPs) in various cancer cells.[2][8]

In contrast, ICG's accumulation in tumors is largely considered non-specific and is often attributed to the enhanced permeability and retention (EPR) effect in the tumor vasculature.[7] While ICG can accumulate in tumors, it lacks the intrinsic tumor cell targeting mechanism of IR-780.[7] This difference is crucial for achieving high tumor-to-background signal ratios, a critical factor for clear tumor delineation. Studies have shown that the fluorescence signal of IR-780 is significantly stronger than that of ICG in serum, which mimics the in vivo environment.[9]

Experimental Methodologies

To provide a practical context for these comparisons, this section outlines typical experimental protocols for in vivo fluorescence imaging using IR-780 and ICG.

In Vivo Tumor Imaging and Biodistribution

A common experimental workflow to compare the in vivo tumor targeting and biodistribution of IR-780 and ICG is as follows:

G cluster_0 Preparation cluster_1 Administration & Imaging cluster_2 Analysis A Establishment of Tumor Xenograft Model (e.g., subcutaneous injection of cancer cells in nude mice) B Preparation of Dye Formulations (e.g., IR-780 nanoparticles, ICG solution) C Intravenous Injection of Dyes (equal molar concentrations) B->C Inject D In Vivo Fluorescence Imaging at Multiple Time Points (e.g., 2, 4, 8, 24, 48 hours post-injection) C->D Image E Quantification of Tumor Fluorescence Intensity (Tumor-to-Background Ratio Calculation) D->E Analyze F Ex Vivo Imaging of Organs and Tumor D->F Harvest Tissues G Histological Analysis (e.g., H&E staining) F->G Process for Histology

Workflow for in vivo comparative imaging.

Protocol Details:

  • Animal Model: Athymic nude mice bearing subcutaneous tumors (e.g., MCF-7, U87MG, 4T1) are commonly used.[4][6]

  • Dye Preparation: Due to its lipophilicity, this compound often requires encapsulation in nanoparticles (e.g., liposomes, solid lipid nanoparticles) to improve its water solubility and stability for intravenous administration.[4][5][6] ICG is typically dissolved in sterile water or saline.

  • Administration: The dyes are administered via tail vein injection at equivalent doses.

  • Imaging System: A preclinical in vivo imaging system with appropriate excitation and emission filters for the NIR region is used.[10]

  • Data Analysis: The fluorescence intensity in the tumor region and surrounding normal tissue is quantified at various time points to determine the tumor-to-background ratio. After the final imaging session, mice are euthanized, and major organs and the tumor are excised for ex vivo imaging to confirm biodistribution.

Cellular Uptake and Mechanism

The preferential accumulation of IR-780 in tumor cells can be visualized and understood through the following signaling pathway:

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular IR780 This compound OATP OATP Transporter IR780->OATP Active Transport Mitochondria Mitochondria OATP->Mitochondria Preferential Accumulation

Mechanism of IR-780 cellular uptake.

Experimental Protocol for Cellular Uptake:

  • Cell Culture: Cancer cell lines (e.g., PC-3, LNCaP) are cultured in appropriate media.[11]

  • Incubation: Cells are incubated with this compound or ICG at various concentrations and for different durations.[11]

  • Microscopy: Live-cell imaging using a confocal microscope with NIR laser excitation is performed to visualize the subcellular localization of the dyes. Co-staining with mitochondrial-specific trackers can confirm the mitochondrial accumulation of IR-780.

  • Flow Cytometry: Quantitative analysis of dye uptake can be performed using flow cytometry.

Concluding Remarks

The selection between this compound and ICG for in vivo fluorescence imaging is highly dependent on the specific research objectives. For preclinical research focused on high-sensitivity tumor imaging and theranostics (combined therapy and diagnostics), this compound presents a compelling case due to its superior photophysical properties, photostability, and intrinsic tumor-targeting capabilities.[2][4] Its potential for use in photothermal and photodynamic therapies further enhances its utility in cancer research.[1]

Conversely, ICG remains the only FDA-approved NIR dye for clinical use, making it the standard for clinical translation and human studies.[2] Its well-established safety profile and extensive clinical use are significant advantages.[12][13] However, its limitations in terms of photostability and non-specific tumor accumulation should be carefully considered when designing experiments.

For researchers aiming to push the boundaries of preclinical cancer imaging and therapy, the evidence strongly suggests that this compound is a more potent and versatile tool. As formulation technologies continue to improve its bioavailability and targeted delivery, the potential applications of IR-780 in oncology are poised to expand significantly.

References

A Comparative Analysis of the Quantum Yields of IR-780 Iodide and IR-820

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of near-infrared (NIR) fluorescent dyes is a critical step in a variety of applications, from in vivo imaging to photothermal therapy. Among the plethora of available dyes, IR-780 iodide and IR-820 are two commonly used heptamethine cyanine dyes. A key parameter for their efficacy, particularly in fluorescence-based applications, is their fluorescence quantum yield (ΦF), which quantifies the efficiency of converting absorbed photons into emitted photons. This guide provides an objective comparison of the quantum yields of this compound and IR-820, supported by experimental data and detailed methodologies.

Quantitative Comparison of Photophysical Properties

The fluorescence quantum yield of both this compound and IR-820 is highly dependent on the solvent environment.[1][2] Aggregation in aqueous media can significantly quench fluorescence, while organic solvents or association with biomolecules like serum albumin can enhance it. Below is a summary of reported quantum yield values for both dyes in various solvents.

DyeSolvent/MediumFluorescence Quantum Yield (ΦF)
This compound Ethanol0.17
DMSO~0.12*
IR-820 Water0.313%[3][4]
Serum2.521%[3][4]

*Note: The quantum yield of a closely related derivative of IR-780, CyN1, was reported as 0.117 in DMSO using Indocyanine Green (ICG) as a standard with a quantum yield of 0.13 in the same solvent.[5] This suggests the quantum yield of IR-780 in DMSO is in a similar range.

From the available data, this compound generally exhibits a significantly higher fluorescence quantum yield in organic solvents compared to IR-820 in aqueous solutions. The enhancement of IR-820's quantum yield in serum highlights the importance of the local microenvironment on the photophysical properties of these dyes.[3][4] It is also reported that the fluorescence quantum yield of IR-780 is approximately 10-fold higher than that of Indocyanine Green (ICG).[6]

Experimental Protocol for Relative Quantum Yield Measurement

The relative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (e.g., ethanol, DMSO)

  • Standard dye with a known quantum yield in the desired solvent (e.g., ICG in DMSO, ΦF = 0.13)

  • Sample dye (this compound or IR-820)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of both the standard and sample dyes in the chosen solvent.

  • Preparation of Dilutions: Prepare a series of dilutions for both the standard and the sample from their respective stock solutions. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the sample at the chosen excitation wavelength.

  • Fluorescence Measurement: Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of the standard and the sample. The excitation wavelength should be the same as that used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each fluorescence spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

    • Determine the slope of the linear fit for both plots.

  • Quantum Yield Calculation: The quantum yield of the sample (ΦF_sample) is calculated using the following equation:

    ΦF_sample = ΦF_standard * (Slope_sample / Slope_standard) * (n_sample^2 / n_standard^2)

    where:

    • ΦF_standard is the quantum yield of the standard.

    • Slope_sample and Slope_standard are the slopes from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • n_sample and n_standard are the refractive indices of the solvents used for the sample and standard (if they are different).

Experimental Workflow

The following diagram illustrates the key steps in the relative quantum yield measurement process.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis cluster_result Final Calculation prep_standard Prepare Standard Solutions measure_abs Measure Absorbance (UV-Vis) prep_standard->measure_abs measure_fluor Measure Fluorescence (Spectrofluorometer) prep_standard->measure_fluor prep_sample Prepare Sample Solutions prep_sample->measure_abs prep_sample->measure_fluor plot_data Plot Integrated Intensity vs. Absorbance measure_abs->plot_data integrate_fluor Integrate Fluorescence Spectra measure_fluor->integrate_fluor integrate_fluor->plot_data calc_slope Calculate Slopes plot_data->calc_slope calc_qy Calculate Quantum Yield calc_slope->calc_qy

Workflow for relative quantum yield measurement.

References

Validating the Tumor-Targeting Specificity of IR-780 Iodide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of IR-780 iodide's tumor-targeting performance against other near-infrared (NIR) fluorescent dyes. The information presented is supported by experimental data from peer-reviewed studies, offering researchers a comprehensive resource for evaluating this compound for their preclinical and clinical imaging applications.

Mechanism of this compound Tumor Accumulation

This compound, a heptamethine cyanine dye, exhibits a preferential accumulation in tumor cells. This targeting specificity is not based on conjugation to a specific ligand but is an inherent property of the molecule. The primary mechanism involves active transport into cancer cells, which is mediated by organic anion-transporting polypeptides (OATPs), particularly the OATP1B3 subtype, that are often overexpressed on the surface of various cancer cells.[1] Once inside the cell, this compound localizes within the mitochondria. This process is influenced by the plasma membrane potential and the cells' glycolytic activity.[1][2]

Mechanism of this compound Tumor Cell Uptake and Accumulation cluster_cell Cancer Cell IR780 This compound (in circulation) OATP1B3 OATP1B3 Transporter IR780->OATP1B3 Uptake Cell_Membrane Cancer Cell Membrane Mitochondria Mitochondria OATP1B3->Mitochondria Intracellular Transport Accumulation Preferential Accumulation Mitochondria->Accumulation Sequestration

Caption: Proposed mechanism of this compound uptake and accumulation in cancer cells.

Comparative Performance of Near-Infrared Dyes for Tumor Imaging

The selection of a NIR dye for in vivo imaging is critical and depends on factors such as tumor-to-background ratio (TBR), signal stability, and clearance profile. The following table summarizes the performance of this compound in comparison to other commonly used NIR dyes based on available literature. It is important to note that experimental conditions such as the cancer model, imaging system, and dye concentration can vary between studies, affecting direct comparisons.

DyeCancer ModelKey FindingsReference(s)
This compound Prostate (PC-3, LNCaP)Showed selective uptake in prostate cancer cells compared to normal prostate epithelial cells. The uptake was mediated by OATP1B3.[3]
Breast (MCF-7)When loaded into nanoparticles, it exhibited enhanced tumor targeting and could be used for photothermal therapy.[4]
Ovarian (SKOV3)Nanoparticle formulation of IR-780 demonstrated specific accumulation in tumors, enabling image-guided surgery.[5]
Indocyanine Green (ICG) Hepatocellular CarcinomaICG is FDA-approved but shows poor tumor targeting and stability. It tends to accumulate non-specifically in the liver, which is also its primary site of metabolism.[6][7]
Colon Cancer (LS174T)Used for assessing tumor perfusion after phototherapy due to its vascular confinement.[8]
IR-820 Breast (MCF-7)Showed higher cytotoxicity in the absence of irradiation compared to IR-780.[9]
IR-783 Various human cancer cellsDemonstrated preferential uptake and retention in cancer cells but not in normal cells, similar to IR-780.[10]
MHI-148 Various human cancer cellsExhibited tumor imaging and targeting properties with preferential uptake and retention in cancer cells.[10]
DZ-1 Hepatocellular CarcinomaShowed stronger fluorescence intensity and better tumor targeting in both subcutaneous and orthotopic liver tumor models compared to ICG.[6]
IRDye 800CW Breast (MDA-MB-468)When conjugated to a targeting ligand (EGF), it provided a significantly higher tumor-to-background ratio compared to a red-excitable dye (Cy5.5) due to lower tissue autofluorescence in the NIR range.[11][12]
Cy5.5 Breast (MDA-MB-468)As a red-excitable dye, it suffered from higher background autofluorescence, leading to a lower tumor-to-background ratio compared to the NIR dye IRDye 800CW.[11][12]

Experimental Protocols for Validating Tumor-Targeting Specificity

The following are generalized protocols for key experiments to validate the tumor-targeting specificity of this compound and other NIR dyes. These have been synthesized from methodologies reported in multiple research articles.

Experimental Workflow for Validation

Experimental Workflow for Validating Tumor-Targeting Specificity of NIR Dyes cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation A Cancer & Normal Cell Lines B Incubate with NIR Dye A->B C Fluorescence Microscopy & Flow Cytometry B->C D Quantify Cellular Uptake C->D I Quantify Tumor-to-Background Ratio & Organ Accumulation E Establish Tumor Xenograft Model F Administer NIR Dye (e.g., i.v. injection) E->F G In Vivo Fluorescence Imaging F->G H Ex Vivo Organ Biodistribution G->H H->I

Caption: A generalized workflow for in vitro and in vivo validation of NIR dye tumor-targeting.

In Vitro Cellular Uptake Assay

Objective: To determine the specificity of dye uptake in cancer cells compared to non-cancerous cells.

Materials:

  • Cancer cell line(s) of interest

  • Normal (non-cancerous) cell line from the same tissue origin

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound (or other NIR dye) stock solution (e.g., 1 mM in DMSO)

  • Chambered cell culture slides or 96-well plates (black, clear bottom for microscopy)

  • Fluorescence microscope with appropriate filter sets for the NIR dye

  • Flow cytometer with appropriate lasers and detectors

Procedure:

  • Cell Seeding: Seed both cancer and normal cells in chambered slides or 96-well plates at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight under standard conditions (e.g., 37°C, 5% CO2).

  • Dye Incubation: Prepare a working solution of the NIR dye in complete culture medium at the desired final concentration (e.g., 1-20 µM). Remove the old medium from the cells and add the dye-containing medium. Incubate for a specific period (e.g., 30 minutes to 2 hours) at 37°C.[3][10]

  • Washing: After incubation, remove the dye-containing medium and wash the cells three times with ice-cold PBS to remove any unbound dye.

  • Fluorescence Microscopy: Immediately image the cells using a fluorescence microscope. Use consistent imaging parameters (e.g., exposure time, gain) for all samples to allow for a fair comparison of fluorescence intensity between cell lines.

  • Flow Cytometry: For a quantitative analysis of dye uptake, trypsinize the cells, wash with PBS, and resuspend in a suitable buffer. Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity of the cell population.

In Vivo Animal Imaging Study for Tumor Targeting

Objective: To evaluate the tumor accumulation and biodistribution of the NIR dye in a living animal model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID)

  • Cancer cells for establishing tumor xenografts

  • Sterile PBS and syringes

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (IVIS) or similar, equipped with the appropriate excitation and emission filters for the NIR dye

  • This compound (or other NIR dye) formulated for in vivo administration (e.g., dissolved in a biocompatible solvent like a mixture of Cremophor EL, ethanol, and saline)

Procedure:

  • Tumor Xenograft Establishment: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100 µL of PBS) into the flank of each mouse. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Dye Administration: Prepare the NIR dye solution for injection. Administer the dye to the tumor-bearing mice via a suitable route, typically intravenous (tail vein) injection. The dosage will depend on the dye and formulation (e.g., 0.5-1 mg/kg for IR-780).[5]

  • In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours), anesthetize the mice and place them in the in vivo imaging system. Acquire fluorescence images using consistent imaging parameters. A photographic image should also be taken for anatomical reference.

  • Image Analysis: Use the imaging software to draw regions of interest (ROIs) over the tumor and a non-tumor area (e.g., muscle in the contralateral flank) to calculate the tumor-to-background ratio (TBR).

  • Ex Vivo Biodistribution: At the final time point, humanely euthanize the mice and dissect the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart). Arrange the organs and tumor in the imaging system and acquire a final ex vivo fluorescence image to confirm the in vivo findings and assess the dye's biodistribution. The fluorescence intensity in each organ can be quantified.

By following these protocols and considering the comparative data presented, researchers can effectively validate the tumor-targeting specificity of this compound and make informed decisions about its suitability for their specific research applications.

References

Encapsulation Enhances Therapeutic Efficacy of IR-780 Iodide: A Comparative Cytotoxicity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive analysis of published research indicates that encapsulating the near-infrared (NIR) fluorescent dye IR-780 iodide into various nanocarriers significantly enhances its cytotoxic effects against cancer cells, particularly when combined with photothermal or photodynamic therapy. This guide provides a detailed comparison of the cytotoxicity of free this compound versus its encapsulated forms, supported by experimental data and protocols for researchers, scientists, and professionals in drug development.

The lipophilic nature of free this compound, while contributing to its preferential accumulation in tumor cell mitochondria, also presents challenges such as poor aqueous solubility and potential for non-specific toxicity.[1][2][3] Encapsulation in nanoparticles, such as liposomes, solid lipid nanoparticles, and micelles, not only improves its biocompatibility and stability in aqueous solutions but also demonstrates a superior cytotoxic profile upon NIR laser irradiation.[1][4][5]

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values and cell viability data from various studies, highlighting the difference in cytotoxicity between free and encapsulated this compound across different cancer cell lines.

FormulationCancer Cell LineAssayIC50 / Cell ViabilityConditionReference
Free this compoundB16F10MTT~80% viability at 5.0 µMDark[6]
IR780@PCPNsB16F10MTTSignificantly reduced viability vs. free IR-780808 nm Laser[6]
Free this compoundSKOV3CCK-8Negligible toxicity up to 40 µg/mLDark[5]
FA-IR780-NPSKOV3CCK-8Concentration-dependent toxicity808 nm Laser[5]
Free this compoundTC-1---[1]
PCB-lipid–IR-780 NPTC-1-Decreased viability with increasing concentrationNIR Laser[1]
[IR780][I] nanoparticlesMDA-MB-231MTTHigher IC50 than nanoGUMBOSDark[7]
[IR780][BETI] nanoGUMBOSMDA-MB-231MTT4.6 µMDark[7][8]
Free this compoundHeLa, A549, HeLa S3-Exhibits "dark toxicity"Dark[9][10]
HA-IR-780TC1IC50 of 21.89 μg/mLDark[11]
Free this compoundPC-3, LNCaPMTTDose-dependent inhibitionDark[12][13]

Experimental Protocols

A generalized experimental protocol for comparing the cytotoxicity of free versus encapsulated this compound is provided below.

Objective: To determine and compare the in vitro cytotoxicity of free this compound and an encapsulated formulation of IR-780 on a selected cancer cell line.

Materials:

  • Cancer cell line (e.g., SKOV3, B16F10, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Free this compound solution

  • Encapsulated IR-780 nanoparticle suspension

  • Phosphate-buffered saline (PBS)

  • Cytotoxicity assay kit (e.g., MTT, CCK-8)

  • 96-well cell culture plates

  • NIR laser source (e.g., 808 nm)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.[6]

  • Treatment Incubation: Prepare a series of concentrations for both free IR-780 and encapsulated IR-780 in the cell culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing the different concentrations of the test compounds. Include control groups with medium only and empty nanoparticles. Incubate for a further 4 to 24 hours.[5][6]

  • NIR Laser Irradiation (for phototoxicity assessment): For the phototoxicity groups, irradiate the designated wells with an 808 nm NIR laser at a specific power density (e.g., 0.5 W/cm²) for a set duration (e.g., 1-3 minutes).[5][6] Maintain separate "dark toxicity" plates that are not irradiated.

  • Cytotoxicity Assay:

    • MTT Assay: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 490 nm) using a plate reader.

    • CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a plate reader.[5]

  • Data Analysis: Calculate the cell viability as a percentage relative to the control group (untreated cells). Plot the cell viability against the concentration of IR-780 to determine the IC50 value, which is the concentration required to inhibit 50% of cell growth.

Visualizing Experimental Workflow and Cytotoxicity Pathway

The following diagrams illustrate the experimental workflow for comparing the cytotoxicity and the proposed signaling pathway for IR-780-induced cell death.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cancer Cell Culture seeding Seed Cells in 96-well Plates cell_culture->seeding free_ir780 Prepare Free IR-780 Solutions treatment Incubate with IR-780 Formulations free_ir780->treatment encap_ir780 Prepare Encapsulated IR-780 Suspensions encap_ir780->treatment seeding->treatment irradiation NIR Laser Irradiation (808 nm) treatment->irradiation dark_control Dark Control (No Irradiation) treatment->dark_control assay Perform Cytotoxicity Assay (MTT/CCK-8) irradiation->assay dark_control->assay data Measure Absorbance assay->data results Calculate Cell Viability & IC50 data->results

Caption: Experimental workflow for cytotoxicity comparison.

G cluster_uptake Cellular Uptake cluster_localization Subcellular Localization cluster_effect Cytotoxic Effects IR780 Free or Encapsulated IR-780 OATP Organic Anion Transporting Polypeptides (OATPs) IR780->OATP Transport into cell Mito Mitochondria OATP->Mito Accumulation ROS Reactive Oxygen Species (ROS) Generation (with NIR laser) Mito->ROS Apoptosis Apoptosis / Cell Death ROS->Apoptosis

Caption: IR-780 cytotoxicity signaling pathway.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through its accumulation in the mitochondria of cancer cells.[8][14][15] This process is believed to be mediated by organic anion-transporting polypeptides (OATPs).[14][15] Upon exposure to NIR light, IR-780 acts as a photosensitizer, generating reactive oxygen species (ROS) that induce mitochondrial dysfunction and ultimately lead to apoptotic cell death.[4][6] Encapsulated forms of IR-780 have been shown to enhance this process, leading to a more potent anti-cancer effect.[4] Some studies also indicate that IR-780 can induce "dark toxicity" even without light activation, a factor that is also enhanced in some nanoparticle formulations.[8][9][10]

References

A Comparative Guide to the Photostability of IR-780 Iodide and Indocyanine Green

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of near-infrared (NIR) fluorescence imaging and photothermal therapy, the selection of a suitable chromophore is paramount to achieving reliable and reproducible results. Among the myriad of available dyes, IR-780 iodide and indocyanine green (ICG) are two of the most prominent heptamethine cyanine dyes utilized by researchers. A critical performance parameter that dictates their efficacy and utility is photostability—the ability of a dye to resist photochemical degradation upon exposure to light. This guide provides an objective comparison of the photostability of this compound and ICG, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Executive Summary

Overall, the literature strongly indicates that This compound exhibits significantly higher photostability than indocyanine green (ICG) .[1][2][3] This enhanced stability allows for more prolonged and intense irradiation, which is crucial for applications such as continuous fluorescence imaging and effective photothermal therapy. While ICG is an FDA-approved agent with a long history of clinical use, its rapid photobleaching remains a significant limitation.[4][5][6]

Quantitative Photostability Comparison

The following table summarizes quantitative data from various studies, highlighting the differences in photostability between this compound and ICG under different experimental conditions.

ParameterThis compoundIndocyanine Green (ICG)Experimental ConditionsSource
Absorbance Decrease (Daylight) Minimal decrease after 9 hours (when encapsulated in liposomes)Nearly complete degradation to zero absorbance after 9 hours (free dye)Exposure to natural daylight at room temperature in PBS.[2]
Fluorescence Retention (Laser) Not explicitly quantified in a comparative laser studyRetained ~5% of initial fluorescence after laser irradiation (free dye in water)808 nm laser (2.8 W) irradiation, fluorescence measured every minute.[4]
Photothermal Stability Well-preserved photothermal response after three repeated NIR laser exposures (liposomal)Not directly compared in the same study for repeated exposuresRepeated 808 nm NIR laser exposure.[2]
Singlet Oxygen Quantum Yield 0.1270.002 - 0.008This higher yield for IR-780 contributes to its photodynamic therapy efficacy but can also be a factor in photobleaching.[1][2]

Experimental Protocols

To provide a clear understanding of how photostability is assessed, detailed methodologies from cited experiments are outlined below.

Protocol 1: Photostability Assessment by UV-Vis Absorbance Spectroscopy

This protocol is adapted from a study comparing free IR-780 and liposomal IR-780 (ILs) under natural daylight.

  • Sample Preparation: Prepare solutions of free this compound and the formulation to be tested (e.g., liposomal IR-780) in phosphate-buffered saline (PBS).

  • Light Exposure: Expose the solutions to natural daylight at a controlled room temperature.

  • Data Acquisition: At predetermined time intervals (e.g., every hour for 9 hours), record the UV-Vis absorption spectrum of each solution using a spectrophotometer.

  • Analysis: Monitor the change in the maximum absorbance peak (around 780-790 nm) over time. A smaller decrease in absorbance indicates higher photostability.

Protocol 2: Photostability Assessment by Fluorescence Measurement

This protocol is based on an experiment evaluating the photobleaching of ICG upon laser irradiation.

  • Sample Preparation: Disperse the dye (e.g., free ICG or encapsulated ICG) in an aqueous solution (e.g., water) at a specific concentration (e.g., 10 µg/mL).

  • Irradiation: Irradiate the sample with a NIR laser at a specific wavelength (e.g., 808 nm) and power (e.g., 2.8 W).

  • Fluorescence Measurement: Measure the fluorescence emission of the sample at regular intervals (e.g., every minute) during irradiation.

  • Analysis: Plot the percentage of the initial fluorescence emission as a function of irradiation time. A slower decay in fluorescence intensity signifies greater photostability.

Visualization of Experimental and Mechanistic Workflows

To further clarify the processes involved in evaluating and understanding photostability, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Photostability Assessment prep Sample Preparation (Dye in Solution) expose Light Exposure (Daylight or Laser) prep->expose measure Spectroscopic Measurement (Absorbance or Fluorescence) expose->measure analyze Data Analysis (Degradation over Time) measure->analyze G cluster_pathway Generalized Photobleaching Pathway Dye_GS Dye (Ground State) Dye_ES Dye* (Excited State) Dye_GS->Dye_ES Light Absorption (hν) Dye_ES->Dye_GS Fluorescence ROS Reactive Oxygen Species (e.g., ¹O₂) Dye_ES->ROS Energy Transfer to O₂ Degraded_Dye Degraded Dye (Loss of Conjugation) Dye_ES->Degraded_Dye Direct Photoreaction ROS->Degraded_Dye Oxidation

References

Navigating the Near-Infrared Spectrum: A Comparative Guide to Alternatives for IR-780 Iodide in Preclinical Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of in vivo imaging, the selection of a near-infrared (NIR) fluorophore is a critical decision that directly impacts experimental outcomes. IR-780 iodide has long been a staple in preclinical research due to its favorable photophysical properties. However, a growing landscape of alternative dyes offers a range of characteristics that may be better suited for specific applications. This guide provides an objective comparison of this compound with its key alternatives, supported by experimental data and detailed protocols to inform your selection process.

The ideal NIR dye for in vivo imaging should exhibit high molar extinction coefficient, high fluorescence quantum yield, exceptional photostability, and low toxicity. Furthermore, for targeted imaging, the ability to conjugate the dye to targeting moieties without significantly compromising its optical properties is paramount. This guide will delve into a comparative analysis of this compound against other heptamethine cyanine dyes, such as Indocyanine Green (ICG), IR-783, MHI-148, and IR-808, as well as the distinct class of squaraine dyes.

Quantitative Comparison of Photophysical Properties

The following table summarizes the key photophysical properties of this compound and its alternatives. It is important to note that these values can be highly dependent on the solvent and the biological microenvironment.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Fluorescence Quantum Yield (ΦF)Singlet Oxygen Quantum Yield (ΦΔ)Key Features
This compound ~780~810265,000–330,000[1]Highly solvent dependent, can be enhanced upon encapsulation[1]0.127[1]High molar absorptivity, good photostability, and tumor-targeting capabilities.[2]
Indocyanine Green (ICG) ~780~820115,000–204,000[1]0.013 (in blood)[1]0.008[1]FDA-approved for clinical use, high plasma protein binding.[3][4]
IR-783 ~783~800~261,000[5]~0.084[5]0.007[5]Preferential accumulation in tumor tissues.[5]
MHI-148 ~800~896[6]Data not readily availableData not readily availableData not readily availablePreferential uptake and retention in tumor cells.[7]
IR-808 ~808~828Data not readily available5% to 6.5% (in NIR-Ib window)[8]Data not readily availableDual-emission properties in NIR-Ia and NIR-Ib windows.[8]
Squaraine Dyes ~630-670~650-700Data varies with structure~0.65 (for some derivatives)[9]Data varies with structureHigh quantum yields and good photostability, but can be susceptible to nucleophilic attack.[9]

Experimental Protocols

I. General Protocol for In Vivo Near-Infrared Fluorescence Imaging in a Murine Model

This protocol provides a generalized workflow for in vivo NIR imaging in mice using a heptamethine cyanine dye. Specific parameters such as dye concentration, injection volume, and imaging time points should be optimized for each specific dye and experimental model.

Materials:

  • NIR fluorescent dye (e.g., IR-780, ICG, IR-783)

  • Vehicle for dye administration (e.g., PBS, DMSO/Saline mixture)

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • In vivo imaging system equipped with appropriate lasers and filters

  • Anesthesia (e.g., isoflurane)

  • Warming pad

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).

    • If necessary, remove fur from the imaging area to minimize light scattering and absorption.

    • Position the mouse on the imaging platform, ensuring it is kept warm with a warming pad.

  • Pre-injection Imaging:

    • Acquire a baseline fluorescence image of the mouse before injecting the dye to assess for any autofluorescence.

  • Dye Administration:

    • Prepare the NIR dye solution at the desired concentration in a suitable vehicle.

    • Inject a specific volume (typically 100-200 µL) of the dye solution intravenously via the tail vein.[10] The dose will depend on the specific dye and experimental goals.

  • In Vivo Imaging:

    • Acquire fluorescence images at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr) to monitor the biodistribution and tumor accumulation of the dye.[11]

    • Use the appropriate excitation laser and emission filter for the specific NIR dye being used. For example, for a Cy7-based dye, an excitation around 745 nm and an emission filter of 780 nm long pass would be suitable.[1]

  • Ex Vivo Analysis (Optional):

    • At the end of the experiment, euthanize the mouse.

    • Dissect the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart).

    • Image the dissected organs to quantify the dye distribution.

II. Protocol for Determination of Fluorescence Quantum Yield (Relative Method)

This protocol describes the relative method for determining the fluorescence quantum yield of a NIR dye using a known standard.

Materials:

  • NIR dye of interest (sample)

  • A reference dye with a known quantum yield in the same spectral region (standard)

  • Spectrofluorometer with a corrected emission spectrum

  • UV-Vis spectrophotometer

  • High-purity solvent (e.g., ethanol, DMSO)

Procedure:

  • Prepare Solutions:

    • Prepare a series of dilute solutions of both the sample and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure Absorbance:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence Emission:

    • Using the spectrofluorometer, record the fluorescence emission spectra of both the sample and standard solutions at the same excitation wavelength. Ensure that the instrument is set to the corrected emission mode.

  • Integrate Emission Spectra:

    • Integrate the area under the emission curves for both the sample and the standard.

  • Calculate Quantum Yield:

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample / n_standard)²

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

III. General Synthesis of Symmetrical Squaraine Dyes

This protocol outlines a general procedure for the synthesis of symmetrical squaraine dyes.

Materials:

  • Squaric acid

  • An electron-rich aromatic or heteroaromatic compound (e.g., N,N-dimethylaniline, indole derivative)

  • A suitable solvent system (e.g., n-butanol and toluene)

  • Dean-Stark apparatus

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a Dean-Stark trap and a condenser, dissolve squaric acid and a twofold molar excess of the electron-rich aromatic compound in a mixture of n-butanol and toluene.

  • Reflux:

    • Heat the reaction mixture to reflux. The water formed during the condensation reaction will be azeotropically removed and collected in the Dean-Stark trap.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Isolation and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • The squaraine dye often precipitates out of the solution upon cooling. Collect the solid product by filtration.

    • Wash the crude product with a suitable solvent to remove any unreacted starting materials.

    • Further purification can be achieved by recrystallization or column chromatography.

  • Characterization:

    • Characterize the synthesized squaraine dye using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and UV-Vis-NIR absorption and fluorescence spectroscopy.

Visualizing the Mechanisms and Workflows

OATP-Mediated Uptake of Heptamethine Cyanine Dyes

Heptamethine cyanine dyes like IR-780 exhibit preferential accumulation in tumor cells, a phenomenon partly attributed to their uptake by Organic Anion Transporting Polypeptides (OATPs), which are often overexpressed in cancer cells.[12][13][14] The following diagram illustrates this proposed mechanism.

OATP_Uptake cluster_extracellular Extracellular Space cluster_cell Cancer Cell Heptamethine Dye Heptamethine Dye OATP OATP Transporter Heptamethine Dye->OATP Binding Cytoplasm Cytoplasm OATP->Cytoplasm Transport Mitochondria Mitochondria Lysosome Lysosome Cytoplasm->Mitochondria Accumulation Cytoplasm->Lysosome Accumulation Imaging_Workflow A Animal Model Preparation (e.g., Tumor Xenograft) B Dye Preparation and Administration (e.g., IV Injection) A->B C In Vivo Imaging (Acquire images at multiple time points) B->C D Image Analysis (Quantify fluorescence intensity) C->D E Ex Vivo Organ Imaging (Optional) C->E F Data Interpretation and Reporting D->F E->D

References

A Comparative Guide to Validating ROS Production by IR-780 Iodide In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of methods for validating Reactive Oxygen Species (ROS) production induced by IR-780 iodide in vitro. It is intended for researchers, scientists, and drug development professionals working in areas such as photodynamic and sonodynamic therapy, where this compound is utilized as a sensitizer to generate ROS for therapeutic effects. This document outlines the performance of this compound in ROS generation and compares the detection of this induced ROS with various alternative fluorescent probes.

Introduction to this compound and ROS Production

This compound is a lipophilic, near-infrared (NIR) heptamethine cyanine dye known for its preferential accumulation in tumor cells.[1] This property makes it a valuable agent for in vivo tumor imaging.[2] Beyond imaging, IR-780 acts as a photosensitizer and sonosensitizer.[3][4][5] When activated by a specific wavelength of light (photodynamic therapy, PDT) or ultrasound (sonodynamic therapy, SDT), it can transfer energy to molecular oxygen, leading to the production of cytotoxic Reactive Oxygen Species (ROS), such as singlet oxygen (¹O₂) and hydrogen peroxide (H₂O₂).[3][4][6] This induced ROS production is a key mechanism for its therapeutic anti-cancer effects.[3][6] Validating and quantifying the ROS generated by IR-780 is crucial for evaluating its therapeutic efficacy and understanding its mechanism of action.

Mechanism of this compound-Induced ROS Production

The primary mechanism involves the excitation of this compound by an external energy source (light or sound). In its excited state, IR-780 can transfer this energy to surrounding molecular oxygen (O₂). This energy transfer converts the oxygen into highly reactive species, primarily singlet oxygen (¹O₂), a key mediator of cell death in photodynamic therapy. Other ROS, such as superoxide (O₂•⁻) and hydrogen peroxide (H₂O₂), can also be generated through subsequent reactions.[3][4] This process ultimately leads to oxidative stress, cellular damage, and apoptosis or necrosis of the target cancer cells.

G cluster_0 Cellular Environment IR780 This compound Excited_IR780 Excited IR-780* IR780->Excited_IR780 Energy External Energy (Light/Ultrasound) Energy->IR780 Activation Excited_IR780->IR780 Ground State Oxygen Molecular Oxygen (O₂) Excited_IR780->Oxygen Energy Transfer ROS ROS (¹O₂, H₂O₂, O₂•⁻) Oxygen->ROS Damage Cellular Damage (Lipid Peroxidation, etc.) ROS->Damage Apoptosis Apoptosis / Necrosis Damage->Apoptosis

Caption: Mechanism of this compound induced ROS production.

Comparison of In Vitro ROS Detection Probes

While this compound induces ROS, it is not typically used to directly measure it. Therefore, a secondary fluorescent probe is required to detect and quantify the generated ROS. The choice of probe is critical as different probes have varying specificities for different ROS types.

Probe NamePrimary Target ROSExcitation/Emission (nm)Principle of DetectionAdvantagesLimitations
DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate)General Oxidative Stress (H₂O₂, •OH, ONOO⁻)~495 / 529Non-fluorescent DCFH is oxidized to highly fluorescent DCF by ROS.[7][8]High sensitivity, widely used for general ROS detection.[9][10]Not specific to a single ROS type, can undergo auto-oxidation.[10][11]
MitoSOX™ Red Mitochondrial Superoxide (O₂•⁻)~510 / 580Selectively targeted to mitochondria, where it is oxidized by superoxide to exhibit red fluorescence.[7]Specific for mitochondrial superoxide, live-cell compatible.[7][12]Can be oxidized by other ROS to some extent.
Dihydroethidium (DHE) Superoxide (O₂•⁻)~518 / 606Oxidized by superoxide to form 2-hydroxyethidium, which intercalates with DNA and fluoresces red.[10]Relatively specific for superoxide.[10]Can be oxidized by other species to form ethidium, which has similar fluorescence, requiring careful controls.[10]
Amplex® Red Hydrogen Peroxide (H₂O₂)~571 / 585Reacts with H₂O₂ in a 1:1 stoichiometry in the presence of horseradish peroxidase (HRP) to produce fluorescent resorufin.[10]Highly sensitive and specific for H₂O₂.[10][12]Cell-impermeable, requires HRP, primarily for extracellular or lysate H₂O₂ detection.[10]
Singlet Oxygen Sensor Green (SOSG) Singlet Oxygen (¹O₂)~494 / 525Reacts specifically with singlet oxygen to produce a green fluorescent product.[11]Highly specific for ¹O₂.[11]Can be photolabile, potential for artifacts with photosensitizers.
Hydroxyphenyl fluorescein (HPF) Hydroxyl Radical (•OH) & Peroxynitrite (ONOO⁻)~490 / 515Reacts with highly reactive ROS like •OH and ONOO⁻ to become fluorescent.[11]Useful for detecting highly damaging ROS.[11]Not solely specific to hydroxyl radicals.[11]

Experimental Protocols

Protocol for Validating this compound-Induced ROS Production using DCFH-DA

This protocol describes how to treat cells with this compound, induce ROS production via an external energy source, and subsequently measure the generated ROS using the general ROS indicator, DCFH-DA.

Materials:

  • This compound (stock solution in DMSO)

  • DCFH-DA (stock solution in DMSO)

  • Cell culture medium (phenol red-free recommended for fluorescence assays)

  • Phosphate-Buffered Saline (PBS)

  • Adherent or suspension cells

  • 96-well black, clear-bottom plates

  • Energy source (e.g., 808 nm laser for PDT or ultrasound transducer for SDT)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density to achieve 70-80% confluency on the day of the experiment.

  • IR-780 Incubation: The next day, remove the culture medium and add fresh medium containing the desired concentration of this compound (e.g., 5-20 µM).[13][14] Incubate for the optimized duration (e.g., 20-60 minutes) at 37°C.[13]

  • Washing: Gently wash the cells twice with warm PBS to remove any excess, non-internalized IR-780.

  • DCFH-DA Loading: Add fresh, pre-warmed, phenol red-free medium containing 5-10 µM DCFH-DA to each well. Incubate for 30 minutes at 37°C, protected from light.

  • ROS Induction: Immediately following DCFH-DA loading, expose the cells to the energy source (e.g., irradiate with an 808 nm laser for 1-5 minutes or apply ultrasound at a specific frequency and intensity). Include control groups: no IR-780, no energy source, and IR-780 without the energy source.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~529 nm.[8] Alternatively, visualize the cells under a fluorescence microscope.

  • Data Analysis: Subtract the background fluorescence (wells with no cells) and normalize the fluorescence intensity of the treated groups to the untreated control group.

General Protocol for ROS Detection using MitoSOX™ Red

This protocol is for the specific detection of mitochondrial superoxide and can be used as an alternative or complementary assay to DCFH-DA.

Materials:

  • MitoSOX™ Red reagent (5 mM stock in DMSO)

  • Cell culture medium (phenol red-free)

  • HBSS or other suitable buffer

  • Adherent or suspension cells

  • Fluorescence microscope, flow cytometer, or microplate reader

Procedure:

  • Cell Seeding: Seed cells as described in the previous protocol.

  • Treatment (Optional): Treat cells with the experimental compound (e.g., IR-780 + energy source) as required by the experimental design.

  • MitoSOX™ Loading: Prepare a 5 µM working solution of MitoSOX™ Red in warm HBSS or culture medium. Remove the existing medium from the cells and add the MitoSOX™ working solution.

  • Incubation: Incubate the cells for 10-15 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with warm PBS.

  • Fluorescence Measurement: Add fresh warm buffer or medium to the cells. Immediately measure the red fluorescence using a microplate reader (Ex/Em: ~510/580 nm), a flow cytometer, or visualize with a fluorescence microscope.

  • Data Analysis: Quantify the mean fluorescence intensity and compare treated samples to controls.

Workflow and Visualization

The general workflow for an in vitro ROS validation experiment is outlined below. It involves cell preparation, treatment with the ROS-inducing agent, loading of a fluorescent ROS probe, activation, and finally, data acquisition and analysis.

G cluster_workflow Experimental Workflow start Start: Seed Cells incubation Incubate with IR-780 start->incubation wash1 Wash Cells incubation->wash1 probe_loading Load with ROS Probe (e.g., DCFH-DA) wash1->probe_loading activation Activate IR-780 (Light/Ultrasound) probe_loading->activation measurement Measure Fluorescence activation->measurement analysis Data Analysis measurement->analysis end End analysis->end

Caption: General workflow for in vitro ROS detection.

References

A Comparative Analysis of IR-780 Iodide and Other Cyanine Dames for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of near-infrared (NIR) imaging and therapy, the selection of an appropriate cyanine dye is paramount to experimental success. This guide provides a comprehensive, data-driven comparison of IR-780 iodide with other notable cyanine dyes, including the clinically approved Indocyanine Green (ICG), as well as IR-783 and IR-820. This objective analysis, supported by experimental data and detailed protocols, is intended to assist researchers in making informed decisions for their specific applications in fluorescence imaging, photodynamic therapy (PDT), and photothermal therapy (PTT).

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key photophysical and therapeutic properties of this compound and its counterparts.

Table 1: Photophysical Properties of Selected Cyanine Dyes

PropertyThis compoundIndocyanine Green (ICG)IR-783IR-820
Absorption Max (λmax, nm) ~780[1][2]~780[1][2]~783~820
Emission Max (λem, nm) ~810[1][2]~810[1][2]~804~834[3]
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) 265,000–330,000[4]115,000–204,000[4]261,000[5]-
Fluorescence Quantum Yield (Φf) ~10-fold higher than ICG[6]0.008[4]0.084[5]Lower than ICG[7]
Singlet Oxygen Quantum Yield (ΦΔ) 0.127[4]0.008[4]0.007[5]-
Photostability Higher than ICG[4]Poor[4]-Higher than ICG[7]
Solubility Lipophilic[6]HydrophilicWater-soluble (sulfonated)[5]-

Table 2: Comparative Performance in Therapeutic Applications

ApplicationThis compoundIndocyanine Green (ICG)IR-783IR-820
Photothermal Therapy (PTT) Efficacy HighModerate-Similar to ICG, but lower peak temperatures[7]
Photodynamic Therapy (PDT) Efficacy High (due to high ΦΔ)[4]Low (due to low ΦΔ)[4]--
Tumor Targeting Intrinsic tumor-targeting ability[4]Lacks specific tumor targeting[5]Intrinsic tumor-targeting ability[5][8]-

Mandatory Visualization

Signaling Pathway for Cellular Uptake of Cationic Heptamethine Dyes

Cellular Uptake Pathway of Cationic Cyanine Dyes cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Cyanine Dye Cyanine Dye OATP1B3 OATP1B3 Cyanine Dye->OATP1B3 Uptake via OATP Transporters Endocytosis Receptor-Mediated Endocytosis Cyanine Dye->Endocytosis Albumin-mediated endocytosis Mitochondria Mitochondria OATP1B3->Mitochondria Accumulation ROS Reactive Oxygen Species (ROS) Mitochondria->ROS PDT (Light Activation) Hyperthermia Hyperthermia Mitochondria->Hyperthermia PTT (Light Activation) Lysosomes Lysosomes Endocytosis->Lysosomes Accumulation Apoptosis Apoptosis ROS->Apoptosis Induces Hyperthermia->Apoptosis Induces

Caption: Cellular uptake and therapeutic action of cationic cyanine dyes.

Experimental Workflow for In Vitro Photothermal Therapy (PTT)

In Vitro Photothermal Therapy (PTT) Workflow A 1. Cell Seeding (e.g., 1.5x10³ cells/well in 96-well plate) B 2. Cell Culture (24 hours) A->B C 3. Incubation with Cyanine Dye (e.g., 10 nM for 1 hour in the dark) B->C D 4. NIR Laser Irradiation (e.g., 660 nm, 0.5 W/cm² for 2 min) C->D E 5. Post-Irradiation Incubation (e.g., 24 hours) D->E F 6. Cell Viability Assay (e.g., MTT or WST-1 assay) E->F G 7. Data Analysis F->G

Caption: A typical workflow for an in vitro PTT experiment.

Experimental Protocols

Determination of Fluorescence Quantum Yield (Relative Method)

Principle: The relative fluorescence quantum yield (Φf) of a sample is determined by comparing its fluorescence intensity and absorbance to that of a standard with a known quantum yield.

Materials and Instrumentation:

  • Spectrofluorometer with a corrected emission spectrum

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Cyanine dye of interest

  • Quantum yield standard (e.g., Rhodamine 6G in ethanol, Φf = 0.95)

  • Spectroscopic grade solvent (the same for both sample and standard)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the cyanine dye and the standard in the same solvent.

    • Prepare a series of dilutions for both the dye and the standard to obtain absorbance values between 0.01 and 0.1 at the excitation wavelength.[9]

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, measure the absorbance spectra of all solutions.

    • Record the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Using the spectrofluorometer, record the fluorescence emission spectra for all solutions using the same excitation wavelength.

    • Ensure the entire emission band is captured.

  • Data Analysis:

    • Integrate the area under each fluorescence emission curve.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

    • The quantum yield is calculated using the following equation: Φf_sample = Φf_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²) where Φf is the quantum yield, Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.[3][10][11]

In Vitro Photodynamic Therapy (PDT) Assay

Principle: To evaluate the phototoxic effect of a cyanine dye on cancer cells upon light irradiation.

Materials and Instrumentation:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • Cyanine dye stock solution

  • 96-well plates

  • NIR laser source (e.g., 660 nm or 808 nm)

  • Photometer to measure light irradiance

  • Cell viability assay kit (e.g., MTT, WST-1)

  • Flow cytometer for apoptosis/necrosis analysis (optional)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1.5x10³ cells per well and incubate for 24 hours.[12]

  • Incubation: Replace the medium with fresh medium containing the cyanine dye at a non-toxic concentration (e.g., 10 nM) and incubate in the dark for a specific period (e.g., 1 hour) to allow for cellular uptake.[12]

  • Irradiation:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Add fresh culture medium.

    • Irradiate the cells with the NIR laser at a specific power density (e.g., 15 mW/cm²) for a defined time (e.g., 20 minutes).[12]

  • Post-Irradiation: Incubate the cells for another 24-48 hours.

  • Assessment of Cell Viability:

    • Perform an MTT or WST-1 assay to determine the percentage of viable cells.

    • Optionally, use flow cytometry with Annexin V/Propidium Iodide staining to quantify apoptosis and necrosis.[13]

In Vivo Photothermal Therapy (PTT) in a Xenograft Mouse Model

Principle: To assess the tumor ablation efficacy of a cyanine dye in a living animal model.

Materials and Instrumentation:

  • Tumor-bearing mice (e.g., subcutaneous xenografts)

  • Cyanine dye formulation for intravenous injection

  • NIR laser with an appropriate wavelength and power

  • Infrared thermal camera to monitor temperature changes

  • Calipers for tumor volume measurement

Procedure:

  • Animal Model: Establish subcutaneous tumors in mice by injecting cancer cells.

  • Dye Administration: Once tumors reach a suitable size, intravenously inject the cyanine dye formulation.

  • Tumor Accumulation: Allow time for the dye to accumulate in the tumor (e.g., 24 hours).

  • Laser Irradiation:

    • Anesthetize the mouse.

    • Irradiate the tumor area with the NIR laser (e.g., 808 nm, 2 W/cm²) for a specific duration (e.g., 10 minutes).[14]

    • Monitor the temperature of the tumor and surrounding tissue using an infrared thermal camera. The target temperature for tumor ablation is typically above 41°C.[14]

  • Monitoring Therapeutic Efficacy:

    • Measure the tumor volume with calipers every few days for a set period (e.g., 14-21 days).

    • Monitor the body weight and general health of the mice.

  • Histological Analysis: At the end of the experiment, euthanize the mice and collect the tumors for histological analysis (e.g., H&E staining, TUNEL assay) to assess tissue necrosis and apoptosis.

Conclusion

The choice between this compound and other cyanine dyes is highly dependent on the specific research application. This compound presents a compelling case for theranostic applications due to its superior photostability, high fluorescence quantum yield, and excellent singlet oxygen generation capabilities compared to the clinically approved ICG.[4][6] Its intrinsic tumor-targeting ability is an additional significant advantage.[4] However, its lipophilicity necessitates formulation strategies, such as encapsulation in nanoparticles, to improve its bioavailability for in vivo applications. For applications where water solubility is a primary concern, sulfonated derivatives like IR-783 offer a viable alternative with inherent tumor-targeting properties.[5] IR-820, while more stable than ICG, exhibits a lower fluorescence quantum yield, which may be a limiting factor for sensitive imaging applications.[7] This guide provides the foundational data and methodologies to empower researchers to select and effectively utilize the most suitable cyanine dye for their endeavors in advancing cancer diagnostics and therapeutics.

References

A Comparative Guide to the Photothermal Conversion Efficiency of IR-780 Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the photothermal conversion efficiency (PCE) of the near-infrared (NIR) dye IR-780 iodide with other alternative photothermal agents. The data presented is supported by experimental findings to assist in the selection of appropriate agents for photothermal therapy and related research applications.

Quantitative Comparison of Photothermal Conversion Efficiency

The photothermal conversion efficiency of a material quantifies its ability to convert absorbed light energy into heat. For photothermal therapy applications, a higher PCE is desirable for effective localized hyperthermia. The following table summarizes the reported PCE values for this compound in various formulations and compares them with other common NIR photothermal agents.

Photothermal AgentFormulationPhotothermal Conversion Efficiency (η)Laser Wavelength (nm)Power Density (W/cm²)
This compound Free Dye7.6% - 11.7%[1]808Not Specified
PEGylated chitosan-covered polydopamine nanoparticles (IR780@PCPNs)54.6%[2]8081.0
Folic acid-functionalized graphene quantum dots87.9%Not SpecifiedNot Specified
Synthetic liposomes with cholesterol~2.4-fold increase vs. free IR-780[3]8080.1 - 0.3
Indocyanine Green (ICG) Free Dye~18.5%8081.0
Other Cyanine Dyes Heptamethine Cyanine Dye (Compound 2 )17.4%8081.0
Heptamethine Cyanine Dye (Compound 3 )Not directly reported, reached 55°C in 10 min7801.5
BODIPY-based Dyes Multifunctional NIR probe (16 )50%8082.0
Polymer-based Agents TBDOPV-DT Conjugated Polymer47.8%[4]1064Not Specified
PEDOT:PSS film68.7%[5]750Not Specified
CNC-PEDOT:PSS composite film77.6%[5]750Not Specified

Experimental Protocol for Measuring Photothermal Conversion Efficiency

The following is a detailed methodology for determining the photothermal conversion efficiency of a photothermal agent, based on the principles reported in the literature, often referred to as Roper's method.[3][6]

1. Materials and Equipment:

  • Photothermal Agent Solution: A solution of the photothermal agent (e.g., this compound) in a suitable solvent (e.g., deionized water, PBS).

  • Reference Solution: The pure solvent used to dissolve the photothermal agent.

  • Cuvette: A standard quartz cuvette (e.g., 1 cm path length).

  • NIR Laser: A continuous wave laser with a wavelength corresponding to the maximum absorption of the photothermal agent (e.g., 808 nm for IR-780).

  • Power Meter: To accurately measure the output power of the laser.

  • Thermocouple or Infrared (IR) Thermal Imaging Camera: To record the temperature changes of the solution.

  • Magnetic Stirrer: To ensure uniform temperature distribution within the solution.

  • Data Acquisition System: To log the temperature data over time.

2. Experimental Procedure:

  • Sample Preparation: Prepare a solution of the photothermal agent with a known concentration and absorbance at the laser wavelength. A typical absorbance value is around 0.5 to 1.0 at the excitation wavelength.

  • System Setup:

    • Place the cuvette containing the photothermal agent solution on the magnetic stirrer.

    • Position the laser beam to irradiate the center of the cuvette.

    • Place the thermocouple or aim the IR thermal camera at the solution to record the temperature. Ensure the temperature probe is not directly in the laser path.

  • Laser Power Measurement: Measure the laser power before the experiment using the power meter.

  • Heating Phase:

    • Start recording the temperature of the solution.

    • Turn on the laser and irradiate the solution for a set period (e.g., 10 minutes or until the temperature reaches a plateau).

    • Continuously record the temperature throughout the heating phase.

  • Cooling Phase:

    • Turn off the laser.

    • Continue to record the temperature as the solution cools down to the ambient temperature.

  • Reference Measurement: Repeat the entire procedure using the pure solvent as a reference to determine the heat absorbed by the solvent and the cuvette.

3. Data Analysis and Calculation:

The photothermal conversion efficiency (η) is calculated using the following energy balance equation:

η = [hA(Tmax - Tamb) - Qs] / [I(1 - 10-Aλ)]

Where:

  • h is the heat transfer coefficient.

  • A is the surface area of the container.

  • Tmax is the maximum steady-state temperature.

  • Tamb is the ambient temperature.

  • Qs is the heat absorbed by the solvent and container, determined from the reference measurement.

  • I is the incident laser power.

  • is the absorbance of the photothermal agent at the laser wavelength.

The term hA can be determined from the cooling phase data by plotting the natural logarithm of a dimensionless temperature parameter (θ) versus time.

θ = (T - Tamb) / (Tmax - Tamb)

The slope of the linear fit of -ln(θ) versus time gives the time constant (τs). Then, hA can be calculated as:

hA = (mscs) / τs

Where:

  • ms is the mass of the solvent.

  • cs is the specific heat capacity of the solvent.

Experimental Workflow Diagram

The following diagram illustrates the key steps involved in the experimental determination of photothermal conversion efficiency.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_agent Prepare Photothermal Agent Solution setup System Setup (Cuvette, Laser, Thermocouple) prep_agent->setup prep_ref Prepare Reference (Solvent) prep_ref->setup measure_power Measure Laser Power setup->measure_power heat Heating Phase (Laser ON) measure_power->heat cool Cooling Phase (Laser OFF) heat->cool record_temp Record Temperature (Heating & Cooling) cool->record_temp plot_data Plot Temperature vs. Time record_temp->plot_data calc_tau Determine Cooling Time Constant (τs) plot_data->calc_tau calc_ha Calculate hA calc_tau->calc_ha calc_pce Calculate Photothermal Conversion Efficiency (η) calc_ha->calc_pce

Caption: Experimental workflow for determining photothermal conversion efficiency.

Conclusion

This compound is a promising photothermal agent with a moderate intrinsic photothermal conversion efficiency.[1] However, its performance can be significantly enhanced through formulation strategies, such as encapsulation in nanoparticles.[2] When compared to the clinically approved ICG, IR-780 often exhibits superior photophysical properties, including a higher fluorescence quantum yield and singlet oxygen generation capability, making it a versatile candidate for both photothermal and photodynamic therapies.[3][7] The choice of a photothermal agent should be guided by the specific application, considering factors such as the desired operating wavelength, required PCE, and the potential for targeted delivery through nanoformulations. The standardized experimental protocol provided in this guide allows for the reliable and reproducible assessment of the photothermal conversion efficiency of novel and existing photothermal agents.

References

A Researcher's Guide to Control Experiments for IR-780 Iodide Targeting Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous and well-controlled experiments are paramount to validate the targeting specificity of imaging agents like IR-780 iodide. This guide provides a comparative framework for designing and interpreting control experiments in IR-780 targeting studies, offering insights into alternative dyes and essential validation protocols.

This compound is a lipophilic, near-infrared (NIR) heptamethine cyanine dye that has garnered significant attention for its preferential accumulation in tumor cells, making it a promising candidate for cancer imaging and therapy.[1][2][3] This preferential uptake is largely attributed to its interaction with organic anion-transporting polypeptides (OATPs), particularly the OATP1B3 subtype, which is often overexpressed in various cancer cells.[2][3][4] To substantiate claims of targeted delivery and action, a series of well-designed control experiments are essential. This guide outlines the critical controls, compares IR-780 with the clinically approved NIR dye Indocyanine Green (ICG), and provides detailed experimental protocols.

Comparative Analysis of this compound and Alternatives

A crucial aspect of validating a new targeting agent is to compare its performance against established or alternative probes. Indocyanine Green (ICG) is the only FDA-approved NIR dye for clinical use and serves as a primary benchmark.[5] While ICG is widely used, it lacks intrinsic tumor-targeting capabilities and relies on the enhanced permeability and retention (EPR) effect for passive accumulation in tumors.[6]

Photophysical Properties: IR-780 vs. ICG

The superior photophysical properties of IR-780 contribute to its potential as a more effective imaging agent. Its higher molar extinction coefficient and quantum yield result in a significantly brighter fluorescence signal compared to ICG.[5][7]

PropertyThis compoundIndocyanine Green (ICG)Significance for Targeting Studies
Fluorescence Quantum Yield (ΦF) Highly solvent-dependent; significantly enhanced in serum and upon encapsulation.[7][8]Lower than IR-780 in most environments.[7][8]Higher quantum yield leads to a brighter signal and better sensitivity for detecting targeted accumulation.
Molar Extinction Coefficient (ε) 265,000–330,000 M⁻¹cm⁻¹[7]115,000–204,000 M⁻¹cm⁻¹[7]A higher molar extinction coefficient indicates more efficient light absorption, contributing to a stronger signal.
Molecular Brightness (ε × ΦF) Reported to be 11-fold higher than ICG.[5]Lower than IR-780.[5]A direct measure of the dye's brightness in fluorescence imaging.
Singlet Oxygen Quantum Yield (ΦΔ) 0.127[7]0.008[7]Relevant for photodynamic therapy applications; a higher value indicates greater potential for ROS-mediated cell killing.
Tumor Targeting Mechanism Active targeting via OATP transporters.[2][3]Primarily passive accumulation via the EPR effect.[6]Differentiates between specific cellular uptake and non-specific accumulation.

Essential Control Experiments for IR-780 Targeting Studies

To validate the specific targeting of IR-780, a series of in vitro and in vivo control experiments should be performed. These experiments are designed to rule out non-specific uptake and to confirm the proposed mechanism of action.

In Vitro Control Experiments

1. Assessment of "Dark Toxicity":

It is crucial to determine the inherent cytotoxicity of IR-780 in the absence of light activation. This is a critical baseline for any subsequent therapeutic studies.

  • Positive Control: A known cytotoxic agent (e.g., doxorubicin) to ensure the assay is working correctly.

  • Negative Control: Untreated cells (vehicle only) to establish a baseline for 100% cell viability.

2. Validation of OATP-Mediated Uptake:

These experiments are designed to confirm that the uptake of IR-780 is mediated by OATP transporters.

  • Positive Control: A cell line known to overexpress the target OATP subtype (e.g., OATP1B3).

  • Negative Control: A cell line with low or no expression of the target OATP subtype.

  • Blocking/Competition Assay: Pre-incubation of cells with a known OATP inhibitor, such as cholecystokinin octapeptide (a selective OATP1B3 inhibitor), or a competitive substrate before adding IR-780.[2] A significant reduction in IR-780 uptake in the presence of the inhibitor or competitor would confirm OATP-mediated transport.

3. Cellular Localization:

Determining the subcellular localization of IR-780 is key to understanding its mechanism of action.

  • Positive Control: A fluorescent probe known to localize to a specific organelle (e.g., MitoTracker Green for mitochondria).[2]

  • Negative Control: A non-targeting NIR dye to assess non-specific intracellular distribution.

In Vivo Control Experiments

1. Biodistribution Studies:

These studies are essential to determine the in vivo targeting efficiency and off-target accumulation of IR-780.

  • Positive Control: Tumor-bearing mice injected with IR-780 to assess tumor accumulation.

  • Negative Control:

    • Non-tumor-bearing mice injected with IR-780 to assess the dye's biodistribution in healthy tissues.[1]

    • Tumor-bearing mice injected with a non-targeting NIR dye (e.g., ICG or a modified non-targeting cyanine dye) to differentiate between active targeting and passive EPR-mediated accumulation.

2. Blocking Studies:

Similar to the in vitro blocking assays, these experiments confirm the role of the target receptor in vivo.

  • Positive Control: Tumor-bearing mice injected with IR-780.

  • Negative Control/Blocking Group: Tumor-bearing mice pre-treated with an OATP inhibitor before the administration of IR-780. A significant decrease in tumor fluorescence in the blocked group would indicate target-specific accumulation.

Experimental Protocols

Protocol 1: In Vitro this compound Uptake Assay
  • Cell Culture: Plate cancer cells (e.g., PC-3 for prostate cancer) and a normal epithelial cell line (e.g., RWPE-1) in 96-well plates or on glass-bottom dishes for microscopy.[2]

  • Dye Incubation: Incubate the cells with varying concentrations of this compound (e.g., 2.5 to 160 µM) for a defined period (e.g., 20 minutes to 24 hours).[2][9]

  • Washing: Wash the cells twice with phosphate-buffered saline (PBS) to remove excess dye.[2]

  • Quantification:

    • Microscopy: Image the cells using a confocal microscope with appropriate excitation (e.g., 633 nm) and emission (e.g., 780 nm) wavelengths.[2]

    • Flow Cytometry: Quantify the mean fluorescence intensity of the cell population.[9]

  • Controls:

    • Negative Control: Incubate cells with the vehicle (e.g., DMSO) alone.

    • Blocking: Pre-incubate cells with an OATP inhibitor (e.g., 20 µmol/L cholecystokinin octapeptide) for 5 minutes before adding IR-780.[2]

Protocol 2: In Vivo Imaging of this compound in Mice
  • Animal Model: Use tumor-bearing mice (e.g., subcutaneous xenografts of human cancer cells in athymic nude mice).[1][2]

  • Dye Administration: Inject this compound intravenously (e.g., 0.2 mg/kg) or intraperitoneally (e.g., 0.45 mg/kg).[1]

  • Imaging: At various time points post-injection (e.g., 1, 6, 12, 24 hours), anesthetize the mice and acquire whole-body NIR fluorescence images using an in vivo imaging system.[10][11]

  • Ex Vivo Analysis: After the final imaging time point, euthanize the mice and excise the tumor and major organs for ex vivo imaging to confirm biodistribution.[10][11]

  • Controls:

    • Negative Control (Biodistribution): Inject a non-tumor-bearing mouse with the same dose of IR-780.[1]

    • Negative Control (Targeting): Inject a tumor-bearing mouse with a non-targeting NIR dye like ICG.

    • Blocking: Pre-administer an OATP inhibitor before injecting IR-780.

Signaling Pathways and Mechanistic Validation

The preferential accumulation of IR-780 in the mitochondria of cancer cells can lead to mitochondrial dysfunction, an increase in reactive oxygen species (ROS), and a decrease in mitochondrial membrane potential, ultimately triggering apoptosis.[12]

G IR780 This compound OATP OATP Transporter (e.g., OATP1B3) IR780->OATP Uptake Mitochondria Mitochondria OATP->Mitochondria Accumulation ROS Increased ROS Mitochondria->ROS MMP Decreased Mitochondrial Membrane Potential Mitochondria->MMP Apoptosis Apoptosis ROS->Apoptosis MMP->Apoptosis

Caption: Proposed signaling pathway for this compound-mediated apoptosis.

Experimental Workflow for Mechanistic Validation

G cluster_0 In Vitro cluster_1 In Vivo Cell Culture Cell Culture IR-780 Treatment IR-780 Treatment Cell Culture->IR-780 Treatment Blocking Control OATP Inhibitor + IR-780 Cell Culture->Blocking Control Uptake Analysis Microscopy/ Flow Cytometry IR-780 Treatment->Uptake Analysis Blocking Control->Uptake Analysis Mechanism Assays MMP, ROS, ATP Apoptosis Assays Uptake Analysis->Mechanism Assays Tumor Model Tumor Model IR-780 Injection IR-780 Injection Tumor Model->IR-780 Injection Control Injection Non-targeting Dye or Vehicle Injection Tumor Model->Control Injection NIR Imaging Whole Body & Ex Vivo Imaging IR-780 Injection->NIR Imaging Control Injection->NIR Imaging Histology Histology NIR Imaging->Histology

References

Safety Operating Guide

Proper Disposal of IR-780 Iodide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of IR-780 iodide, a near-infrared fluorescent dye.

While some sources indicate that this compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), other suppliers recommend treating it as potentially hazardous until more comprehensive data is available.[1] Given this ambiguity and the compound's intended biological applications, a cautious approach to its disposal is warranted.

Immediate Safety Precautions

Before handling this compound for any purpose, including disposal, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling of the solid compound or its solutions should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular FormulaC₃₆H₄₄ClIN₂
Molecular Weight667.11 g/mol
AppearanceCrystalline solid
SolubilitySoluble in Methanol and DMSO; Slightly soluble in Ethanol

Step-by-Step Disposal Procedure

This section outlines the recommended procedure for the disposal of this compound, from initial waste segregation to final removal from the laboratory.

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect any unused or expired this compound solid in a clearly labeled, sealed container. The container should be compatible with the chemical and prevent any leakage or spillage.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed. For instance, halogenated and non-halogenated solvent wastes should generally be kept separate.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated and collected in a designated, sealed waste bag or container.

Step 2: Waste Labeling

Proper labeling is critical for safe handling and disposal. All waste containers must be clearly and accurately labeled with the following information:

  • The words "Hazardous Waste" (as a precautionary measure)

  • The full chemical name: "this compound"

  • The CAS Number: 207399-07-3

  • An approximate concentration and volume/mass of the waste

  • The date the waste was first added to the container

  • The primary hazards (e.g., "Caution: Chemical Waste")

Step 3: Storage of Chemical Waste

Store the labeled waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory. This area should be away from general laboratory traffic and drains. Ensure that incompatible waste types are segregated to prevent accidental reactions.

Step 4: Arrange for Professional Disposal

Do not dispose of this compound down the drain or in the regular trash. Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste. Provide them with the detailed information from your waste labels.

Experimental Protocol for Toxicity Assessment (Cited)

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_handling Handling & Storage cluster_disposal Final Disposal start Start: Have this compound Waste wear_ppe Wear Appropriate PPE start->wear_ppe waste_type Determine Waste Type wear_ppe->waste_type solid_waste Solid this compound waste_type->solid_waste Solid liquid_waste This compound Solution waste_type->liquid_waste Liquid contaminated_materials Contaminated Labware waste_type->contaminated_materials Contaminated Materials collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Separate, Labeled Waste Bottle liquid_waste->collect_liquid collect_contaminated Collect in Designated, Sealed Waste Bag contaminated_materials->collect_contaminated label_waste Label Waste Container Correctly collect_solid->label_waste collect_liquid->label_waste collect_contaminated->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs end End: Waste Removed for Proper Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
IR-780 iodide
Reactant of Route 2
IR-780 iodide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.